Moracin J
Description
Properties
CAS No. |
73338-89-3 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
5-(5-hydroxy-6-methoxy-1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H12O5/c1-19-15-7-14-9(4-12(15)18)5-13(20-14)8-2-10(16)6-11(17)3-8/h2-7,16-18H,1H3 |
InChI Key |
UUWOGANMKVBGHH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Moracin J: A Technical Guide to its Natural Sources and Isolation for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin J, a naturally occurring benzofuran derivative, has emerged as a compound of interest in pharmaceutical research due to its diverse biological activities, including its notable anti-melanogenesis properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its isolation from Morus alba (White Mulberry). Detailed experimental protocols for extraction, fractionation, and chromatographic purification are presented to facilitate its successful isolation in a laboratory setting. Quantitative data from various studies have been compiled into structured tables for clear comparison of yields. Furthermore, this guide includes visualizations of the isolation workflow and the key signaling pathway modulated by this compound, rendered using the DOT language for Graphviz, to provide a deeper understanding of its procurement and mechanism of action.
Natural Sources of this compound
This compound is a phytochemical predominantly found in the plant species Morus alba, a member of the Moraceae family.[1][2][3] Various parts of the white mulberry tree have been identified as sources of this compound and other related moracin compounds, with the leaves and root bark being the most significant reservoirs.[4][5]
Primary Natural Sources:
-
Morus alba (White Mulberry) Leaves: The leaves of the white mulberry tree are a readily available and significant source of this compound.[1][2][3]
-
Morus alba (White Mulberry) Root Bark: The root bark of Morus alba is another rich source of various moracin derivatives, including this compound.[4]
-
Other Morus Species: While Morus alba is the most cited source, other species within the Morus genus may also contain this compound and its analogs.[4]
Isolation of this compound from Morus alba
The isolation of this compound from its natural sources is a multi-step process that involves solvent extraction followed by a series of chromatographic purification techniques. The general workflow is designed to separate this compound from a complex mixture of other phytochemicals based on its physicochemical properties.
General Experimental Workflow
The following diagram illustrates the typical experimental workflow for the isolation of this compound from Morus alba.
Detailed Experimental Protocols
The following protocols are a composite of methodologies reported in the scientific literature for the isolation of this compound and related compounds from Morus alba.
2.2.1. Plant Material and Extraction
-
Preparation of Plant Material: Dried leaves of Morus alba (e.g., 2.1 kg) are pulverized to a fine powder to increase the surface area for efficient extraction.[2]
-
Solvent Extraction: The powdered plant material is extracted with 70% ethanol under reflux for a specified duration.[2] The extraction is typically repeated three times to ensure maximum yield. The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.[2]
2.2.2. Solvent Partitioning (Fractionation)
-
Suspension and Initial Partitioning: The crude 70% ethanol extract (e.g., 243.0 g) is suspended in deionized water.[2] This aqueous suspension is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
n-Hexane Fractionation: The aqueous suspension is first partitioned with n-hexane. This step removes non-polar compounds such as fats and chlorophyll. The n-hexane fraction is typically discarded.
-
Ethyl Acetate Fractionation: The remaining aqueous layer is then partitioned with ethyl acetate. This compound, being a moderately polar compound, will preferentially move into the ethyl acetate layer. This ethyl acetate fraction is collected and concentrated.[2]
-
n-Butanol Fractionation: The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar compounds.
2.2.3. Chromatographic Purification
The ethyl acetate fraction, which is enriched with this compound, is subjected to a series of chromatographic steps for further purification.
-
Silica Gel Column Chromatography:
-
The concentrated ethyl acetate fraction (e.g., 10.1 g) is loaded onto a silica gel column.[2]
-
The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 9:1, progressing to 8:2, 7:3, etc.).[2]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions from the silica gel column that are rich in this compound are combined, concentrated, and further purified using a Sephadex LH-20 column.
-
The column is typically eluted with methanol.[6] This step separates compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
Quantitative Data
The yield of this compound and the intermediary fractions can vary depending on the source of the plant material, the time of harvest, and the specific extraction and purification methods employed. The following tables summarize quantitative data from a representative study.
Table 1: Yields from Solvent Partitioning of 70% Ethanol Extract of Morus alba Leaves
| Fraction | Starting Material (Crude Extract) | Yield |
| n-Hexane Fraction | 243.0 g | 86.0 g |
| Ethyl Acetate Fraction | 243.0 g | 10.1 g |
| n-Butanol Fraction | 243.0 g | 40.0 g |
| Aqueous Fraction | 243.0 g | 94.0 g |
| (Data sourced from a study where 2.1 kg of dried leaves were used for the initial extraction)[2] |
Table 2: Final Yield of Isolated this compound
| Compound | Starting Material (Dried Leaves) | Final Yield |
| This compound | 2.9 kg | 6.5 mg |
| (Data sourced from a study isolating multiple compounds from Morus alba leaves)[6] |
Signaling Pathway Modulated by this compound
This compound has been shown to be a potent inhibitor of melanogenesis.[2] Its mechanism of action involves the downregulation of key signaling pathways that control the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Anti-Melanogenesis Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the CREB and p38 signaling pathways in α-MSH-stimulated melanoma cells.
This compound exerts its anti-melanogenesis effect by inhibiting the phosphorylation of CREB (cAMP response element-binding protein) and p38 mitogen-activated protein kinase (MAPK).[7] This, in turn, downregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes, leading to reduced tyrosinase expression and activity, and ultimately, a decrease in melanin production.[7]
Conclusion
This technical guide provides a detailed framework for the isolation of this compound from its primary natural source, Morus alba. The outlined experimental protocols, supported by quantitative data and visual diagrams, offer a valuable resource for researchers and drug development professionals. The elucidation of its mechanism of action in inhibiting melanogenesis highlights its potential as a lead compound for the development of novel dermatological and cosmetic agents. Further research into the pharmacological properties of this compound is warranted to fully explore its therapeutic potential.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 3. Khan Academy [khanacademy.org]
- 4. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Discovery of Moracin J in Cassia fistula: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery of Moracin J in the leaves of Cassia fistula, a plant renowned for its medicinal properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the isolation, characterization, and potential biological significance of this benzofuran derivative. While the initial discovery has been reported, this guide also highlights the current gaps in knowledge regarding its specific biological activities and mechanisms of action, paving the way for future research.
Introduction
Cassia fistula L., commonly known as the golden shower tree, has a long history in traditional medicine for treating a variety of ailments.[1][2] Phytochemical investigations of this plant have revealed a wealth of bioactive compounds. In 2013, a significant discovery was made with the first-time isolation of this compound from the leaves of Cassia fistula.[3][4] this compound belongs to the moracin family, a group of 2-arylbenzofuran derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties.[5] This guide synthesizes the available information on the discovery of this compound in Cassia fistula and provides a framework for its further investigation.
Isolation and Characterization of this compound
The seminal work by Wang et al. (2013) reported the isolation of this compound as one of eleven compounds from the leaves of Cassia fistula.[3] While the full, detailed experimental protocol from this specific study is not widely available, a general methodology for the isolation of chemical constituents from Cassia fistula leaves can be outlined based on common phytochemical practices.
General Experimental Protocol for Isolation
This protocol is a generalized representation based on standard phytochemical procedures for isolating compounds from plant materials.
2.1.1. Plant Material Collection and Preparation:
-
Fresh leaves of Cassia fistula are collected and authenticated.
-
The leaves are shade-dried at room temperature and then pulverized into a coarse powder.
2.1.2. Extraction:
-
The powdered leaves are subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period.
-
The extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds based on their solubility.
2.1.4. Chromatographic Purification:
-
The fractions are subjected to various chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography: Silica gel column chromatography is a common first step, with elution performed using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Sephadex LH-20 Column Chromatography: This technique is often used for further purification of fractions containing compounds of interest, using a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final purification of the isolated compounds.
-
2.1.5. Structure Elucidation:
-
The structure of the isolated this compound is determined using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) are used to determine the chemical structure.
-
Mass Spectrometry (MS): Techniques like ESI-MS are used to determine the molecular weight and fragmentation pattern of the compound.
-
The following diagram illustrates a general workflow for the isolation and characterization of phytochemicals from Cassia fistula.
Quantitative Data on Biological Activities
Currently, there is a notable lack of specific quantitative data (e.g., IC50 values) on the biological activities of this compound isolated directly from Cassia fistula. However, studies on various extracts of Cassia fistula and other moracin derivatives provide valuable insights into its potential therapeutic properties.
Table 1: Biological Activities of Cassia fistula Extracts and Related Moracin Compounds
| Extract/Compound | Biological Activity | Assay | Target/Cell Line | IC50/Result | Reference |
| Cassia fistula Leaf Volatile Oil | Anticancer | Proliferation Assay | HepG2 (Hepatocellular Carcinoma) | 3.05 ± 0.08 µg/ml | [1] |
| Cassia fistula Flower Butanolic Extract | Antioxidant | DPPH Radical Scavenging | - | IC50: 70 µg/mL | [2] |
| Cassia fistula Flower Butanolic Extract | Anti-aging | Cytotoxicity Assay | Human Skin Fibroblasts | IC50 > 200 µg/mL | [2] |
| Morusin (from Morus) | Anticancer | MTT Assay | A375 (Melanoma) | IC50: 4.634 µM | [6] |
| Morusin (from Morus) | Anticancer | MTT Assay | MV3 (Melanoma) | IC50: 9.7 µM | [6] |
Note: The data presented for Cassia fistula extracts are not specific to this compound. The data for Morusin is included to provide context on the potential bioactivities of related moracin compounds.
Potential Signaling Pathways
To date, no studies have specifically investigated the signaling pathways modulated by this compound from Cassia fistula. However, research on other moracin derivatives, particularly Moracin M and Moracin O, has shed light on their mechanisms of action, which may offer clues to the potential pathways affected by this compound.
For instance, Moracin M has been shown to inhibit airway inflammation by targeting the JNK/c-Jun and NF-κB pathways .[7] In the context of cancer, moracin derivatives have been implicated in the modulation of critical pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways .[5] Furthermore, a derivative of Moracin O has been found to inhibit HIF-1α accumulation by interacting with heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNPA2B1).
Based on the known activities of related compounds, a hypothetical signaling pathway that this compound might influence in an inflammatory context is depicted below.
References
- 1. repository.msa.edu.eg [repository.msa.edu.eg]
- 2. Anti-aging and tyrosinase inhibition effects of Cassia fistula flower butanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Asian Natural Products Research (Taylor & Francis) | 3331 Publications | 17173 Citations | Top authors | Related journals [scispace.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Moracin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Moracin J, a naturally occurring benzofuran derivative. Isolated from the leaves of Cassia fistula, this compound belongs to the broader Moracin family of compounds, which have garnered significant scientific interest for their diverse biological activities.[1] This guide details the experimental methodologies and spectroscopic data integral to the definitive determination of its molecular structure.
Isolation and Purification
The initial step in the structural elucidation of this compound involved its isolation from the natural source. A generalized workflow for the isolation of natural products of this type is presented below.
Experimental Protocol:
The air-dried leaves of Cassia fistula (1.82 kg) were extracted with 75% ethanol at room temperature over a period of four 15-day cycles. The resulting crude extract (360 g) was then subjected to column chromatography on silica gel. A gradient elution system of petroleum ether-ethyl acetate (in ratios of 10:1, 5:1, 3:1, 1:1, and finally 0:1) was employed to separate the extract into various fractions. Further purification of the relevant fractions using repeated column chromatography and potentially other techniques such as preparative HPLC would have been performed to yield pure this compound.[1]
Spectroscopic Analysis and Structure Determination
The definitive structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a new compound. For this compound, this technique would have been used to establish its molecular formula as C₁₅H₁₂O₅, corresponding to a molecular weight of 272.25 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within a molecule. A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular puzzle.
Experimental Protocol for NMR Analysis:
A pure sample of the isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The sample is then placed in a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the following spectra:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) couplings, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) correlations between protons and carbons, which is key for connecting different molecular fragments.
While the specific spectral data for this compound from the primary literature is not publicly available, the following tables represent the type of data that would be generated and analyzed. The data for a related compound, Moracin M, is provided for illustrative purposes.
Table 1: Illustrative ¹H NMR Data (based on a related Moracin structure)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.89 | s | - |
| H-4 | 7.33 | d | 8.8 |
| H-5 | 6.71 | dd | 8.4, 2.0 |
| H-6 | 6.88 | d | 2.0 |
| H-2' | 6.74 | d | 2.4 |
| H-4' | 6.23 | t | 2.4 |
| H-6' | 6.74 | d | 2.4 |
| OCH₃ | 3.85 | s | - |
Table 2: Illustrative ¹³C NMR Data (based on a related Moracin structure)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 155.80 |
| C-3 | 102.46 |
| C-3a | 121.60 |
| C-4 | 111.80 |
| C-5 | 154.67 |
| C-6 | 158.52 |
| C-7 | 97.01 |
| C-7a | 155.41 |
| C-1' | 132.37 |
| C-2' | 102.05 |
| C-3' | 158.90 |
| C-4' | 100.78 |
| C-5' | 158.90 |
| C-6' | 102.05 |
| OCH₃ | 55.50 |
Assembling the Structure: The Role of 2D NMR
The connectivity of the this compound scaffold would be established by interpreting the correlations observed in the 2D NMR spectra.
-
COSY correlations would reveal the proton-proton adjacencies within the aromatic rings. For example, the coupling between H-4 and H-5 would be evident.
-
HSQC would link each proton signal to its directly attached carbon, allowing for the assignment of the carbon skeleton.
-
HMBC is the key to connecting the different parts of the molecule. For instance, correlations from the methoxy protons to the corresponding carbon on the aromatic ring would confirm its position. Long-range couplings from protons on one aromatic ring to carbons on the other would establish the link between the benzofuran and the phenyl moieties.
The following diagram illustrates the key HMBC and COSY correlations that would be essential in confirming the structure of a Moracin-type compound.
Conclusion
The elucidation of the chemical structure of this compound is a systematic process that relies on the synergistic application of isolation techniques and advanced spectroscopic methods. Through the careful analysis of mass spectrometry and a suite of 1D and 2D NMR experiments, the precise molecular architecture can be confidently determined. This foundational knowledge is paramount for the further exploration of this compound's biological activities and its potential development as a therapeutic agent.
References
The Putative Biosynthesis of Moracin J: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Moracin J, a 2-arylbenzofuran natural product. Due to a lack of specific research on the biosynthesis of this compound, this document outlines a proposed pathway based on the well-studied biosynthesis of related moracin compounds in Morus alba L. (white mulberry).[1][2] this compound itself has been identified in Cassia fistula. The pathway is presented with the understanding that the later steps are hypothetical and require experimental verification. This guide includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and a visualization of the proposed biosynthetic route.
Core Biosynthetic Pathway: From Phenylpropanoids to the Moracin Scaffold
The biosynthesis of moracins is believed to originate from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.[2][3] The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This is followed by a series of enzymatic reactions leading to the formation of the core 2-arylbenzofuran structure, exemplified by Moracin M, which is considered a key precursor for other moracins.[1][2]
The proposed biosynthetic pathway for the formation of the this compound precursor, Moracin M, is as follows:
-
L-Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .[2]
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) .[2]
-
p-Coumaric Acid to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by coenzyme A to produce p-coumaroyl-CoA in a reaction catalyzed by 4-coumarate-CoA ligase (4CL) .[2]
-
Formation of the Stilbene Intermediate: p-Coumaroyl-CoA is then proposed to be hydroxylated by p-coumaroyl CoA 2'-hydroxylase (C2'H) to yield 2',4'-dihydroxycinnamoyl CoA.[2] This intermediate then undergoes a condensation reaction with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS) , to form the stilbenoid intermediate, oxyresveratrol.[2]
-
Formation of the 2-Arylbenzofuran Core (Moracin M): The final step in the formation of the core moracin structure is the oxidative cyclization of oxyresveratrol to yield Moracin M. This reaction is catalyzed by a putative Moracin M synthase (MMS) .[2]
Proposed Final Step in this compound Biosynthesis
This compound is a methoxy derivative of a hydroxylated 2-arylbenzofuran. Based on its chemical structure, it is hypothesized that the final step in the biosynthesis of this compound involves the methylation of a hydroxyl group on a precursor molecule, likely a derivative of Moracin M. This methylation would be carried out by a specific O-methyltransferase (OMT) . The exact precursor and the specific OMT involved in the biosynthesis of this compound have yet to be identified.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently unavailable in the scientific literature. However, studies on the biosynthesis of other moracins in Morus alba have provided relative quantitative data for some of the intermediates in the putative pathway. The following table summarizes the relative content of key metabolites identified in different tissues and under different treatments in Morus alba.[4]
| Metabolite | Fibrous Roots (FR) | Taproots (TR) | Stems (S) | Untreated Leaves (CKL) | UV-B Treated Leaves (UVL) | B. cinerea Infected Leaves (BCL) |
| Mulberroside A | +++ | ++ | - | - | + | + |
| Oxyresveratrol | +++ | ++ | - | - | ++ | +++ |
| Moracin M | +++ | ++ | - | - | ++ | +++ |
| Moracin C | ++ | + | - | - | + | ++ |
| Moracin N | ++ | + | - | - | + | ++ |
| Morachalcone A | + | - | - | - | - | + |
| Chalcomoracin | + | - | - | - | - | + |
| Relative contents are indicated by: +++ (high), ++ (medium), + (low), - (not detected). |
Experimental Protocols
As the biosynthetic pathway of this compound has not been fully elucidated, this section provides a general framework of experimental protocols that can be adapted to investigate its biosynthesis. These protocols are based on methodologies used for the characterization of other plant natural product pathways.[3][5][6][7]
Identification and Quantification of Intermediates
-
Objective: To identify and quantify potential precursors and intermediates of the this compound biosynthetic pathway in Cassia fistula.
-
Methodology:
-
Plant Material Collection: Collect different tissues of Cassia fistula (leaves, stems, roots, flowers, and fruits) at various developmental stages.
-
Metabolite Extraction: Grind the plant tissues in liquid nitrogen and extract with a suitable solvent (e.g., methanol or ethanol).
-
Chromatographic Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) (LC-MS).
-
Compound Identification: Compare the retention times, UV spectra, and mass spectra of the peaks in the plant extracts with those of authentic standards of suspected intermediates (e.g., L-phenylalanine, cinnamic acid, p-coumaric acid, oxyresveratrol, and Moracin M).
-
Quantification: Quantify the identified compounds using a calibration curve generated with authentic standards.
-
Identification of Candidate Genes
-
Objective: To identify candidate genes encoding the enzymes involved in the this compound biosynthetic pathway.
-
Methodology:
-
RNA Sequencing (RNA-Seq): Extract total RNA from Cassia fistula tissues that show high accumulation of this compound and its putative precursors. Perform de novo transcriptome sequencing.
-
Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the accumulation of this compound and its intermediates.
-
Homology-Based Gene Mining: Search the transcriptome data for sequences homologous to known biosynthetic enzymes from other species (e.g., PAL, C4H, 4CL, STS, and OMTs).
-
Functional Characterization of Candidate Enzymes
-
Objective: To confirm the enzymatic function of the candidate genes identified.
-
Methodology:
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host system (e.g., E. coli or Saccharomyces cerevisiae).
-
Enzyme Assays: Purify the recombinant proteins and perform in vitro enzyme assays using the suspected substrates. For example, to test a candidate STS, incubate the purified enzyme with p-coumaroyl-CoA and malonyl-CoA and analyze the reaction products for the formation of oxyresveratrol using HPLC or LC-MS.
-
In Vivo Characterization: Use techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout in Cassia fistula to investigate the in vivo function of the candidate genes. A reduction or absence of this compound in the genetically modified plants would confirm the involvement of the silenced/knocked-out gene in its biosynthesis.
-
Visualizations
The following diagrams illustrate the putative biosynthetic pathway of this compound and a general experimental workflow for its elucidation.
Caption: Putative biosynthetic pathway of this compound. Solid arrows indicate established reactions in related pathways, while dashed arrows represent hypothesized steps.
Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Strategies of elucidation of biosynthetic pathways of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 7. Frontiers | Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis [frontiersin.org]
physical and chemical properties of Moracin J
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin J, a naturally occurring benzofuran derivative, belongs to the diverse family of moracins, compounds that have garnered significant scientific attention for their potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside comparative data from closely related moracin analogues. While specific experimental data for this compound is limited in the current scientific literature, this document consolidates the available information and presents generalized experimental protocols for its isolation and characterization based on established methodologies for similar compounds. Furthermore, this guide explores the biological activities and associated signaling pathways of other moracin derivatives, offering a predictive framework for the potential therapeutic applications of this compound. The information is presented to facilitate further research and drug development efforts centered on this promising natural product.
Physical and Chemical Properties
This compound is a benzofuran derivative found in the leaves of Cassia fistula.[1][2] Its fundamental properties, along with those of other notable moracins, are summarized below. The lack of extensive experimental data for this compound necessitates a comparative approach with its structural analogues.
Table 1: Physicochemical Properties of this compound and Related Moracins
| Property | This compound | Moracin C | Moracin M | Moracin N | Moracin O | Moracin P |
| Molecular Formula | C₁₅H₁₂O₅[1] | C₁₉H₁₈O₄[3] | C₁₄H₁₀O₄[1] | C₁₉H₁₈O₄ | C₁₉H₁₈O₅[4] | C₁₉H₁₈O₅ |
| Molecular Weight | 272.25 g/mol [1] | 310.3 g/mol [3] | 242.23 g/mol [1] | 310.3 g/mol | 326.3 g/mol [4] | 326.3 g/mol |
| CAS Number | 73338-89-3[2] | 69120-06-5[3] | 56317-21-6[1] | 135248-05-4 | 123702-97-6[4] | 102841-46-3 |
| Melting Point (°C) | Not Available[5] | 198 - 199[3] | 275[1] | 187 - 188 | Not Available | Not Available |
| Boiling Point (°C) | Not Available[5] | Not Available | Not Available | Not Available | Not Available | Not Available |
| Solubility | Not Available[5] | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Not Available | Not Available | Not Available | Not Available |
| Physical Description | Not Available | Solid[3] | Solid[1] | Solid | Not Available | Not Available |
Spectral Data
2.1. General Spectroscopic Characteristics of Moracins
-
UV-Visible Spectroscopy: Moracins, being highly conjugated systems, are expected to show strong absorption in the UV-Vis region. The exact wavelength of maximum absorption (λmax) is dependent on the extent of conjugation and the substitution pattern on the benzofuran core and the aryl substituent.
-
Infrared (IR) Spectroscopy: The IR spectra of moracins would typically exhibit characteristic absorption bands for hydroxyl (-OH) stretching, aromatic C-H stretching, C=C stretching of the aromatic rings and the furan ring, and C-O stretching of the ether and hydroxyl groups.
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of moracins. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of moracins. The chemical shifts and coupling constants of the protons provide detailed information about the substitution pattern and stereochemistry. ¹³C NMR data reveals the number and types of carbon atoms present in the molecule.
Table 2: ¹H and ¹³C NMR Spectral Data for Selected Moracins
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Moracin M | CD₃OD | 6.89 (s, H-3), 7.33 (d, J=8.8, H-4), 6.71 (dd, J=2.0, 8.4, H-5), 6.88 (d, J=2.0, H-6), 6.74 (d, J=2.4, H-2', H-6'), 6.23 (t, J=2.4, H-4') | 155.80 (C-2), 102.46 (C-3), 121.60 (C-3a), 111.80 (C-4), 154.67 (C-5), 158.52 (C-6), 97.01 (C-7), 155.41 (C-7a), 132.37 (C-1'), 102.05 (C-2'), 100.78 (C-3'), 120.58 (C-4'), 102.05 (C-6') | [6] |
| Moracin N | CD₃OD | Not explicitly detailed but available in SpectraBase | Available in SpectraBase | [7] |
| (+)-dimethylsmoracin O | Not specified | 6.88 (s, H-3), 7.26 (s, H-4), 6.91 (s, H-7), 6.93 (d, J=2.1, H-2'/6'), 6.41 (t, J=2.1, H-4'), 1.22 (s, H-5''), 1.35 (s, H-4''), 3.23 (dd, J=15.6, 8.4, H-1a''), 3.19 (dd, J=15.6, 9.0, H-1b''), 4.67 (dd, J=9.0, 8.4, H-2''), 3.85 (s, 3'/5'-OMe) | 21 resonances assigned | [8] |
Experimental Protocols
While specific protocols for this compound are not published, the following represents a generalized workflow for the isolation, purification, and characterization of moracin compounds from a plant source, such as Cassia fistula.
3.1. Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and characterization of this compound.
3.2. Detailed Methodologies
3.2.1. Extraction
-
Plant Material Preparation: Dried and powdered leaves of Cassia fistula are used as the starting material.
-
Solvent Extraction: The powdered material is extracted with a suitable solvent such as methanol or ethanol at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
3.2.2. Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. The moracin derivatives are typically found in the ethyl acetate fraction.
3.2.3. Purification
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the compound of interest are often further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative reverse-phase HPLC.
3.2.4. Characterization
-
Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), high-resolution mass spectrometry (HR-MS), IR, and UV-Vis spectroscopy.
Biological Activities and Signaling Pathways (Based on Related Moracins)
While the specific biological activities of this compound have not been extensively reported, the broader moracin family exhibits a range of significant pharmacological effects. It is plausible that this compound shares some of these properties.
4.1. Anti-inflammatory Activity
Several moracins, including Moracin C, O, and P, have demonstrated potent anti-inflammatory effects.[9] A key mechanism is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Caption: Postulated inhibition of the NF-κB pathway by moracins.
4.2. Anticancer Activity
Moracin derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by moracins.
Conclusion and Future Directions
This compound remains a relatively understudied natural product with significant potential, given the diverse and potent biological activities of its structural analogues. This technical guide highlights the current knowledge gaps, particularly the lack of specific physicochemical and biological data for this compound. Future research should focus on the targeted isolation and comprehensive characterization of this compound from Cassia fistula or through total synthesis. Elucidation of its precise three-dimensional structure and a thorough investigation of its biological activities, including its effects on various cell signaling pathways, are crucial next steps. Such studies will be instrumental in unlocking the therapeutic potential of this compound and paving the way for its development as a novel pharmaceutical agent.
References
- 1. Moracin M | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Moracin C | C19H18O4 | CID 155248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Moracin O | C19H18O5 | CID 14539883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0033308) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Moracin C | ROS | NO Synthase | TargetMol [targetmol.com]
Spectroscopic Profile of Moracin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Moracin J, a naturally occurring benzofuran derivative isolated from species of the Morus genus. The information presented herein is essential for the identification, characterization, and further investigation of this compound in academic and industrial research settings, particularly in the context of drug discovery and development.
Data Presentation
The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the elemental composition and exact mass of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula |
| ESI-TOF-MS | [M+H]⁺ | Data not available in search results | Data not available in search results | C₂₄H₂₄O₅ |
Note: Specific quantitative values for observed and calculated m/z were not available in the provided search results. The molecular formula is based on the identification of Sanggenon J as a synonym for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H and ¹³C NMR spectroscopy are crucial for determining the detailed chemical structure of this compound. The data presented below corresponds to the compound identified as Sanggenon J, which is synonymous with this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound (Sanggenon J)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Sanggenon J)
| Position | Chemical Shift (δ) ppm |
| Data not available in search results | Data not available in search results |
Note: While the isolation of Sanggenon J (this compound) has been reported, the specific ¹H and ¹³C NMR chemical shifts and coupling constants were not available in the provided search results. Researchers should refer to the primary literature for these detailed values.
Experimental Protocols
The spectroscopic data for this compound (Sanggenon J) was obtained following established experimental procedures for the isolation and characterization of natural products.
Isolation of this compound
This compound was isolated from the root bark of Morus alba. The general procedure involves:
-
Extraction: The air-dried and powdered root bark is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water) to separate compounds based on their solubility.
-
Chromatography: The fractions containing the compounds of interest are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, octadecylsilyl (ODS) silica gel, and Sephadex LH-20. Elution is performed with a gradient of solvents to achieve separation.
-
Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed to fully elucidate the structure:
-
¹H NMR: To determine the number and chemical environment of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.
-
Mass Spectrometry
Mass spectrometric analysis is typically performed using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).
-
Chromatographic Separation: The sample is introduced into the mass spectrometer via an HPLC system, often using a C18 column with a gradient of water and acetonitrile containing a small amount of formic acid to facilitate ionization.
-
Ionization: Electrospray ionization (ESI) is a common technique used for flavonoids and related compounds.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Data Presentation: Quantitative Bioactivity
An In-depth Technical Guide to the Biological Activity of the Moracin Family of Compounds
Disclaimer: This technical guide provides a comprehensive overview of the biological activities of the moracin family of natural products. Extensive literature searches did not yield specific data for a compound designated "Moracin J." Therefore, this document focuses on the well-researched members of the moracin class, such as Moracin M, C, O, and N, to provide a representative understanding of their therapeutic potential for researchers, scientists, and drug development professionals.
The moracins are a class of 2-arylbenzofuran derivatives predominantly isolated from various parts of Morus species (mulberry trees), such as the root bark, stem bark, and leaves.[1] These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory properties.[1][2] This guide summarizes the quantitative biological data, details key experimental protocols, and visualizes the molecular signaling pathways associated with this promising family of natural products.
The biological effects of moracins have been quantified across various assays. The following tables summarize the key inhibitory and effective concentrations for different moracin compounds.
Table 1: Anti-inflammatory Activity of Moracins
| Compound | Target/Assay | Cell Line / Model | Bioactivity (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Moracin M | IL-6 Production (IL-1β-induced) | A549 (Human Lung Epithelial) | 8.1 µM | [3][4] |
| Moracin M | NO Production (LPS-induced) | MH-S (Alveolar Macrophages) | 65.7 µM | [4] |
| Moracin M | Lung Inflammation (LPS-induced) | Acute Lung Injury Mouse Model | 20-60 mg/kg (Oral) | [3][4] |
| Moracin O | NF-κB Activity | 4T1 (Breast Cancer Reporter) | Potent Inhibition | [5] |
| Moracin P | NF-κB Activity | 4T1 (Breast Cancer Reporter) | Potent Inhibition |[5] |
Table 2: Enzyme Inhibitory Activity of Moracin M
| Compound | Target Enzyme | Bioactivity (IC₅₀) | Reference(s) |
|---|---|---|---|
| Moracin M | Phosphodiesterase-4B2 (PDE4B2) | 4.5 µM | [4] |
| Moracin M | Phosphodiesterase-4D2 (PDE4D2) | 2.9 µM | [4] |
| Moracin M | Phosphodiesterase-5A1 (PDE5A1) | >40 µM | [4] |
| Moracin M | Phosphodiesterase-9A2 (PDE9A2) | >100 µM |[4] |
Table 3: Antioxidant Activity of Moracins
| Compound | Assay | Bioactivity (IC₅₀ / EC₅₀) | Reference(s) |
|---|---|---|---|
| Moracin N | DPPH Radical Scavenging | IC₅₀ = 40.00 µM | [6][7] |
| Moracin N | Cellular Antioxidant Activity | EC₅₀ = 24.92 µM | [6][7] |
| Moracin C | Superoxide Radical Scavenging | SC₅₀ = 54.50 ± 18.96 μM | [8][9] |
| Moracin C | DPPH Radical Scavenging | SC₅₀ = 17.49 ± 3.43 μM |[8] |
Table 4: Anticancer and Cytotoxic Activity of Moracins
| Compound | Target | Cell Line | Bioactivity (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Moracin O | Hypoxia-Inducible Factor (HIF-1) | Hep3B (HRE Reporter Assay) | 6.76 nM | [10] |
| Moracin P | Hypoxia-Inducible Factor (HIF-1) | Hep3B (HRE Reporter Assay) | 10.7 nM | [10] |
| Moracin D | Apoptosis Induction | Prostate Cancer Cells | Not specified |[11] |
Signaling Pathways Modulated by Moracins
Moracin compounds exert their biological effects by modulating several critical cellular signaling pathways. These mechanisms are central to their therapeutic potential in inflammation, cancer, and regenerative medicine.
Anti-inflammatory Signaling
Moracins, particularly Moracin M, O, and P, demonstrate potent anti-inflammatory effects by interrupting pro-inflammatory cascades. They primarily target the NF-κB and JNK signaling pathways, which are crucial regulators of inflammatory gene expression.[3][5][12]
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of moracin N in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Preliminary Bioactivity Screening of Moracin J
Audience: Researchers, scientists, and drug development professionals.
Scope: This document provides a comprehensive framework for conducting a preliminary bioactivity screening of Moracin J. While this compound (CAS No. 73338-89-3) is a known benzofuran derivative found in Cassia fistula, publicly available literature on its specific biological activities is scarce.[1] Therefore, this guide leverages the extensive research on its structural analogues within the moracin family (Moracins A-Z) to propose a robust screening strategy.[2][3] The methodologies and expected data points are based on the well-documented anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties of these related compounds.[2][3][4]
Predicted Bioactivities and Quantitative Benchmarks from Moracin Analogues
The moracin family of natural products is a rich source of bioactive compounds with significant therapeutic potential.[3] Preliminary screening of this compound should prioritize assays that have yielded positive results for its close analogues, such as Moracin C and Moracin M. The following tables summarize quantitative data from these related compounds to serve as a benchmark for interpreting future results for this compound.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Moracin Analogues
| Compound | Activity | Assay/Target | Cell Line / Model | IC50 Value (µM) |
|---|---|---|---|---|
| Moracin M | Anti-inflammatory | IL-1β-induced IL-6 Production | A549 Lung Epithelial Cells | 8.1 |
| Moracin M | Anti-inflammatory | LPS-induced NO Production | MH-S Alveolar Macrophages | 65.7 |
| Moracin C | Anti-inflammatory | LPS-induced NO Production | RAW 264.7 Murine Macrophages | ~8.0 |
| Moracin M | Enzyme Inhibition | Phosphodiesterase-4D2 (PDE4D2) | Recombinant Human | 2.9 |
| Moracin M | Enzyme Inhibition | Phosphodiesterase-4B2 (PDE4B2) | Recombinant Human | 4.5 |
Source: Data compiled from multiple studies.[4][5]
Table 2: Antibacterial and Anticancer Activity of Moracin Analogues
| Compound | Activity | Target Organism/Cell Line | MIC Value (µg/mL) | IC50 Value (µM) |
|---|---|---|---|---|
| Moracin C | Antibacterial | Staphylococcus aureus | 32 | - |
| Chalcomoracin* | Antibacterial | Staphylococcus aureus | 4 | - |
| Moracin C | Enzyme Inhibition | S. aureus FabI | - | 83.8 |
| Chalcomoracin* | Enzyme Inhibition | S. aureus FabI | - | 5.5 |
| Morusin* | Anticancer | A549 (Human Lung Carcinoma) | - | 3.1 |
| Morusin* | Anticancer | HeLa (Human Cervical Cancer) | - | 0.64 |
*Note: Chalcomoracin and Morusin are structurally related compounds from the Moraceae family, often studied alongside moracins, providing valuable comparative data.[5]
Experimental Workflow and Methodologies
A systematic approach is essential for the preliminary screening of a novel compound. The workflow should begin with broad-spectrum assays and progress to more specific mechanistic studies based on initial findings.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plate for an additional 24 hours.
-
NO Measurement: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well. Incubate in the dark at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of this compound that prevents the visible growth of a target bacterium.
-
Bacterial Preparation: Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well microplate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). The addition of a viability indicator like resazurin can aid in visualization.
Antioxidant Activity: DPPH Radical Scavenging Assay
This colorimetric assay measures the capacity of this compound to scavenge the stable free radical DPPH.
-
Reagent Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of this compound. Include a positive control (e.g., ascorbic acid or Trolox).
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A blank will contain only methanol.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against compound concentration.
Cytotoxicity: MTT Assay
The MTT assay assesses the effect of this compound on cell viability and proliferation by measuring mitochondrial metabolic activity.
-
Cell Seeding: Seed human cancer cells (e.g., HepG2) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations for 48-72 hours.
-
MTT Addition: Remove the medium and add fresh medium containing 0.5 mg/mL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value, which represents the concentration of this compound that inhibits cell viability by 50%.
Putative Signaling Pathways
Many moracin compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5] Moracin C, for example, has been shown to suppress the production of inflammatory mediators by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6] It is plausible that this compound may share these mechanisms of action. A crucial step following initial screening would be to investigate its effect on these pathways.
This diagram illustrates the canonical NF-κB pathway, a primary target for anti-inflammatory drug discovery. Based on data from its analogues, it is hypothesized that this compound may inhibit this pathway, preventing the transcription of pro-inflammatory genes. This can be experimentally verified using techniques like Western Blot to measure the phosphorylation of key proteins (e.g., IKK, IκBα) and the nuclear translocation of p65.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Moracin P | C19H18O5 | CID 25208124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Moracin Family: A Comprehensive Technical Review for Drug Discovery
The moracin family, a series of 2-arylbenzofuran derivatives primarily isolated from plants of the Morus genus (mulberry), represents a significant area of interest in natural product chemistry and drug development.[1] These compounds have garnered attention for their wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] This technical guide provides a detailed overview of the history, chemical properties, biological activities, and experimental protocols associated with the moracin family, with a focus on providing actionable information for researchers, scientists, and drug development professionals. While the family includes compounds designated from Moracin A to Z, this review will concentrate on the most well-characterized members, with specific mention of Moracin J where data is available.
History and Discovery
The moracin family of natural products was first discovered as phytoalexins from mulberry plants. These compounds are biosynthesized in response to stress, such as microbial infection or UV irradiation.[2][3][4] The root bark, stem bark, and leaves of various Morus species, including Morus alba, Morus lhou, and Morus macroura, are the primary sources of these arylbenzofuran derivatives.[1] The biosynthetic pathway for moracins is believed to originate from the phenylpropanoid pathway.[2][3]
Chemical Properties
Moracins are characterized by a 2-arylbenzofuran core structure. The variations within the family arise from the different substitution patterns on the aromatic rings. The chemical properties of several key moracins are summarized in the table below.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | 5-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-pyran-7-ol | C19H16O4 | 308.33 | 76543-17-4 | PubChem |
| Moracin M | 5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | C14H10O4 | 242.23 | 56317-21-6 | [5][6] |
| Moracin N | 5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | C19H18O4 | 310.3 | 135248-05-4 | [7] |
| Moracin O | 5-[6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][8]benzofuran-2-yl]benzene-1,3-diol | C19H18O5 | 326.3 | 123702-97-6 | [9] |
Biological Activities and Quantitative Data
The moracin family exhibits a broad spectrum of biological activities, making them attractive candidates for drug development. The primary activities and associated quantitative data for the most studied moracins are presented below.
Anti-inflammatory Activity
Several moracins have demonstrated potent anti-inflammatory effects. Moracin M, for instance, is a known inhibitor of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.[6][8]
| Compound | Target | Assay | IC50 Value | Reference |
| Moracin M | PDE4D2 | Enzyme Inhibition | 2.9 µM | [10] |
| Moracin M | PDE4B2 | Enzyme Inhibition | 4.5 µM | [10] |
| Moracin O | NF-κB | Reporter Gene Assay | - | [11] |
| Moracin P | NF-κB | Reporter Gene Assay | - | [11] |
Anticancer Activity
Moracins have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[8] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[12]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Morusin | Huh7 (Hepatocellular Carcinoma) | MTT Assay | Concentration-dependent | [12] |
| Moracin D | Prostate Cancer Cells | Apoptosis Assay | - | [12] |
| Moracin O | Hep3B (Hepatocellular Carcinoma) | HRE Reporter Assay | 6.76 nM | [13] |
| Moracin P | Hep3B (Hepatocellular Carcinoma) | HRE Reporter Assay | 10.7 nM | [13] |
Other Biological Activities
Members of the moracin family have also been reported to possess antioxidant, antibacterial, and PCSK9 inhibitory effects.[1][14] For example, Moracin C has been identified as a potent inhibitor of PCSK9 expression in HepG2 cells.[14]
Signaling Pathways
The biological activities of moracins are mediated through their interaction with various cellular signaling pathways. For instance, the anti-inflammatory effects of Moracin O and P are attributed to their ability to target the NF-κB pathway.[11] The anticancer properties of some moracins are linked to the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of moracins.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the inhibitory effect of a moracin compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the moracin compound for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.
-
Quantification: After 24 hours of incubation, the supernatant is collected, and the amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[8]
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Anti-inflammatory Activity in a Mouse Model of Acute Lung Injury
Objective: To evaluate the anti-inflammatory effects of a moracin compound in an LPS-induced acute lung injury model in mice.
Methodology:
-
Animal Model: Male ICR mice are used for the study.
-
Treatment: Moracin M (20-60 mg/kg) or a vehicle control is administered orally.[8]
-
Induction of Injury: After a set time (e.g., 1 hour), mice are anesthetized, and LPS is administered intranasally to induce lung inflammation.[8]
-
Sample Collection: After 24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.[8]
-
Analysis: The total and differential cell counts in the BALF are determined. Cytokine levels (e.g., TNF-α, IL-6) in the BALF are measured by ELISA.
Synthesis and Purification
The chemical synthesis of moracins is essential for further biological evaluation and drug development. A common synthetic route for Moracin M involves a Sonogashira coupling reaction followed by demethylation.
Purification Protocol
Objective: To purify the crude moracin product to a high degree of purity suitable for biological assays.
Methodology:
-
Silica Gel Column Chromatography: The crude moracin product is first subjected to silica gel column chromatography. A suitable solvent system, such as a mixture of hexane and ethyl acetate, is used for elution.[10] The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, the semi-purified product from column chromatography can be further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water with 0.05% trifluoroacetic acid.[10]
Conclusion
The moracin family of natural products holds significant promise for the development of new therapeutic agents. Their diverse biological activities, coupled with a well-defined chemical scaffold, make them attractive starting points for medicinal chemistry campaigns. While extensive research has been conducted on certain members of the family, such as Moracin M, C, and O, further investigation into less-studied moracins, including this compound, is warranted to fully explore the therapeutic potential of this chemical class. The availability of established synthetic and purification protocols provides a solid foundation for future preclinical and clinical development.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Moracin M | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Moracin M - Wikipedia [en.wikipedia.org]
- 7. Moracin N | C19H18O4 | CID 641376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Moracin O | C19H18O5 | CID 14539883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Moracin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Moracin Family
Moracins are a class of benzofuran derivatives isolated from plants of the Morus genus, commonly known as mulberries.[1][2] This family of compounds, designated Moracin A through Z, has garnered significant interest for its diverse and potent biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][3] While research has illuminated the mechanisms of several moracin analogues, Moracin J remains a largely unexplored entity. This document aims to synthesize the existing knowledge on the therapeutic targets of the broader moracin family to inform and guide future investigations into this compound.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of its analogues, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity
Several moracins have demonstrated potent anti-inflammatory effects by targeting critical inflammatory mediators and signaling cascades.
-
NF-κB Signaling Pathway: Moracin O and P have been shown to suppress the activation of the NF-κB pathway, a central regulator of the inflammatory response.[4] By inhibiting the phosphorylation of the p65 subunit of NF-κB, these compounds prevent its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4] Moracin C also exhibits anti-inflammatory properties by suppressing NF-κB and MAPKs activation.[5]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target for the anti-inflammatory actions of moracins. Moracin M has been found to inhibit the c-Jun N-terminal kinase (JNK)/c-Jun pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-6.
-
Inhibition of Inflammatory Mediators: Moracins have been shown to inhibit the production of various inflammatory mediators. For instance, Moracin C significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[5] Moracin M also downregulates the expression of inducible nitric oxide synthase (iNOS).
Anticancer Activity
The anticancer potential of the moracin family is attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
-
Induction of Apoptosis:
-
XIAP/PARP1 Axis: Moracin D has been shown to suppress cell growth and induce apoptosis in pancreatic cancer by targeting the X-linked inhibitor of apoptosis protein (XIAP)/poly (ADP-ribose) polymerase 1 (PARP1) axis.[6]
-
PPARγ/PKCδ Activation: In prostate cancer cells, Moracin D induces apoptosis through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and protein kinase C delta (PKCδ), while inhibiting PKC alpha.[7]
-
Bax/Survivin Regulation: Morusin, a related compound, induces apoptosis in breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Survivin.[8]
-
ROS Generation: Moracin N induces both autophagy and apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS).[9]
-
-
Inhibition of Cell Proliferation and Tumor Promotion: Topical application of moracin has been found to inhibit tumor promotion in mouse skin by suppressing leukocyte infiltration, epidermal hyper-proliferation, and oxidative stress.[10][11] It also reduces the expression of proto-oncogenes c-fos and c-myc, and the inflammatory enzyme cyclooxygenase-2 (COX-2).[10][11]
-
HIF-1α Inhibition: A derivative of Moracin O, MO-460, has been shown to suppress the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor cell adaptation to hypoxic conditions, by targeting heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1).[12]
Quantitative Data Summary
The following table summarizes quantitative data for various moracin compounds from the cited literature. It is important to note that these values are for moracin analogues and not for this compound itself.
| Compound | Cell Line/Model | Effect | IC50 / Concentration | Reference |
| Moracin C | RAW 264.7 Macrophages | Inhibition of NO production | 7.70 µM | [5] |
| Moracin M | A549 (Lung epithelial cells) | Inhibition of IL-1β-induced IL-6 production | 8.1 µM | |
| Moracin M | MH-S (Alveolar macrophages) | Inhibition of LPS-induced NO production | 50-100 µM | |
| Moracin N | A549 & PC9 (Lung cancer) | Inhibition of cell proliferation | 10-45 µM | [9] |
| Moracin D | Breast cancer cells | Cytotoxicity | Not specified | [13] |
| Moracin D | Prostate cancer DU145 cells | Induction of apoptosis | Not specified | [7] |
| Moracin O/P | 4T1 breast cancer cells | Suppression of NF-κB activity | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for assays commonly used to investigate the therapeutic targets of moracins.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the moracin compound for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.
-
Cell Lysis: Treat cells with the moracin compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-JNK, Bax, Survivin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the number of apoptotic and necrotic cells after treatment with a compound.
-
Cell Treatment: Treat cells with the desired concentrations of the moracin compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Potential ROS-Mediated Apoptotic Pathway of this compound in Cancer Cells.
Caption: General Experimental Workflow for Investigating this compound's Bioactivity.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its analogues provides a strong foundation for future investigations. The anti-inflammatory and anticancer properties observed in other moracins suggest that this compound may hold similar promise as a therapeutic agent. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and mechanisms of action will be critical in unlocking its full therapeutic potential and paving the way for its development as a novel drug candidate.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morusin induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Moracin J: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Moracin J is a member of the moracin family, a group of naturally occurring 2-arylbenzofuran derivatives.[1] These compounds have garnered significant interest in the scientific community due to their diverse biological activities. This compound, with the molecular formula C15H12O5, was first isolated from the leaves of Cassia fistula.[2] As with any compound intended for research or therapeutic development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation, dosing, and ensuring reliable experimental outcomes. This technical guide aims to provide a foundational understanding of these critical parameters for this compound, drawing upon available data for related compounds and outlining robust experimental protocols for its characterization.
Physicochemical Properties of this compound
Detailed experimental data on the physicochemical properties of this compound are scarce. The Human Metabolome Database lists this compound with the CAS Registry Number 73338-89-3, but does not provide experimental data on properties such as melting point, boiling point, or water solubility.[3] The following table summarizes the known basic information for this compound.
| Property | Value | Source |
| Molecular Formula | C15H12O5 | [4] |
| Molecular Weight | 272.25 g/mol | [4] |
| CAS Number | 73338-89-3 | [4] |
| Class | 2-arylbenzofuran flavonoid | [3] |
| Natural Source | Cassia fistula leaves | [2] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not available in the current literature. However, based on the general solubility characteristics of other moracins and 2-arylbenzofurans, a qualitative solubility profile can be inferred. Members of this class are generally sparingly soluble in water and more soluble in organic solvents.
Table 1: Estimated Solubility of this compound and Comparative Data for Related Moracins
| Solvent | Estimated Solubility of this compound | Reported Solubility of Moracin M | Reported Solubility of Moracin O |
| Water | Poorly Soluble | Not Reported | Not Reported |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Not Reported |
| Ethanol | Moderately Soluble | Not Reported | Not Reported |
| Methanol | Moderately Soluble | Not Reported | Not Reported |
| Chloroform | Soluble | Not Reported | Not Reported |
| Ethyl Acetate | Soluble | Not Reported | Not Reported |
Note: The solubility of this compound is an estimation based on the chemical class. Experimental verification is required.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, DMSO, ethanol, phosphate-buffered saline pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 1 mL) of each solvent to the respective vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Stability Profile
The stability of this compound under various environmental conditions has not been formally reported. As a polyphenolic compound, it may be susceptible to degradation by light, heat, and oxidative conditions. The pH of the medium can also significantly influence its stability.
Experimental Protocol for Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound in solution under different stress conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Temperature-controlled incubators or water baths
-
Photostability chamber with controlled light exposure (e.g., ICH option 2)
-
HPLC system with a UV detector
Procedure:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Temperature Stability: Aliquot the solutions into vials and store them at different temperatures (e.g., 4 °C, 25 °C, 40 °C) in the dark.
-
pH Stability: Store the buffered solutions at a constant temperature (e.g., 25 °C) in the dark.
-
Photostability: Expose solutions of this compound to a controlled light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.
-
Analyze the samples immediately by a stability-indicating HPLC method to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualization of Experimental Workflows and Potential Signaling Pathways
While no signaling pathways have been definitively elucidated for this compound, related moracins have been shown to interact with various cellular pathways. The following diagrams illustrate a generalized experimental workflow for stability testing and a hypothetical signaling pathway based on the known activities of other moracins.
Caption: Generalized workflow for determining the stability of this compound.
Caption: Hypothetical signaling pathway for a moracin derivative.
Conclusion
This compound is a relatively understudied member of the moracin family. While its basic chemical identity is known, a significant gap exists in the understanding of its solubility and stability. The information and protocols provided in this technical guide offer a starting point for researchers and drug development professionals to systematically characterize these crucial properties. Establishing a comprehensive physicochemical profile for this compound will be essential for unlocking its full potential in future research and therapeutic applications.
References
A Technical Guide to the Safety and Toxicity Profile of the Moracin Family of Compounds
Disclaimer: This document provides a comprehensive overview of the safety and toxicity of the moracin family of natural compounds. Direct safety and toxicity data for Moracin J are not available in publicly accessible scientific literature. Therefore, this guide focuses on the better-studied members of the moracin family, primarily Moracin M and Moracin C , to provide a representative safety and toxicity profile for this class of 2-arylbenzofuran flavonoids. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Moracins are a class of 2-arylbenzofuran flavonoids predominantly isolated from plants of the Morus genus (mulberry). While this compound has been identified, there is a significant lack of research on its biological effects, including its safety and toxicity. This guide synthesizes the available preclinical data for closely related and well-researched analogs, Moracin M and Moracin C, to offer insights into the potential safety profile of this compound family. Additionally, safety data from extracts of Morus alba, the primary source of many moracins, are included to provide a broader context.
Quantitative Toxicity and Bioactivity Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Moracin M and Moracin C, as well as toxicity studies on Morus alba extracts.
Table 1: In Vitro Cytotoxicity and Bioactivity of Moracin M and Moracin C
| Compound | Cell Line/System | Cell Type | Endpoint | Result (IC50 / Effect) | Reference(s) |
| Moracin M | A549 | Human Lung Epithelial Carcinoma | Inhibition of IL-6 Production | IC50 = 8.1 µM | [1][2] |
| MCF7 | Human Breast Adenocarcinoma | Cytotoxicity (Cell Survival) | 16.09% survival @ 200 µg/mL | [1] | |
| 3T3 | Mouse Embryonic Fibroblast | Cytotoxicity (Cell Survival) | 21.6% survival @ 200 µg/mL | [1] | |
| HepG2 | Human Liver Cancer | Cytotoxicity | IC50 > 30 µM | [2] | |
| hDPCs & HUVECs | Human Dermal Papilla & Endothelial Cells | Cytotoxicity | No cytotoxicity observed up to 50 µM | [1][3] | |
| Myoblasts | Mouse Skeletal Muscle | Cytotoxicity | Slight cytotoxicity at 50 µM; none at ≤ 30 µM | [3] | |
| Moracin C | RAW 264.7 | Murine Macrophage | Inhibition of Nitric Oxide Production | IC50 ≈ 7.7 - 8.0 µM | [2][4] |
| RAW 264.7 | Murine Macrophage | Cytotoxicity | Minor cytotoxicity observed at 50 µM | [4] |
Table 2: In Vivo Toxicity and Safety Studies of Moracin M and Morus alba Extracts
| Test Substance | Species | Administration Route | Dosage | Observation | Reference(s) |
| Moracin M | Mice | Oral | 20-60 mg/kg | Inhibited LPS-induced lung inflammation; comparable to 30 mg/kg dexamethasone. | [5][6] |
| Moracin C | Mice | Oral | 100 mg/kg | Rapidly absorbed; highly distributed in GI tract, liver, kidneys, and lungs. Extensively metabolized. | [7][8] |
| Morus alba Leaf Extract (Aqueous) | Rats | Oral | Up to 15.0 g/kg bw (acute) | No mortality or behavioral changes; LD50 > 15.0 g/kg bw. | [9][10] |
| Rats | Oral | Up to 7.50 g/kg bw/day (sub-acute) | No-Observed-Adverse-Effect Level (NOAEL) was 7.50 g/kg bw/day. No significant changes in hematology or biochemistry. | [9][10] | |
| Morus alba Fruit Extract (Methanolic) | Mice | Oral | 2000 mg/kg (acute) | Deemed safe; no mortality or significant behavioral, biochemical, or hematological changes. | [11] |
| Morus alba Fruit Extract (Water) | Rats | Oral | Up to 1000 mg/kg/day (90-day) | No adverse effects observed. | [12] |
Table 3: Genotoxicity Studies of Morus alba Leaf Extract
| Test Substance | Test System | Dosage | Result | Reference(s) |
| Morus alba Leaf Extract (Aqueous) | Ames Assay (S. typhimurium) | Up to 10 g/kg bw | No mutagenic activity. | [9] |
| Chromosome Aberration (Mouse) | Up to 10 g/kg bw | No evidence of inducing chromosome aberrations. | [9] | |
| Sperm Abnormality (Mouse) | Up to 10 g/kg bw | No evidence of inducing sperm abnormalities. | [9] |
Experimental Protocols
Detailed methodologies for key safety and toxicity-related experiments are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is widely used to assess the effect of a compound on cell viability and proliferation.[1]
-
Cell Seeding: Plate cells (e.g., A549, MCF7, RAW 264.7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., Moracin M or C) in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3] Replace the existing medium with the medium containing the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized product at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
In Vivo Acute Oral Toxicity Study (Based on OECD Guideline 425)
This protocol provides a general framework for assessing the acute toxicity of a substance administered orally.[11]
-
Animals: Use healthy, young adult female Swiss albino mice, acclimatized for at least one week before the study.
-
Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard pellet diet and water.
-
Dosing: Administer the test substance (e.g., Morus alba extract) orally via gavage at a limit dose of 2000 mg/kg body weight. The control group receives the vehicle only.
-
Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight daily for 14 days.
-
Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all animals. Conduct a gross necropsy on all major organs. Collect vital organs (e.g., liver, kidneys, heart, brain) for histopathological examination.
-
Biochemical and Hematological Analysis: Collect blood samples prior to euthanasia for the analysis of key biochemical and hematological parameters.
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of a compound in mice.[8]
-
Animals: Use male mice, acclimatized and housed under standard conditions.
-
Dosing: Administer the test compound (e.g., Moracin C) via oral gavage at a specific dose (e.g., 100 mg/kg).
-
Sample Collection: Collect blood samples from the retro-orbital plexus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Distribution (Optional): At the final time point, euthanize the animals and harvest major organs (e.g., liver, kidneys, lungs, GI tract). Homogenize the tissues for analysis.
-
Sample Analysis: Analyze the concentration of the compound in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2), using appropriate software.
Signaling Pathways and Mechanisms of Action
Moracin M and C exert their biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for predicting potential on-target and off-target effects.
Anti-inflammatory Signaling Pathways
Moracin M and C have been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling cascades, which are critical regulators of pro-inflammatory gene expression.
Pro-proliferative Signaling Pathways
In certain non-cancerous cell types, Moracin M has been observed to promote cell proliferation, a critical consideration for its safety profile. For instance, it activates the PI3K/Akt/mTOR pathway in skeletal muscle cells and the Wnt/β-catenin pathway in dermal papilla cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Moracin C, A Phenolic Compound Isolated from Artocarpus heterophyllus, Suppresses Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Potential Moracin M Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetic Properties of Moracin C in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety evaluation of mulberry leaf extract: Acute, subacute toxicity and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. itjfs.com [itjfs.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Natural Abundance of Moracin J in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J, a prenylated benzofuran, is a member of the diverse moracin family of phytochemicals. These compounds, primarily isolated from various species of the Morus (mulberry) genus, have garnered significant scientific interest for their wide range of biological activities. This technical guide provides a comprehensive overview of the natural abundance of this compound in plants, detailing its quantification, experimental protocols for its isolation and analysis, and its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation: Natural Abundance of this compound
Precise quantitative data for this compound in various plant tissues remains limited in publicly available literature. However, studies on related moracins and the general phytochemical profile of Morus species provide valuable context. One study on defatted Morus alba (White Mulberry) seeds reported the concentration of the general "moracin" class of compounds. While not specific to this compound, this data offers an initial insight into the potential abundance of this compound family in mulberry tissues.
| Plant Species | Plant Part | Compound | Concentration (mg/100g dry weight) | Reference |
| Morus alba L. | Defatted Seeds | Moracin (general) | 4.7 - 7.2 | [1] |
It is important to note that the concentration of phytochemicals can vary significantly based on the plant's genetic background, growing conditions, harvesting time, and the specific analytical methods used for quantification. Further research is required to establish a more definitive quantitative profile of this compound in various plant species and tissues.
Experimental Protocols
The following protocols are compiled from established methodologies for the extraction, isolation, and quantification of moracins and other phenolic compounds from plant materials. These can be adapted and optimized for the specific analysis of this compound.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Morus nigra or other relevant plant species should be collected. For comparative studies, it is crucial to document the developmental stage of the leaves and the time of collection.
-
Drying: The collected leaves should be air-dried in the shade or freeze-dried to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of this compound
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent. Methanol or ethanol (typically 70-95%) are commonly used for the extraction of phenolic compounds like moracins.
-
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 100 g).
-
Suspend the powder in the chosen solvent (e.g., 1 L of 80% methanol).
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours) or use techniques like sonication or Soxhlet extraction to enhance efficiency.
-
Filter the extract through Whatman No. 1 filter paper or a similar grade of filter.
-
Repeat the extraction process with fresh solvent (typically 2-3 times) to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification of this compound (Optional)
For the isolation of pure this compound, the crude extract can be subjected to various chromatographic techniques:
-
Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. This compound is expected to be present in the less polar fractions like ethyl acetate.
-
Column Chromatography: The enriched fraction can be further purified using column chromatography.
-
Silica Gel Chromatography: A silica gel column can be eluted with a gradient of non-polar to polar solvents (e.g., a mixture of n-hexane and ethyl acetate, or chloroform and methanol).
-
Sephadex LH-20 Chromatography: This is often used for the final purification of phenolic compounds, with methanol typically used as the mobile phase.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for the quantification of this compound.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with a higher proportion of solvent A, and gradually increase the proportion of solvent B over the run time to elute compounds with increasing hydrophobicity. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The optimal wavelength for detecting this compound should be determined by acquiring a UV spectrum of a pure standard. Based on the benzofuran structure, a wavelength in the range of 280-330 nm is likely to be appropriate.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and then prepare a series of calibration standards by serial dilution.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract can then be determined by interpolating its peak area from the calibration curve.
Signaling Pathways and Experimental Workflows
This compound has been identified to modulate cellular signaling pathways, particularly in the context of melanogenesis. It has been reported to decrease melanin production by influencing the CREB (cAMP response element-binding protein) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.
Experimental Workflow for this compound Isolation and Quantification
The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.
Caption: Workflow for this compound Isolation and Quantification.
Signaling Pathway of this compound in Melanogenesis
The diagram below illustrates the proposed mechanism of how this compound inhibits melanin production by modulating the p38 and CREB signaling pathways.
Caption: this compound's role in inhibiting melanin production.
Conclusion
This compound is a promising natural product with documented biological activities. While its presence has been confirmed in Morus species, particularly in the leaves, there is a clear need for more extensive quantitative studies to fully understand its natural abundance. The experimental protocols outlined in this guide provide a solid foundation for researchers to pursue the extraction, isolation, and quantification of this compound. Furthermore, the elucidation of its interaction with key signaling pathways, such as p38 and CREB, opens up new avenues for research into its potential therapeutic applications, particularly in the fields of dermatology and oncology. Future studies should focus on developing and validating robust analytical methods for this compound quantification and further exploring its molecular mechanisms of action to unlock its full therapeutic potential.
References
Ethnobotanical Uses of Moracin J-Containing Plants: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin J, a prenylated 2-arylbenzofuran, is a phytochemical of emerging interest found within a select group of plants, primarily in the Moraceae family. This technical guide provides an in-depth overview of the ethnobotanical applications of plants known to contain this compound and related moracins, alongside a detailed examination of the compound's scientifically validated biological activities and associated signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Traditional medicine has long utilized a variety of plants for their therapeutic properties. The scientific exploration of these botanicals has led to the discovery of numerous bioactive compounds with significant pharmacological potential. Among these are the moracins, a class of prenylated 2-arylbenzofurans, with this compound being a notable member. These compounds are predominantly found in species of the Moraceae family, including various Morus (mulberry), Artocarpus, and Milicia species. Ethnobotanical records reveal a rich history of these plants being used to treat a wide range of ailments, from inflammatory conditions and skin disorders to infections and metabolic diseases. This guide synthesizes the traditional knowledge surrounding these plants with current scientific understanding of the bioactivities of their constituent moracins, with a specific focus on this compound.
Ethnobotanical Uses of this compound-Containing Plants
The following sections detail the traditional medicinal uses of plants identified as sources of this compound and other moracins.
Morus Species (Mulberry)
The genus Morus is a principal source of moracins. Various parts of the mulberry plant have been used in traditional medicine systems for centuries, particularly in Asia.[1]
-
Morus alba (White Mulberry):
-
Root Bark: The root bark of Morus alba is a common ingredient in traditional Chinese medicine, where it is used to treat cough, asthma, and bronchitis.[2][3] It is also traditionally used for its diuretic, hypotensive, and hypoglycemic properties.[4][5] Preparations of the root bark have been applied to address various inflammatory disorders of the lungs.[3]
-
Leaves: Mulberry leaves are traditionally used to treat fever, sore throat, and dizziness.[6] In traditional Chinese medicine, they are used to manage diabetes.[6]
-
Fruits: The fruits are traditionally consumed for their purported benefits as an analgesic, anthelmintic, antibacterial, and anti-rheumatic agent.[5] They are also used as a tonic to address weakness, fatigue, and anemia.[7]
-
-
Morus mongolica (Mongolian Mulberry):
-
Ethnobotanical information suggests its use in traditional medicine for treating inflammatory conditions and as an anti-nociceptive agent.[8]
-
Artocarpus Species
Several species of the Artocarpus genus, closely related to mulberry, are also known to produce moracins and have a history of medicinal use in Southeast Asia.
-
Artocarpus gomezianus :
-
Artocarpus lakoocha (Monkey Jack):
-
The bark is applied externally to heal boils, cracked skin, and pimples, and to draw out purulent matter.[11] The seed and bark are reported to be effective in treating stomach and liver diseases.[11] In traditional Thai medicine, it is used for anti-inflammatory purposes and as an anti-skin aging agent.[2][11] The heartwood extract is particularly valued for its skin-whitening properties.[2][12] It is also used to address arthritic swelling and for cleaning wounds.[11]
-
Milicia excelsa (Iroko)
This large African tree is another source of moracins with a wide range of traditional medicinal applications.
-
Bark: Preparations from the bark are used to treat cough, asthma, heart trouble, abdominal pain, and general fatigue.[13] It is also used externally for scabies and other skin issues.[13] The decoction of the stem bark is traditionally used against malaria and rheumatism.[14]
-
Leaves: The leaves are used in traditional medicine to treat insanity and gallstones.[13] Leaf preparations are applied externally for snakebites and fever.[13][15]
-
Latex: The latex is applied to burns and sores and is taken internally for stomach problems and hypertension.[13] It is also traditionally used for the treatment of tumors.[13][16]
Quantitative Bioactivity Data
While specific quantitative data for this compound is limited, studies on related moracins provide valuable context for its potential bioactivities. The following tables summarize the available data.
Table 1: Anti-inflammatory and Anti-melanogenesis Activity of Moracins
| Compound | Assay | Cell Line/Model | Effect | IC50 / Concentration | Reference(s) |
|---|---|---|---|---|---|
| This compound | Melanin Production | B16-F10 Melanoma Cells | Inhibition | - (Significant reduction) | [9] |
| This compound | Tyrosinase Activity | B16-F10 Melanoma Cells | Inhibition | - (Significant reduction) | [9] |
| Moracin M | IL-6 Production | A549 (Lung Epithelial Cells) | Inhibition | 8.1 µM | [11] |
| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition | 7.70 µM | [17] |
| Moracin O & P | NF-κB Activation | RAW264.7-NFκB-Luc2 Cells | Inhibition | - (Effective at nanomolar concentrations) |[1] |
Table 2: Cytotoxic Activity of Moracins against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
|---|---|---|---|---|
| Moracin C | HCT116 | Colon Cancer | > 50 µM | [18] |
| Moracin C | HTB-26 | Breast Cancer | 10-50 µM | [18] |
| Moracin C | PC-3 | Pancreatic Cancer | 10-50 µM | [18] |
| Moracin C | HepG2 | Hepatocellular Carcinoma | 10-50 µM |[18] |
Table 3: Antioxidant Activity of Moracins
| Compound | Assay | IC50 | Reference(s) |
|---|---|---|---|
| Moracin C | DPPH Radical Scavenging | ~35 µM | [19] |
| Moracin C | ABTS Radical Scavenging | ~20 µM |[19] |
Signaling Pathways and Molecular Mechanisms
Scientific investigations have begun to elucidate the molecular mechanisms underlying the bioactivities of moracins, including this compound.
Anti-Melanogenesis and Skin Whitening: CREB and p38 MAPK Signaling
A key study has demonstrated that this compound inhibits melanin production and intracellular tyrosinase activity in α-MSH-stimulated B16-F10 melanoma cells.[9] This effect is mediated through the modulation of the cAMP-responsive element-binding protein (CREB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[9][13] Specifically, this compound was found to reduce the phosphorylation of both CREB and p38, which are crucial for the expression of melanogenesis-related proteins.[9]
References
- 1. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artocarpus lakoocha Roxb.: A Powerhouse for Skin and Wellness [orientalheritageherbalists.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [jddtonline.info]
- 5. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of Artocarpus lakoocha methanol extract on inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fruit As Medicine: Morus Fruit (Mulberry) [itmonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Anti-Melanogenesis Constituents from Morus alba L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. rjppd.org [rjppd.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Identification of Anti-Melanogenesis Constituents from Morus alba L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tropical.theferns.info [tropical.theferns.info]
- 17. mdpi.com [mdpi.com]
- 18. academicjournals.org [academicjournals.org]
- 19. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Moracin J in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J is a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry). Like other members of the moracin family, it has attracted scientific interest for its potential biological activities. These application notes provide an overview of the known cellular effects of this compound and detailed protocols for its use in cell culture experiments. The primary reported activity of this compound is the inhibition of melanogenesis through the modulation of specific signaling pathways. Additionally, related moracin compounds have demonstrated anti-inflammatory and anti-cancer properties, suggesting broader potential applications for this compound that warrant further investigation.
Mechanism of Action
This compound has been shown to inhibit melanin production in B16-F10 melanoma cells. This effect is achieved through the downregulation of key signaling molecules. Specifically, this compound treatment leads to a decrease in the phosphorylation of cAMP-responsive element-binding protein (CREB) and p38 mitogen-activated protein kinase (MAPK).[1][2][3] This signaling cascade ultimately suppresses the activity of tyrosinase, a critical enzyme in the synthesis of melanin.[1][2][3]
Beyond its effects on melanogenesis, studies on the broader class of 2-arylbenzofurans, including this compound, suggest potential roles as inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), indicating potential anti-inflammatory activity.[4][5][6]
Data Presentation
The following table summarizes the quantitative data for this compound and related moracin compounds to provide a comparative overview of their biological activities.
| Compound | Assay/Target | Cell Line/System | IC50 Value | Reference |
| This compound | Soluble Epoxide Hydrolase (sEH) Inhibition | Enzyme Assay | 1.2 µM | [5][6] |
| Moracin C | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 7.70 µM | [7] |
| Moracin M | IL-6 Production Inhibition | A549 (Human Lung Epithelial Cells) | 8.1 µM | [8] |
| Moracin M | Nitric Oxide (NO) Production Inhibition | MH-S (Alveolar Macrophages) | 65.7 µM | [8] |
| Moracin N | Cell Viability (MTT Assay) | A549 Cells | ~30 µM (at 48h) | [2] |
| Moracin N | Cell Viability (MTT Assay) | PC9 Cells | ~20 µM (at 48h) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the powder. Gentle warming or sonication in a water bath for 5-10 minutes can aid dissolution.[9]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Maintenance
Materials:
-
Appropriate cell line (e.g., B16-F10 murine melanoma cells for melanogenesis studies)
-
Complete growth medium (e.g., DMEM for B16-F10 cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
When cells reach 70-80% confluency, subculture them.
-
To subculture, aspirate the growth medium and wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA to detach the cells from the flask surface.
-
Incubate for a few minutes at 37°C until cells are detached.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1% and should be consistent across all wells, including the vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
After the incubation, add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Cells seeded in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Wash the cells twice with ice-cold PBS and then add lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Visualizations
Caption: Signaling pathway of this compound in inhibiting melanogenesis.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Anti-Melanogenesis Constituents from Morus alba L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Probing the Anti-Inflammatory Potential of Moracin J: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established in vitro assay methods to evaluate the anti-inflammatory properties of Moracin J, a natural compound of interest. While specific quantitative data for this compound is not extensively available in the public domain, this guide presents detailed protocols for key assays successfully employed to characterize the anti-inflammatory effects of closely related compounds isolated from Morus alba, such as Moracin O, Moracin P, and various Kuwanon derivatives. These methodologies offer a robust framework for the investigation of this compound's therapeutic potential.
Core Anti-Inflammatory Mechanisms and Corresponding Assays
Inflammation is a complex biological response involving various signaling pathways and mediators. The assays detailed below target key components of the inflammatory cascade, providing insights into the specific mechanisms of action of test compounds like this compound. The primary pathways and mediators addressed are:
-
NF-κB Signaling Pathway: A pivotal regulator of pro-inflammatory gene expression.
-
Cyclooxygenase (COX) Enzymes: Key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Nitric Oxide (NO) Production: A signaling molecule that plays a significant role in inflammation.
-
Pro-inflammatory Cytokines: Signaling proteins that mediate and regulate inflammation.
Data Presentation: Anti-Inflammatory Activity of Related Compounds
The following table summarizes the inhibitory activities of compounds structurally related to this compound, providing a benchmark for potential efficacy.
| Compound | Assay | Target | Cell Line | IC50 / Inhibition | Reference |
| Kuwanon A | COX-2 Inhibition | COX-2 Enzyme | - | IC50 = 14 µM | [1] |
| Kuwanon A | COX-1 Inhibition | COX-1 Enzyme | - | No inhibition up to 100 µM | [1] |
| Kuwanon G | COX-1 Inhibition | COX-1 Enzyme | - | No inhibition up to 100 µM | [1] |
| Sohakuhi Extract | NF-κB Activation | NF-κB Pathway | 4T1NFκB cells | Strong suppression at 50 µg/ml | [2][3] |
| Moracin O & P | NF-κB Activation | NF-κB Pathway | HaCaT cells | Significant protection against TRAIL-induced cytotoxicity | [2][3] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of a test compound.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Upon NF-κB activation, luciferase is produced, and its activity can be measured by adding a substrate (D-luciferin), which generates a luminescent signal proportional to the level of NF-κB activation.
Protocol:
-
Cell Culture:
-
Maintain 4T1NFκB or B16F10NFκB cells in an appropriate growth medium supplemented with antibiotics for selection.
-
Seed the cells at a density of 4 x 10⁴ cells/well in a 96-well plate.
-
Incubate for 3 hours to allow cell attachment.
-
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Add the this compound solutions to the cells. For screening, a concentration of 50 µg/ml can be used.
-
Incubate for 24 hours.
-
-
Luminescence Measurement:
-
Add D-luciferin to each well to a final concentration of 900 µg/ml.
-
Incubate the plate for an additional 30 minutes.
-
Measure the luciferase activity using a luminometer, such as the GloMax®-Multi Detection System.
-
-
Data Analysis:
-
Normalize the luciferase activity of treated cells to that of untreated controls.
-
Calculate the percentage of inhibition of NF-κB activation.
-
Associated Protocol: Cell Viability Assay (WST-1)
It is crucial to assess whether the observed inhibition of NF-κB is due to a direct anti-inflammatory effect or cellular toxicity.
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as the NF-κB assay.
-
-
WST-1 Reagent Addition:
-
After the 24-hour incubation with the test compound, add WST-1 cell proliferation reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay determines the ability of a test compound to selectively inhibit the activity of COX-1 and COX-2 isoenzymes.
Principle: The assay measures the fluorescence generated by a probe that reacts with Prostaglandin G2, an intermediate product of the COX enzyme reaction with arachidonic acid. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX activity.
Protocol:
-
Reagent Preparation:
-
Prepare the COX assay buffer, COX cofactor working solution, COX probe solution, and arachidonic acid/NaOH solution according to the kit manufacturer's instructions (e.g., Biovision or similar).
-
Reconstitute the recombinant COX-1 or COX-2 enzyme.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add:
-
75 µL COX assay buffer
-
10 µL of the test solution (this compound at various concentrations)
-
2 µL COX cofactor working solution
-
1 µL COX probe solution
-
1 µL recombinant COX-1 or COX-2
-
-
-
Initiate Reaction:
-
Add 10 µL of arachidonic acid/NaOH solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetics for 10 minutes at 25°C.
-
Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Principle: The Griess reagent is used to quantify nitrite (NO₂⁻), a stable and measurable end-product of NO in the cell culture medium. The intensity of the colorimetric reaction is proportional to the amount of nitrite present.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells at a density of 5 x 10⁵ cells/well in a 24-well plate and incubate for 12 hours.
-
-
Treatment:
-
Replace the medium with fresh serum-free DMEM.
-
Add different concentrations of this compound to the wells and incubate for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production by this compound.
-
Pro-inflammatory Cytokine Assays
These assays measure the levels of key pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, released by immune cells.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method. A specific capture antibody for the cytokine of interest is coated onto a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product, the intensity of which is proportional to the amount of cytokine present. Multiplex assays (e.g., Luminex) can also be used to measure multiple cytokines simultaneously.[4][5]
General ELISA Protocol:
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., TNF-α).
-
-
Sample Addition:
-
Add cell culture supernatants (from LPS-stimulated cells treated with or without this compound) to the wells.
-
-
Detection:
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
-
Substrate Reaction:
-
Add a colorimetric substrate (e.g., TMB).
-
-
Measurement:
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Use a standard curve generated with recombinant cytokine to quantify the cytokine concentration in the samples.
-
By employing these established methodologies, researchers can effectively dissect the anti-inflammatory profile of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
Measuring the Antioxidant Activity of Moracin J: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J, a benzofuran derivative belonging to the moracin family of natural products, is a subject of growing interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in the drug discovery and development process.
These application notes provide detailed protocols for three key assays to comprehensively evaluate the antioxidant activity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Cellular Antioxidant Activity (CAA) Assay. Furthermore, a potential signaling pathway influenced by the antioxidant activity of moracins is described. While specific quantitative data for this compound is not yet widely available, this document will utilize data from closely related moracins, such as Moracin C and Moracin N, to provide a comparative context.
Data Presentation
The antioxidant activities of various moracins, determined by different assay methods, are summarized below. This data can serve as a benchmark when evaluating the antioxidant potential of this compound.
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) |
| Moracin N | DPPH Radical Scavenging | 40.00 | Resveratrol | 81.92 ± 9.17 |
| Moracin N | Cellular Antioxidant Activity (CAA) | 24.92 | - | - |
| Moracin C | DPPH Radical Scavenging | Data not explicitly found in provided search results | - | - |
| Moracin C | ABTS Radical Cation Decolorization | Data not explicitly found in provided search results | - | - |
Note: IC50 represents the concentration of the compound required to inhibit 50% of the radical activity. EC50 in the context of the CAA assay represents the concentration required to provide 50% of the antioxidant effect.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to determine the free radical scavenging capacity of a compound.[1][2] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound (dissolved in a suitable solvent like methanol or DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or DMSO) instead of the sample.
-
For the control, add 100 µL of the solvent to 100 µL of methanol (without DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The IC50 is the concentration of this compound that causes 50% scavenging of the DPPH radical.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for measuring antioxidant activity.[3][4] It is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (dissolved in a suitable solvent)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
To a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes, but this can be optimized).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data than chemical assays.[5][6] The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.[5]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
96-well black, clear-bottom tissue culture plates
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or another ROS generator
-
This compound (dissolved in a cell culture compatible solvent like DMSO)
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Treatment:
-
When cells are confluent, remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (Quercetin) in serum-free medium containing 25 µM DCFH-DA.
-
Include a vehicle control (solvent only) and a control without the ROS generator.
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
After incubation, remove the treatment solution and wash the cells with PBS.
-
Add 100 µL of AAPH solution (e.g., 600 µM in PBS) to all wells except the no-ROS control.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as follows:
Where:
-
∫SA is the integrated area under the curve of the sample.
-
∫CA is the integrated area under the curve of the control.
-
-
-
EC50 Determination: The EC50 value is the concentration of this compound that produces a 50% reduction in the fluorescence intensity compared to the control.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Potential Signaling Pathway
The antioxidant activity of phenolic compounds like moracins can influence cellular signaling pathways involved in inflammation and cell survival. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] ROS can act as signaling molecules that activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Antioxidants can interfere with this process by scavenging ROS, thereby inhibiting NF-κB activation. While the direct effect of this compound on this pathway requires investigation, the known anti-inflammatory properties of other moracins suggest this is a plausible mechanism of action.[7][8]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro and cell-based evaluation of the antioxidant activity of this compound. By employing the DPPH, ABTS, and CAA assays, researchers can obtain valuable data on its radical scavenging capabilities and its efficacy in a biological context. The investigation of its impact on signaling pathways such as NF-κB will further elucidate its mechanism of action and therapeutic potential. The provided data on related moracins serves as a useful reference for interpreting the experimental outcomes for this compound.
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Moracin J: Application Notes and Protocols for Anticancer Activity Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the anticancer activity of Moracin J, a natural compound of interest for its potential therapeutic properties. The protocols detailed below are foundational for investigating its effects on cell viability, apoptosis, and cell cycle progression, as well as for elucidating the underlying molecular mechanisms.
Introduction
This compound belongs to the Moracin family of benzofuran derivatives isolated from plants of the Moraceae family. While research on this compound is emerging, related compounds such as Moracin D and M have demonstrated significant anti-cancer properties, including the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2] These effects are often mediated through the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2]
This document outlines detailed experimental protocols to systematically investigate the anticancer potential of this compound.
Data Presentation
Disclaimer: Quantitative data for this compound is limited in the current literature. The following tables are presented as templates and include representative data from studies on closely related Moracin derivatives (e.g., Moracin D and M) to illustrate expected outcomes. Researchers should generate specific data for this compound.
Table 1: Cytotoxicity of Moracin Derivatives in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | Moracin M | 8.1 | 48 |
| MCF-7 | Breast Adenocarcinoma | Moracin M | >200 µg/mL (low potency) | 48 |
| DU145 | Prostate Cancer | Moracin D | ~15 | 24 |
| PC3 | Prostate Cancer | Moracin D | >30 | 24 |
| PANC-1 | Pancreatic Cancer | Moracin D | Not specified | 48 |
Table 2: Effect of Moracin Derivatives on Apoptosis Induction
| Cell Line | Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| DU145 | Moracin D | 15 | ~40% | Significant increase |
| PANC-1 | Moracin D | Not specified | Significant increase | Not specified |
Table 3: Effect of Moracin Derivatives on Cell Cycle Distribution
| Cell Line | Compound | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| DU145 | Moracin D | 15 | Increased | Decreased | No significant change |
Table 4: Effect of Moracin Derivatives on Key Signaling Proteins (Western Blot Quantification)
| Cell Line | Compound | Target Protein | Change in Expression/Phosphorylation |
| DU145 | Moracin D | p-Akt | Decreased |
| DU145 | Moracin D | p-ERK | Decreased |
| DU145 | Moracin D | Cleaved Caspase-3 | Increased |
| DU145 | Moracin D | Bcl-2 | Decreased |
| PANC-1 | Moracin D | XIAP | Decreased |
| PANC-1 | Moracin D | Cleaved PARP | Increased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells. The MTT assay measures the metabolic activity of viable cells.[3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, DU145)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[4]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[5]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by drop-wise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in apoptosis and cell signaling pathways.[6]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, XIAP, GAPDH, or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software.
Visualizations
Caption: Experimental workflow for investigating the anticancer activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Moracin J in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J, a prenylated benzofuran, is a naturally occurring phenolic compound found in various species of the Morus (mulberry) genus.[1] Moracins, as a class of compounds, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Notably, this compound has been identified to decrease melanin production by modulating the CREB and p38 signaling pathways, suggesting its potential application in cosmetics and dermatology for skin whitening and treating hyperpigmentation disorders.[1]
Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the separation and quantification of such phenolic compounds in complex plant matrices. This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound from plant materials, specifically Morus alba (white mulberry) twigs.
Data Presentation
The concentration of this compound can vary significantly depending on the cultivar of the mulberry plant and the processing methods used. The following table summarizes the quantitative data of Moracin (referred to as this compound for this application) found in the twigs of different Morus alba L. cultivars.
| Morus alba L. Cultivar | This compound Content (mg/100 g dried weight) |
| 'Yongcheon' | < 1.0 |
| 'Guksang' | < 1.0 |
| 'Whicaso' | < 1.0 |
| 'Cheongil' | < 1.0 |
| 'Gaeryang' | < 1.0 |
| 'Somok' | < 1.0 |
| Data adapted from a study on functional constituents in mulberry twigs. The original study quantified a compound referred to as 'moracin' (MC), which is presented here as this compound. The levels for this specific moracin were found to be in trace amounts (<1 mg/100 g) in the cultivars studied.[2] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines the procedure for the extraction of this compound from dried mulberry twigs.
Materials and Reagents:
-
Dried and powdered mulberry (Morus alba L.) twigs
-
80% aqueous ethanol (EtOH)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Weigh 100 g of finely powdered dried mulberry twigs.
-
Extraction:
-
Place the powdered plant material in a suitable flask and add 1 L of 80% aqueous ethanol.
-
Sonication-assisted extraction is recommended for improved efficiency. Sonicate the mixture for 1 hour at room temperature.
-
Alternatively, macerate the sample in the solvent for 24 hours at room temperature with occasional shaking.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Storage: Store the dried extract at -20°C until further analysis.
HPLC Analysis of this compound
This protocol details the validated HPLC method for the quantification of this compound in the prepared plant extracts.
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., YMC-Pack Pro C18, 4.6 mm i.d. × 250 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Phosphoric acid (H₃PO₄)
-
This compound standard (for calibration)
Chromatographic Conditions:
-
Mobile Phase A: 0.05% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0 - 5 10 5 - 50 10 → 80 (linear gradient) | 50 - 55 | 80 |
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 310 nm
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried plant extract in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Signaling Pathway of this compound in Melanogenesis
References
Application Note: Quantification of Moracin J using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Moracin J in biological matrices, such as rat plasma. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other research requiring accurate measurement of this compound. The presented method is based on established protocols for structurally similar compounds, such as Morusin.[1][2][3][4]
Introduction
This compound is a naturally occurring compound that has garnered interest for its potential pharmacological activities. To facilitate further research and development, a reliable and validated analytical method for its quantification in biological samples is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for this purpose. This document provides a comprehensive protocol for the quantification of this compound, which can be adapted for various research applications.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Genkwanin or a stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
Instrumentation
-
A UPLC system coupled with a triple quadrupole mass spectrometer.
-
A C18 analytical column (e.g., Thermo Hypersil Gold C18, 50 × 4.6 mm, 3 μm).[2][4]
Standard Solutions Preparation
Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.[2][4]
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Thermo Hypersil Gold C18 (50 × 4.6 mm, 3 μm)[2][4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[2][4] |
| Gradient | A suitable gradient should be optimized to ensure good separation of this compound and the IS from matrix components. A potential starting point is a linear gradient from 10% to 90% B over 5 minutes. |
| Flow Rate | 0.5 mL/min[2][4] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and the IS. For a structurally similar compound, Morusin, the transition is m/z 419.2 → 297.1.[2][4] |
| Collision Energy | To be optimized for this compound. |
| Capillary Voltage | To be optimized. |
| Source Temperature | To be optimized. |
Method Validation Parameters (Hypothetical Data for this compound based on Morusin)
The following table summarizes the expected performance characteristics of the method, based on data from a validated method for the similar compound, Morusin.[2][4]
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL (r² ≥ 0.99)[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85%[2] |
| Matrix Effect | No significant matrix effect observed[2] |
Experimental Workflow
Caption: Workflow for the LC-MS/MS quantification of this compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including sample preparation, chromatography, and mass spectrometry parameters, is designed to deliver high sensitivity, selectivity, and reliability. This method is well-suited for pharmacokinetic studies and other applications in drug discovery and development. Researchers can adapt and validate this method for their specific needs.
References
- 1. Quantification of morusin using LC-MS in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS method for comparative pharmacokinetics study of morusin and morin in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preparing Moracin J Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J, a member of the benzofuran family of natural products, is a subject of interest in drug discovery due to the diverse biological activities exhibited by related compounds. Moracins A-Z have demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions, based on the best available information for benzofuran derivatives.
Physicochemical Properties of this compound and Related Compounds
Understanding the chemical and physical properties of this compound is essential for its effective use in experiments. While specific solubility data for this compound is limited, information on related moracins can provide guidance.
| Property | This compound | Moracin C | Moracin M |
| Molecular Formula | C₁₅H₁₂O₅ | C₂₀H₂₀O₄ | C₁₄H₁₀O₄ |
| Molecular Weight | 272.25 g/mol | 340.4 g/mol | 242.23 g/mol [2] |
| CAS Number | 73338-89-3 | 69120-06-5 | 56317-21-6 |
| Recommended Solvent | DMSO (assumed) | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2] |
| Known Biological Activity | Benzofuran derivative with potential biological activities[1] | Anti-inflammatory[3] | Anti-inflammatory[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for benzofuran compounds due to their generally low aqueous solubility.[5]
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh Vial: Place a sterile, empty amber microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Weigh this compound: Carefully weigh a precise amount of this compound powder into the tared vial. For example, weigh 2.72 mg of this compound. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example for 2.72 mg of this compound: Volume (L) = 0.00272 g / (272.25 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[2]
-
Aliquot for Storage: To prevent repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[2][5]
Storage and Stability:
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.[2]
-
Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.[6] The stability of similar compounds is affected by light and temperature.[7]
-
Before use, thaw a frozen aliquot at room temperature and gently vortex to ensure the solution is homogeneous.[5]
-
Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot.[2][5]
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for cell-based assays.
| Step | Action | Details |
| 1 | Determine Final Concentration | Decide on the final concentrations of this compound required for your experiment (e.g., 1 µM, 10 µM, 50 µM). |
| 2 | Calculate Dilution Factor | Calculate the dilution required from the 10 mM stock solution. For a 10 µM final concentration, the dilution factor is 1:1000. |
| 3 | Prepare Intermediate Dilutions (optional) | For high dilution factors, it is recommended to perform serial dilutions to ensure accuracy. For example, first dilute the 10 mM stock 1:100 in cell culture medium to make a 100 µM intermediate solution. |
| 4 | Prepare Final Working Solution | Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. For example, add 10 µL of a 100 µM intermediate solution to 990 µL of medium to get a final concentration of 1 µM. |
| 5 | Vehicle Control | Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2] |
| 6 | Mix and Use | Gently mix the working solutions before adding them to the cells. Use the prepared working solutions immediately. |
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not well-documented, the biological activities of other moracins suggest potential mechanisms of action. Moracin M, for instance, has been shown to inhibit airway inflammation by targeting the JNK/c-Jun and NF-κB pathways.[4] Benzofuran derivatives, in general, are known for their anti-inflammatory, antioxidant, and anticancer properties.[1] It is plausible that this compound may exert its biological effects through similar pathways.
Potential Signaling Pathway Modulated by this compound (Hypothetical):
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Moracin J
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct in vivo data for Moracin J is publicly available. The following application notes and protocols are based on studies conducted with closely related compounds, Moracin M and Moracin C, and general principles of preclinical animal research. These guidelines are intended to serve as a starting point for the in vivo investigation of this compound and must be adapted with rigorous dose-finding and toxicity studies specific to this compound.
Introduction to this compound and its Analogs in In Vivo Research
The moracin family, a group of benzofuran derivatives isolated from Morus species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] While specific in vivo dosage and efficacy data for this compound are not extensively documented in publicly available literature, studies on its analogs, such as Moracin M and Moracin C, provide valuable insights for designing initial animal experiments. These studies form the basis for the protocols and data presented herein, offering a framework for researchers to begin their in vivo evaluation of this compound.
Data Presentation: In Vivo Studies of Moracin Analogs
The following tables summarize quantitative data from in vivo studies on Moracin M and Moracin C derivatives, which can be used as a reference for initiating studies with this compound.
Table 1: Efficacy Studies of a Moracin M Derivative (KW02) in a Murine Model of Pulmonary Inflammation
| Compound | Animal Model | Administration Route | Dosage Range | Key Findings |
| KW02 (Moracin M derivative) | Mice | Oral | 1, 3, 10 mg/kg | Dose-dependent reduction in total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF). At 10 mg/kg, KW02 showed a 75.4% inhibition of total cells.[2] |
Table 2: Pharmacokinetic Profiles of Moracin M, its Derivative (KW02), and Moracin C in Rodents
| Compound | Animal Model | Administration Route | Dose | Key Pharmacokinetic Parameters |
| Moracin M | Rats | Intravenous | 5 mg/kg | Very short half-life (t½ = 0.08 h).[2] |
| KW02 (Moracin M derivative) | Rats | Intravenous | 5 mg/kg | Pharmacokinetic profile determined over 24 hours.[2] |
| KW02 (Moracin M derivative) | Rats | Oral | 5 mg/kg | Pharmacokinetic profile determined over 24 hours.[2] |
| Moracin C | Mice | Not specified | Not specified | Rapidly and well-absorbed in the intestinal tract. Highly distributed in the gastrointestinal tract, liver, kidneys, and lungs.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on moracin analogs and general preclinical guidelines.
Protocol for Acute Toxicity Testing (Up-and-Down Procedure)
This protocol is a general guideline to establish the initial safety profile of this compound.
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG 400, 55% sterile water)
-
Wistar rats (female, 8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals for 8 hours before and 4 hours after drug administration, with free access to water.[4]
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle.
-
Initial Dosing: Administer a starting dose (e.g., 175 mg/kg) orally to a single rat.[4]
-
Observation: Observe the animal closely for the first 4 hours and then periodically for up to 48 hours for any signs of toxicity, such as changes in behavior, seizures, lethargy, or respiratory distress.[4][5]
-
Dose Adjustment (Up-and-Down Procedure):
-
Continuation: Continue this sequential dosing until the criteria for stopping are met, as per OECD Guideline 425.
-
Necropsy: At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy to observe any macroscopic changes in major organs.[4]
Protocol for In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model
This protocol is adapted from a study on a Moracin M derivative.[2]
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle
-
BALB/c mice (male, 6-8 weeks old)
-
Oral gavage needles
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Animal Groups: Divide mice into vehicle control, this compound treatment groups (e.g., 1, 3, 10 mg/kg), and a positive control group (e.g., dexamethasone).
-
Drug Administration: Orally administer the vehicle or this compound at the designated doses.
-
LPS Challenge: One hour after drug administration, induce lung inflammation by intranasal or intratracheal administration of LPS.
-
Sample Collection: 16 hours after LPS administration, euthanize the mice.[2]
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid from the lungs.
-
Cell Analysis:
-
Count the total number of cells in the BAL fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations.
-
-
Data Analysis: Compare the cell counts between the treatment groups and the vehicle control group to determine the inhibitory effect of this compound.
Protocol for Pharmacokinetic Study in Rodents
This protocol is a general guide based on studies with Moracin M and C derivatives.[2][3]
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.
Materials:
-
This compound
-
Vehicle
-
Sprague-Dawley rats or ICR mice
-
Cannulas for intravenous administration and blood collection
-
Heparinized tubes
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Preparation: Catheterize the femoral vein for intravenous administration and/or the jugular vein for blood sampling. House animals individually and fast them for 12 hours before dosing.[2]
-
Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 9, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.
Visualizations
Experimental Workflow for In Vivo Evaluation of this compound
Caption: General workflow for in vivo testing of this compound.
Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Moracin M Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Properties of Moracin C in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for Moracin J Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J is a member of the moracin family of bioactive compounds, which are arylbenzofuran derivatives isolated from plants of the Morus genus.[1] While the broader moracin family is known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, specific molecular targets and detailed target validation experiments for this compound are not extensively documented in current scientific literature.[1] Other moracins have been shown to interact with specific cellular targets. For instance, Moracin M has been identified as an inhibitor of phosphodiesterase-4 (PDE4), and a derivative of Moracin O has been found to target heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1).[2][3] Additionally, various moracins have been shown to modulate key signaling pathways such as JNK/c-Jun, NF-κB, and PI3K/Akt/mTOR.[4][5]
These application notes provide a comprehensive framework for researchers to systematically approach the identification and validation of the molecular target(s) of this compound. The following sections outline a series of established experimental protocols that can be adapted for this purpose, along with data presentation templates and visualizations of experimental workflows and hypothetical signaling pathways.
Hypothetical Target and Initial Screening
Given the known anti-inflammatory and anticancer activities of the moracin family, a plausible hypothesis is that this compound may target a key signaling protein involved in these processes, such as a protein kinase. Kinases are critical regulators of numerous cellular pathways and are common targets for therapeutic intervention.
To initially screen for potential kinase targets, a high-throughput kinase profiling assay can be employed. This involves testing the ability of this compound to inhibit the activity of a large panel of purified kinases.
Data Presentation: Quantitative Data Summary
All quantitative data from the experimental protocols described below should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Kinase Profiling Results for this compound
| Kinase Target | Percent Inhibition at 10 µM this compound | IC50 (µM) |
| Kinase A | 95% | 0.5 |
| Kinase B | 88% | 1.2 |
| Kinase C | 45% | > 10 |
| Kinase D | 12% | > 50 |
| ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Temperature (°C) | % Soluble Target Protein (Vehicle Control) | % Soluble Target Protein (+ this compound) |
| 37 | 100 | 100 |
| 45 | 92 | 98 |
| 50 | 75 | 90 |
| 55 | 50 | 82 |
| 60 | 25 | 65 |
| 65 | 10 | 40 |
| 70 | 5 | 15 |
Table 3: Western Blot Densitometry Analysis of Pathway Modulation
| Treatment | p-Target (Arbitrary Units) | Total Target (Arbitrary Units) | p-Downstream Substrate (Arbitrary Units) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 0.6 | 1.0 | 0.7 |
| This compound (5 µM) | 0.3 | 1.0 | 0.4 |
| This compound (10 µM) | 0.1 | 1.0 | 0.2 |
Experimental Protocols
The following are detailed protocols for key experiments to validate a potential molecular target of this compound.
Kinase Profiling Assay
Objective: To identify potential kinase targets of this compound through a high-throughput screen.
Principle: This assay measures the ability of a compound to inhibit the activity of a large panel of purified kinases, typically by quantifying the phosphorylation of a substrate.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired screening concentrations.
-
Assay Plate Preparation: In a multi-well assay plate, add the kinase, a suitable substrate, and ATP.
-
Incubation: Add this compound or vehicle control (DMSO) to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP. The signal is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control. For hits, determine the IC50 value.[6][7]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to the putative target protein in a cellular context.
Principle: The binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble target protein remaining after heat treatment, with increased stability indicating target engagement.[8][9]
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to 80-90% confluency. Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Detection: Analyze the supernatant (soluble fraction) by Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[10][11]
Affinity Chromatography and Pull-Down Assay
Objective: To isolate the binding partners of this compound from a cell lysate.
Principle: this compound is chemically modified to include a linker and a biotin tag. The biotinylated this compound is then used to "pull down" its binding partners from a cell lysate, which can be subsequently identified by mass spectrometry.
Protocol:
-
Synthesis of Biotinylated this compound: Synthesize a derivative of this compound with a linker arm and a terminal biotin molecule.
-
Preparation of Affinity Resin: Incubate streptavidin-coated beads with the biotinylated this compound to create the affinity resin.
-
Cell Lysis: Prepare a whole-cell lysate from the desired cell line under non-denaturing conditions.
-
Incubation: Incubate the cell lysate with the this compound-bound affinity resin to allow for the formation of protein-ligand complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing high salt, low pH, or free biotin).
-
Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).[12][13]
Western Blot Analysis of Downstream Signaling
Objective: To determine if this compound modulates the activity of the putative target and its downstream signaling pathway in cells.
Principle: If this compound inhibits the activity of its target (e.g., a kinase), this should lead to a decrease in the phosphorylation of the target itself (if it undergoes autophosphorylation) and its known downstream substrates.
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target, the total target protein, and the phosphorylated form of a known downstream substrate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A dose-dependent decrease in phosphorylation indicates inhibition of the signaling pathway.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound Target Validation.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
While specific target validation data for this compound is currently limited, the experimental framework outlined in these application notes provides a robust strategy for its identification and validation. By employing a combination of high-throughput screening, biophysical, and cell-based assays, researchers can elucidate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent. The provided protocols and data presentation formats are intended to serve as a valuable resource for scientists in the field of drug discovery and development.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pull-down assays [sigmaaldrich.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Moracin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J, a member of the benzofuran class of natural products, is a subject of growing interest for its potential therapeutic properties. The Moracin family of compounds, isolated from various species of the Morus plant (mulberry), has demonstrated a range of biological activities, including antimicrobial effects. While specific data on the antimicrobial spectrum of this compound is not yet widely available in published literature, related compounds such as Moracin C have shown activity against pathogenic bacteria like Staphylococcus aureus.[1][2] This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound to determine its efficacy against a panel of clinically relevant microorganisms.
These application notes offer standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The protocols provided are based on established methods for testing natural products and are intended to serve as a comprehensive guide for researchers.
Data Presentation
As of the latest literature review, specific quantitative antimicrobial susceptibility data for this compound has not been extensively published. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial and fungal strains for illustrative purposes. Researchers are encouraged to generate their own data using the protocols outlined in this document.
Table 1: Hypothetical Antimicrobial Susceptibility of this compound
| Test Organism | Strain (ATCC) | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 29213 | 32 |
| Enterococcus faecalis | 29212 | 64 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25922 | 128 |
| Pseudomonas aeruginosa | 27853 | >256 |
| Fungi | ||
| Candida albicans | 90028 | 64 |
Note: These values are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
The following are detailed protocols for three standard antimicrobial susceptibility testing methods: Broth Microdilution, Agar Dilution, and Disk Diffusion.
Broth Microdilution Method
This method is used to determine the MIC of a substance in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound (powdered form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
96-well sterile microtiter plates
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (broth and DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in the appropriate broth to minimize the final DMSO concentration to ≤1% (v/v) to avoid solvent toxicity.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well, except for the sterility control wells. The final volume in each well will be 110 µL.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
Incubate at 35°C for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms. It is considered a reference method for MIC determination.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (optional)
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a small volume of sterile water or broth.
-
Melt the appropriate agar medium and cool it to 45-50°C.
-
Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing agar with no this compound.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test organism in sterile saline.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate a fixed volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours for bacteria.
-
Incubate at 30-35°C for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism. A single colony or a faint haze at the inoculation spot is disregarded.
-
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
MHA plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Forceps
Protocol:
-
Preparation of this compound Disks:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to achieve a desired concentration.
-
Impregnate sterile filter paper disks with a specific volume of the this compound solution to achieve a known amount of the compound per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test bacterium in sterile saline.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a control disk (impregnated with the solvent only) on the plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to this compound. Interpretation of results (susceptible, intermediate, or resistant) requires the establishment of standardized zone diameter breakpoints, which would need to be determined through extensive correlation studies with MIC data.
-
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Caption: Workflow for Agar Dilution Antimicrobial Susceptibility Testing.
Caption: Workflow for Disk Diffusion Antimicrobial Susceptibility Testing.
Hypothetical Signaling Pathway for Antimicrobial Action
The precise mechanism of action for this compound is a critical area for future research. Based on the activities of other natural antimicrobial compounds, several potential pathways could be investigated. The following diagram illustrates a generalized model of potential targets for an antimicrobial agent within a bacterial cell.
Caption: Hypothetical Mechanisms of Antimicrobial Action for this compound.
References
Application Notes and Protocols for Moracin J Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J, a member of the diverse family of moracins derived from Morus species, represents a promising class of natural compounds with potential therapeutic applications.[1][2] Drawing parallels from related compounds like Moracin M, O, and P, it is hypothesized that this compound possesses significant anti-inflammatory properties.[3][4][5] These related moracins have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]
This document provides detailed application notes and experimental protocols for the comprehensive analysis of gene expression changes induced by this compound. The methodologies described herein—quantitative real-time PCR (qRT-PCR), RNA sequencing (RNA-Seq), and microarray analysis—are foundational techniques for elucidating the molecular mechanisms of action of novel bioactive compounds.[6][7][8] These protocols are designed to be adaptable for researchers in academic and industrial settings, providing a robust framework for investigating the therapeutic potential of this compound.
Hypothesized Signaling Pathway of this compound
Based on the known anti-inflammatory effects of other moracins, it is postulated that this compound exerts its biological activity by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. A proposed mechanism involves the suppression of upstream signaling components, leading to a downstream reduction in the expression of inflammatory mediators.
Experimental Workflow
A generalized workflow for investigating the effects of this compound on gene expression is outlined below. This workflow is applicable to all three analytical techniques detailed in this document.
Quantitative Data Summary
The following tables provide examples of how quantitative data from the described experiments can be presented.
Table 1: qRT-PCR Analysis of Inflammatory Gene Expression
| Gene | Treatment Group | Fold Change (vs. LPS) | p-value |
| TNF-α | LPS + this compound (10 µM) | 0.45 | < 0.01 |
| LPS + this compound (20 µM) | 0.21 | < 0.001 | |
| IL-6 | LPS + this compound (10 µM) | 0.52 | < 0.01 |
| LPS + this compound (20 µM) | 0.28 | < 0.001 | |
| COX-2 | LPS + this compound (10 µM) | 0.61 | < 0.05 |
| LPS + this compound (20 µM) | 0.35 | < 0.01 |
Table 2: Summary of RNA-Seq Differentially Expressed Genes (DEGs)
| Comparison | Total DEGs | Upregulated Genes | Downregulated Genes |
| LPS vs. Control | 1523 | 891 | 632 |
| LPS + this compound vs. LPS | 789 | 234 | 555 |
Table 3: Top 5 Downregulated Pathways from Microarray Analysis
| Pathway Name | p-value | Genes Involved |
| NF-κB Signaling Pathway | 1.2e-8 | RELA, NFKB1, IKBKB, ... |
| Toll-like Receptor Signaling | 3.5e-7 | TLR4, MYD88, TRAF6, ... |
| MAPK Signaling Pathway | 8.1e-6 | MAP3K7, MAPK8, JUN, ... |
| Cytokine-Cytokine Receptor Interaction | 2.4e-5 | IL6, TNF, CXCL10, ... |
| NOD-like Receptor Signaling | 5.6e-5 | NOD2, RIPK2, ... |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps for analyzing the expression of specific target genes.
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 6 hours. Include a non-stimulated control group.
2. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[9]
3. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin), and diluted cDNA.
-
Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[9]
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[10]
Protocol 2: RNA Sequencing (RNA-Seq)
This protocol provides a global, unbiased view of the transcriptome.
1. Sample Preparation:
-
Culture and treat cells as described in the qRT-PCR protocol (section 1).
-
Extract high-quality total RNA. It is crucial to ensure high RNA integrity (RIN > 8).
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between treatment groups.[11]
-
Perform pathway and gene ontology enrichment analysis on the DEGs.
Protocol 3: Microarray Analysis
This protocol is a high-throughput method for analyzing the expression of a predefined set of genes.[12][13]
1. Sample Preparation and Labeling:
-
Culture and treat cells as described in the qRT-PCR protocol (section 1).
-
Extract high-quality total RNA.
-
Synthesize cDNA from the RNA samples.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
2. Hybridization:
-
Combine equal amounts of labeled cDNA from the control and treated samples (for two-color arrays).
-
Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Incubate the microarray overnight in a hybridization chamber.
3. Washing and Scanning:
-
Wash the microarray chip to remove non-specifically bound cDNA.
-
Scan the microarray using a laser scanner to detect the fluorescence intensity of each spot.
4. Data Analysis:
-
Quantify the fluorescence intensity of each spot.
-
Normalize the data to account for technical variations.
-
Identify genes with significant changes in expression between the control and treated samples.
-
Perform clustering and pathway analysis to interpret the biological significance of the gene expression changes.[13]
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for investigating the gene expression changes induced by this compound. By employing these techniques, researchers can elucidate the molecular mechanisms underlying the biological activities of this compound, thereby paving the way for its potential development as a therapeutic agent. The combination of targeted analysis with qRT-PCR and global profiling with RNA-Seq or microarrays will provide a deep and robust understanding of how this compound modulates cellular pathways.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Approaches to Study Plant Responses to Environmental Stresses: An Overview [mdpi.com]
- 7. Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mcgill.ca [mcgill.ca]
- 10. Frontiers | New insights on the expression patterns of specific Arabinogalactan proteins in reproductive tissues of Arabidopsis thaliana [frontiersin.org]
- 11. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Microarrays in Herbal Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Impact of Moracin J on Cellular Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin J, a member of the arylbenzofuran class of natural products isolated from Morus species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These biological effects are often attributed to its ability to modulate key intracellular signaling pathways. This document provides detailed application notes and experimental protocols for assessing the effects of this compound on three critical signaling cascades: the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
While specific quantitative data for this compound is still emerging, research on closely related compounds such as Moracin M, C, O, and P provides valuable insights into the potential mechanisms of action. These analogues have been shown to inhibit pro-inflammatory mediators and suppress the activation of key signaling proteins. The following sections present illustrative quantitative data from these related compounds to guide experimental design and data interpretation when investigating this compound.
Data Presentation
The following tables summarize the reported quantitative effects of Moracin analogues on components of the NF-κB, MAPK, and PI3K/Akt signaling pathways. This data serves as a benchmark for designing experiments and anticipating the potential potency of this compound.
Table 1: Inhibitory Effects of Moracin Analogues on the NF-κB Pathway
| Compound | Assay | Cell Line | Stimulus | Target | Effect | IC50 / Concentration | Reference(s) |
| Moracin M | IL-6 Production Assay | A549 (Lung Epithelial) | IL-1β | IL-6 expression | Inhibition | 8.1 µM | [1] |
| Moracin O | NF-κB Luciferase Reporter | RAW264.7 (Macrophage) | LPS | NF-κB activity | Inhibition | Starting at 3 nM | [2] |
| Moracin P | NF-κB Luciferase Reporter | RAW264.7 (Macrophage) | LPS | NF-κB activity | Inhibition | Starting at 3 nM | [2] |
| Moracin D | Western Blot | DU145 (Prostate Cancer) | - | p-NF-κB (p65) | Decreased Phosphorylation | Not specified |
Table 2: Modulatory Effects of Moracin Analogues on the MAPK Pathway
| Compound | Assay | Cell Line | Target | Effect | Concentration | Reference(s) |
| Moracin M | Western Blot | A549 (Lung Epithelial) | p-JNK | Interruption of pathway | Not specified | [1] |
| Moracin C | Western Blot | RAW264.7 (Macrophage) | p-p38, p-JNK, p-ERK | Inhibition of activation | Not specified | [3] |
| Moracin D | Western Blot | DU145 (Prostate Cancer) | p-ERK | Decreased Phosphorylation | Not specified |
Table 3: Inhibitory Effects of Moracin Analogues on the PI3K/Akt Pathway
| Compound | Assay | Cell Line | Target | Effect | Concentration | Reference(s) |
| Morusin | Western Blot | PC-3, 22Rv1 (Prostate Cancer) | p-Akt, p-mTOR, p-p70S6K | Suppressed Phosphorylation | Not specified | [4] |
| Moracin D | Western Blot | DU145 (Prostate Cancer) | p-Akt | Decreased Phosphorylation | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathways by this compound.
Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways.
Protocol 1: Western Blot Analysis of Signaling Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of key proteins in the NF-κB (p65, IκBα), MAPK (ERK, JNK, p38), and PI3K/Akt (Akt, mTOR) pathways following treatment with this compound.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound stock solution
-
Stimulus (e.g., TNF-α for NF-κB, EGF for MAPK/Akt)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours if necessary.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α for 30 minutes) to activate the desired pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
96-well white, opaque plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (Day 1-2):
-
Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
-
On the following day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Cell Treatment (Day 3):
-
Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α). Include unstimulated and vehicle-treated controls.
-
Incubate for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay (Day 4):
-
Remove the medium and wash the cells with PBS.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Measure firefly luciferase activity using a luminometer.
-
Subsequently, measure Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol measures the mRNA expression levels of NF-κB target genes (e.g., IL-6, TNF-α, IL-1β) to assess the downstream effects of this compound on the inflammatory response.
Materials:
-
Cell culture reagents
-
This compound stock solution
-
Stimulus (e.g., LPS)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW264.7 macrophages) in 6-well plates.
-
Pre-treat with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for 4-6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Amplification:
-
Run the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene and then to the control group.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying the biological activities of this compound, thereby facilitating its potential development as a therapeutic agent for inflammatory diseases and cancer. The illustrative data from related Moracin compounds serves as a valuable guide for experimental design and interpretation of results.
References
- 1. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Effects of Morusin in Prostate Cancer via Inhibition of Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Research Model for Moracin J Studies
These application notes provide a comprehensive framework for investigating the biological activities of Moracin J, a member of the moracin family of 2-arylbenzofuran derivatives. While specific experimental data on this compound is not extensively available in current literature, this document outlines a robust research model based on the well-documented anti-inflammatory, antioxidant, and cytoprotective properties of related compounds such as Moracin C, M, N, O, and P.[1][2][3][4][5] This model is intended for researchers, scientists, and drug development professionals to guide initial screening and mechanistic studies.
Overview of the Moracin Family's Biological Activities
Moracins are natural phenolic compounds, primarily isolated from species of the Moraceae family, such as Morus alba (mulberry).[2][4] The moracin family is known for a range of biological activities, making them promising candidates for therapeutic development.[4]
-
Anti-inflammatory Activity: Several moracins potently suppress inflammatory responses.[1][2][3] For instance, Moracin C and M have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][6]
-
Antioxidant Activity: Moracin N has demonstrated significant antioxidant properties, showing better radical scavenging activity than resveratrol in some assays.[5] The core benzofuran structure is critical to this antioxidant behavior.[5]
-
Cytoprotective Effects: Moracin O and P have been identified as active compounds that protect cells from damage induced by inflammatory triggers like TRAIL (TNF-related apoptosis-inducing ligand) by suppressing NF-κB activity.[3][7]
-
Anticancer Potential: Some moracin derivatives have been investigated for their effects on cancer-related pathways. A derivative of Moracin O was found to suppress the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor cell adaptation, by targeting hnRNPA2B1.[8]
Quantitative Data Summary of Representative Moracins
The following table summarizes key quantitative data (IC₅₀ values) from studies on various moracin compounds. This data provides a benchmark for assessing the potential potency of this compound.
| Compound | Assay | Cell Line / System | IC₅₀ / EC₅₀ | Reference |
| Moracin C | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | 7.70 µM | [1] |
| Moracin M | Interleukin-6 (IL-6) Production Inhibition | IL-1β-treated A549 cells | 8.1 µM | [2] |
| Moracin N | DPPH Radical Scavenging Activity | Cell-free assay | 40.00 µM | [5] |
| Moracin N | Cellular Antioxidant Activity (CAA) | - | 24.92 µM (EC₅₀) | [5] |
| Moracin D | Butyrylcholinesterase (BChE) Inhibition | Enzyme assay | 9.5 µM | [9] |
| Moracin N | Butyrylcholinesterase (BChE) Inhibition | Enzyme assay | 13.5 µM | [9] |
Key Signaling Pathways Modulated by Moracins
The anti-inflammatory effects of the moracin family are predominantly attributed to their interference with the NF-κB and MAPK signaling pathways. An inflammatory stimulus, such as LPS, activates these pathways, leading to the production of inflammatory mediators. Moracins have been shown to inhibit key steps in this cascade.[1][2][6]
Experimental Workflow and Protocols
The following section details a logical experimental workflow and standard protocols for characterizing the bioactivity of this compound.
Overall Experimental Workflow
This workflow outlines a tiered approach, starting with broad screening for activity and cytotoxicity, followed by more detailed mechanistic investigations.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic concentration of this compound on a selected cell line (e.g., RAW 264.7 macrophages) to establish a non-toxic working concentration for subsequent bioactivity assays.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Multi-channel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be <0.1%.
-
Remove the old media from the cells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMEM + DMSO) and a blank (media only).
-
Incubate the plate for 24 hours (or desired time point).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Viability % = (Abs_sample / Abs_control) * 100.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
Materials from Protocol 4.2
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 4.2.
-
Pre-treatment: After 24 hours, remove the media. Add 100 µL of media containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for 18-24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the mechanism of action by determining if this compound inhibits the phosphorylation and nuclear translocation of NF-κB p65.
Materials:
-
6-well plates
-
This compound, LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins (e.g., p-p65) to a loading control (e.g., β-actin).
References
- 1. mdpi.com [mdpi.com]
- 2. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Moracin J solubility in DMSO
Welcome to the Technical Support Center for Moracin J. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound, with a specific focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a benzofuran derivative found in the leaves of Cassia fistula[1]. Like other members of the Moracin family, it is a phenolic compound and is expected to have low solubility in aqueous solutions but better solubility in organic solvents like DMSO[2][3][4]. Its molecular formula is C15H12O5 and its molecular weight is 272.25 g/mol [1].
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for this compound and related poorly soluble compounds[2][3][5]. It is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds[6].
Q3: I am observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
This is a common issue when an organic solvent stock solution is introduced into an aqueous environment. The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. To prevent this, a stepwise dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of media. This gradual change in solvent polarity can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity[7][8].
Q4: Can I heat my this compound solution to improve its solubility in DMSO?
Gentle warming can be an effective method to increase the solubility of poorly soluble compounds[9]. However, it is crucial to use a controlled temperature (e.g., a 37°C water bath) and to be aware of the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation.
Troubleshooting Guide: Improving this compound Solubility in DMSO
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in DMSO for your experiments.
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume. The concentration of your stock solution may be too high for the solubility limit of this compound in DMSO.
-
Solution: Try decreasing the concentration by increasing the volume of DMSO.
-
-
Possible Cause 2: Inadequate Dissolution Time/Agitation. The compound may require more time or energy to dissolve completely.
-
Possible Cause 3: Compound Purity/Quality. Impurities in the compound can affect its solubility.
-
Solution: Ensure you are using a high-purity grade of this compound from a reputable supplier.
-
Issue 2: The dissolved this compound-DMSO solution appears cloudy or forms a precipitate over time.
-
Possible Cause 1: Supersaturated Solution. The initial dissolution may have been aided by heating, but the compound is precipitating out as it cools to room temperature.
-
Solution: Prepare a fresh stock solution at a slightly lower concentration. Storing stock solutions at -20°C or -80°C can also help maintain their stability[8].
-
-
Possible Cause 2: Water Contamination in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.
-
Solution: Use anhydrous, high-purity DMSO and handle it in a low-humidity environment. Store DMSO in small, tightly sealed aliquots.
-
Quantitative Data Summary
Table 1: Solubility of Moracin C in DMSO
| Compound | Solvent | Solubility | Recommendation |
| Moracin C | DMSO | 225.0 mg/mL (725.0 mM) | Sonication is recommended[10] |
Table 2: Anti-inflammatory Effects of Moracin M (Illustrative of Bioactivity after Dissolution)
| Cell Line/Model | Treatment | Effect | IC50 / Dosage |
| A549 (Lung Epithelial Cells) | IL-1β-induced IL-6 production | Inhibition | 8.1 µM |
| MH-S (Alveolar Macrophages) | LPS-induced NO production | Inhibition | 65.7 µM |
| Acute Lung Injury Mouse Model | LPS-induced lung inflammation | Inhibition | 20-60 mg/kg (Oral) |
Data sourced from BenchChem's technical guide on Moracin M.[11]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes to ensure complete dissolution[8][10]. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Prepare Intermediate Dilution: In a sterile tube, perform an intermediate dilution of the this compound-DMSO stock solution in your cell culture medium. For example, dilute a 10 mM stock 1:100 in media to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates to achieve the final desired concentration.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from those of the solvent[7].
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. Moracin M | CAS:56317-21-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Moracin C | ROS | NO Synthase | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Moracin J Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Moracin J in experimental media. Given the limited public data on this compound specifically, this guide focuses on the general properties of the Moracin family and related benzofuran derivatives to provide a robust framework for optimizing its solubility and stability in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. Several factors can contribute to this:
-
Exceeding Solubility Limit: The concentration of this compound in your final working solution may be higher than its solubility in the specific media.
-
Improper Dissolution of Stock Solution: The initial stock solution in an organic solvent (like DMSO) may not have been fully dissolved.
-
Solvent Shock: Adding a concentrated stock solution directly to the aqueous media can cause the compound to rapidly precipitate. This is often due to a phenomenon where the compound is forced out of the solution as the organic solvent disperses.
-
pH and Temperature Shifts: The pH of the media, especially in a CO2 incubator, can change and affect the solubility of pH-sensitive compounds. Similarly, temperature changes between preparation and incubation can reduce solubility.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.
Q2: What is the best solvent to use for my this compound stock solution?
A2: While specific data for this compound is unavailable, related Moracin compounds are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. DMSO is a common choice for preparing high-concentration stock solutions of hydrophobic compounds for cell culture experiments. It is crucial to ensure the compound is completely dissolved in the initial stock solution.
Q3: How can I avoid precipitation when diluting my this compound stock solution?
A3: To prevent precipitation upon dilution, it is recommended to perform serial dilutions. Instead of adding a small volume of highly concentrated stock directly into a large volume of media, create intermediate dilutions in the media. This gradual reduction in solvent concentration helps to keep the compound in solution.
Q4: Can the type of cell culture media I use affect this compound solubility?
A4: Yes, the composition of the cell culture media can significantly impact the solubility of a compound. Media containing serum may enhance the solubility of some hydrophobic compounds due to binding with proteins like albumin. Conversely, serum-free media may present more challenges. It is essential to test the solubility of this compound in the specific medium you are using for your experiments.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe. However, sensitive cell types like primary cells or stem cells may require even lower concentrations (≤ 0.1%).
Troubleshooting Guide
Use the following table to diagnose and resolve precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility in the media. | - Decrease the final working concentration.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Perform serial dilutions in the culture medium. |
| Precipitation Over Time | - Temperature Shift: Changes in temperature between preparation and incubation.- pH Shift: CO2 in the incubator altering media pH.- Media Interaction: this compound interacting with media components. | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the media is adequately buffered for the incubator's CO2 concentration.- Conduct a stability test of this compound in your specific media over the duration of your experiment. |
| Cloudiness or Turbidity | This may indicate fine particulate precipitation or microbial contamination. | - Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review your sterile technique. |
| Precipitate in Frozen Stock | The compound has poor solubility at low temperatures or has precipitated during the freeze-thaw cycle. | - Gently warm the stock solution to 37°C and vortex to redissolve before use.- If precipitation persists, prepare fresh stock solutions for each experiment.- Aliquot the stock solution to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Physicochemical Properties of Selected Moracin Analogs
| Compound | Molecular Formula | Melting Point (°C) | Reference |
| Moracin C | C19H18O4 | 198 - 199 | [1] |
| Moracin M | C14H10O4 | 275 | [2] |
| Moracin O | C19H18O5 | Not Available | [3] |
Table 2: Recommended Maximum DMSO Concentrations in Cell-Based Assays
| Cell Type | Recommended Max. DMSO Concentration | Potential Effects at Higher Concentrations | Reference |
| Most Cancer Cell Lines | 0.1% - 0.5% | Decreased proliferation, cell cycle arrest, cytotoxicity. | [4] |
| Primary Cells | ≤ 0.1% | Increased sensitivity to solvent toxicity. | [4] |
| Stem Cells | ≤ 0.1% | Potential for unintended differentiation. | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Stock and Working Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile tubes or wells, prepare serial dilutions of your this compound stock solution into the pre-warmed medium. Aim for a range of final concentrations that you intend to use in your experiments (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains below your cell line's tolerance limit (e.g., ≤ 0.5%).
-
-
Incubation and Observation: Incubate the prepared dilutions under your standard cell culture conditions (37°C, 5% CO2).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
Microscopic Examination: For a more detailed inspection, transfer a small aliquot of each solution to a microscope slide and check for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working concentration under these conditions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for troubleshooting this compound precipitation.
Hypothetical Signaling Pathway for this compound Investigation
Based on the known anti-inflammatory activities of other Moracin compounds, a hypothetical signaling pathway that could be investigated using this compound is the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Moracin J experimental variability and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Moracin J in their experiments. Given the limited specific data on this compound, this resource leverages information from closely related and well-studied moracin compounds, particularly Moracin M and O, to address potential experimental challenges. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a benzofuran derivative belonging to the moracin family of natural products.[1] While specific research on this compound is limited, the moracin class of compounds, isolated from plants like Morus alba (white mulberry), has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Therefore, this compound is of interest for research in these areas.
Q2: I am observing high variability in my cell-based assay results with this compound. What could be the cause?
High variability in cell-based assays with compounds like this compound often stems from its poor aqueous solubility, a common characteristic of many natural products and benzofuran derivatives.[4][5] Precipitation of the compound upon dilution of a DMSO stock into aqueous cell culture media can lead to inconsistent effective concentrations. It is also crucial to consider the stability of this compound under your specific experimental conditions (pH, temperature, light exposure), as degradation can affect its activity.[6][7]
Q3: How can I improve the solubility of this compound in my experiments?
To enhance the solubility of this compound in aqueous solutions, consider the following strategies:
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally tolerated by most cell lines.[5] Perform a DMSO tolerance curve for your specific cell line to determine the maximum acceptable concentration.
-
Use of Co-solvents: The addition of a small percentage of a pharmaceutically acceptable co-solvent, such as ethanol, may help maintain solubility.[5]
-
Sonication: Briefly sonicating the solution after diluting the DMSO stock can help to dissolve any initial precipitates.[8][9]
-
Preparation of a Fresh Working Solution: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation or precipitation over time.
Q4: What are the known signaling pathways modulated by moracins?
Studies on other moracins, such as Moracin M, have shown that they can exert anti-inflammatory effects by modulating key signaling pathways. These include the inhibition of the c-Jun N-terminal kinase (JNK)/c-Jun and the nuclear factor-kappa B (NF-κB) pathways.[2][10] Moracin M has also been shown to influence the PI3K/Akt/mTOR pathway.[3] It is plausible that this compound may act through similar mechanisms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | Poor aqueous solubility of this compound. Final DMSO concentration is too low. | - Perform a solubility test to determine the optimal DMSO concentration. - Consider using a co-solvent like ethanol (at a low, non-toxic concentration). - Prepare fresh dilutions immediately before use and vortex/sonicate briefly. |
| Inconsistent IC50 values between experiments. | - Compound precipitation leading to variable effective concentrations. - Degradation of the compound in stock or working solutions. - Cell passage number and confluency affecting cellular response. | - Ensure complete solubilization of the compound. - Aliquot and store stock solutions at -80°C and avoid repeated freeze-thaw cycles. - Use cells within a consistent passage number range and seed at a consistent density. |
| High background in Western blot analysis. | - Insufficient blocking of the membrane. - Non-specific binding of the primary or secondary antibody. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). - Titrate the primary antibody to determine the optimal concentration. - Ensure adequate washing steps between antibody incubations. |
| No inhibition of inflammatory markers (e.g., IL-6, NO) observed. | - The concentration of this compound used is too low. - The compound may not be active in the specific cell model or against the chosen stimulus. - Degradation of the compound. | - Perform a dose-response experiment with a wider concentration range. - Verify the activity of the positive control to ensure the assay is working correctly. - Use freshly prepared solutions of this compound. |
Quantitative Data Summary
Table 1: Anti-inflammatory Activity of Moracin Analogs
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Moracin M | IL-6 Production Inhibition | IL-1β-treated A549 cells | 8.1 µM | [10] |
| Moracin M | PDE4D2 Inhibition | Enzyme Assay | 2.9 µM | [8][11] |
| Moracin M | PDE4B2 Inhibition | Enzyme Assay | 4.5 µM | [8][11] |
| Moracin C | NO Production Inhibition | LPS-induced RAW 264.7 cells | 7.70 µM | [12] |
Table 2: Anticancer Activity of Moracin Analogs
| Compound | Cell Line | IC50 Value | Reference |
| Morusin | A375 (Melanoma) | 4.634 µM | [13] |
| Morusin | MV3 (Melanoma) | 9.7 µM | [13] |
| Moracin O | OGD-induced SH-SY5Y cell death | EC50 = 12.6 µM | [9] |
| Moracin P | HCT116 (Colon Cancer) | ~16 µM | [14] |
Experimental Protocols
Measurement of IL-6 Production in A549 Cells
This protocol is adapted from studies on the anti-inflammatory effects of moracins.[10][15]
Materials:
-
A549 human lung carcinoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human IL-1β
-
This compound (dissolved in DMSO)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours to induce IL-6 production.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Normalize the IL-6 levels to the total protein concentration in the corresponding cell lysates, if necessary.
Nitric Oxide (NO) Production Assay using Griess Reagent
This protocol is a standard method for quantifying NO production by measuring its stable metabolite, nitrite.[16][17]
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Western Blot Analysis for JNK and NF-κB Signaling Pathways
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the JNK and NF-κB pathways.[18]
Materials:
-
Cell line of interest (e.g., RAW 264.7 or A549)
-
Stimulant (e.g., LPS or IL-1β)
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for the desired time and concentration.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., LPS for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A generalized experimental workflow for studying the effects of this compound.
Caption: Postulated inhibitory mechanism of this compound on inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. benchchem.com [benchchem.com]
- 6. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Moracin M | PDE | TargetMol [targetmol.com]
- 9. Moracin O | Natural product | HIF-1 inhibitor | Cytotoxic | TargetMol [targetmol.com]
- 10. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. mdpi.com [mdpi.com]
- 13. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The culture of A549 cells and its secreted cytokine IL-6 monitoring on the designed multifunctional microfluidic chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
troubleshooting inconsistent Moracin J results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results that may arise during experimentation with Moracin J. The following resources provide targeted troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide: Addressing Inconsistent this compound Results
This section provides a question-and-answer guide to troubleshoot specific issues encountered during this compound experiments.
Issue 1: High variability in cell viability or cytotoxicity assays between experimental repeats.
-
Potential Cause: Inconsistent cell culture conditions.
-
Troubleshooting Steps: Ensure strict consistency in cell passage number, confluency at the time of treatment, and the composition and quality of growth media. Cellular response to therapeutic agents can be significantly influenced by their growth phase.
-
-
Potential Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps: Prepare fresh stock solutions of this compound for each experiment from a powder stored under manufacturer-recommended conditions. If using a previously prepared stock, validate its activity against a known positive control to confirm its stability and potency.
-
-
Potential Cause: Minor variations in incubation times.
-
Troubleshooting Steps: Adhere to a precise and consistent incubation period for all treatment and control groups. For time-sensitive assays, even small deviations can lead to significant differences in outcomes.
-
Issue 2: Inconsistent effects on the expression or phosphorylation of target proteins in Western Blot analyses.
-
Potential Cause: Suboptimal cell lysis and protein extraction.
-
Troubleshooting Steps: Optimize the lysis buffer to ensure complete cell disruption and efficient protein solubilization. Crucially, always include protease and phosphatase inhibitors in the lysis buffer to prevent protein degradation and dephosphorylation. Ensure accurate protein quantification before loading to maintain equal protein levels across all lanes.
-
-
Potential Cause: Variability in antibody performance.
-
Troubleshooting Steps: Whenever possible, use antibodies from the same manufacturing lot for all comparative experiments to minimize inter-assay variability. Thoroughly validate the specificity and determine the optimal working dilution for each antibody.
-
-
Potential Cause: Inappropriate timing of endpoint analysis.
-
Troubleshooting Steps: The effects of this compound on signaling pathways may be transient. Conduct a time-course experiment to identify the optimal time point(s) for observing the desired changes in the expression or phosphorylation of your protein of interest.
-
Issue 3: Lack of expected biological activity in an in vivo model.
-
Potential Cause: Poor bioavailability or rapid metabolism of this compound.
-
Troubleshooting Steps: Review available literature on the pharmacokinetic profiles of this compound or closely related Moracin compounds. Consider optimizing the route of administration or exploring different formulation strategies to enhance bioavailability.
-
-
Potential Cause: Inappropriate dosing regimen.
-
Troubleshooting Steps: The effective concentration of this compound in vitro may not directly translate to an effective dose in vivo. Perform a systematic dose-response study to determine the optimal and non-toxic effective dose in your specific animal model.
-
-
Potential Cause: Biological variability within the animal model.
-
Troubleshooting Steps: Maintain consistency in the age, sex, and genetic background of the animals used in your studies. House all animals under standardized environmental conditions to minimize physiological variations that could impact experimental outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the moracin family, a group of benzofuran derivatives naturally occurring in plants of the Morus genus.[1] While specific literature on this compound is not as extensive, related compounds such as Moracin M and Moracin O have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The mechanisms of action for the moracin family are diverse and involve the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR, Wnt, and JNK/c-Jun pathways.[3] Notably, a derivative of Moracin-O has been shown to inhibit the translation of Hypoxia-Inducible Factor-1α (HIF-1α) by targeting the protein hnRNPA2B1.[4] It is plausible that this compound may operate through similar molecular mechanisms.
Q2: Which signaling pathways are known to be affected by Moracin compounds?
Research on various Moracin derivatives has identified several key signaling pathways that they modulate:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Certain Moracin compounds have been shown to influence the activity of this pathway.[5]
-
Wnt Signaling Pathway: Moracin M has been demonstrated to activate the Wnt signaling pathway, which plays a crucial role in processes such as hair follicle development.[3]
-
JNK/c-Jun Pathway: Moracins M, O, and R have been reported to inhibit the production of Interleukin-6 (IL-6) and reduce lung inflammation by modulating the JNK/c-Jun pathway.[3]
-
HIF-1α Inhibition: A derivative of Moracin-O has been identified as an inhibitor of HIF-1α accumulation, a critical factor in the adaptation of tumor cells to hypoxic environments.[4]
Q3: What are some general best practices for handling and storing this compound?
As a natural product derivative, the purity and stability of this compound are paramount for obtaining reproducible results. It is recommended to:
-
Source this compound from a reputable chemical supplier.
-
Confirm the purity of the compound upon receipt using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Store the compound according to the manufacturer's instructions, typically protected from light and at a specified temperature, to prevent chemical degradation.
-
Prepare fresh working solutions for each experiment, as the long-term stability of this compound in various solvents may not be fully characterized.
Data Presentation
Table 1: Summary of In Vitro Anti-inflammatory Activity of the Related Compound Moracin M [2]
| Assay | Cell Line | Treatment | Key Finding |
| Nitric Oxide (NO) Production | RAW 264.7 | Moracin M + LPS | Inhibition of iNOS-catalyzed NO production |
| PDE4 Inhibition | N/A | Moracin M | Significant inhibition of phosphodiesterase-4 |
Table 2: Apoptosis Induction by the Related Compound Morusin in Breast Cancer Cells [5]
| Cell Line | Treatment | Effect |
| MDA-MB-231 | Morusin (Dose-dependent) | Increased cleavage of PARP and caspases 3 & 7 |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay (Adapted for this compound) [2]
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NO production by stimulating the cells with lipopolysaccharide (LPS).
-
Incubation: Incubate the plates for 24 hours.
-
Quantification: Collect the cell culture supernatant and measure the nitrite concentration, a stable metabolite of NO, using the Griess reagent.
-
Analysis: Determine the percentage of inhibition of NO production relative to the LPS-only treated control group.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins (Adapted for this compound) [5]
-
Cell Treatment: Treat the selected cancer cell line with this compound at a range of concentrations and for various durations.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Measure the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of total protein on an SDS-polyacrylamide gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, followed by incubation with primary antibodies targeting key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR).
-
Detection: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize the signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Hypothetical inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Moracin J Extraction
Disclaimer: Information specifically on "Moracin J" is limited in current scientific literature. This guide is based on established protocols for the closely related and well-documented benzofuran derivative, Moracin M, and general principles of natural product extraction from Morus species. These methodologies should serve as a strong starting point for optimizing this compound extraction.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during the extraction of this compound and similar phenolic compounds, leading to lower than expected yields.
Question: We are experiencing significantly low yields of what we believe to be this compound from our Morus plant material. What are the potential causes and how can we troubleshoot this?
Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Below is a comprehensive troubleshooting guide outlining potential causes and recommended solutions.
Key Factors Influencing Extraction Efficiency
Multiple factors can impact the efficiency of your extraction.[1] These include the quality of the raw material, choice of extraction solvent, temperature, extraction time, and the equipment and operating conditions.[1] A systematic evaluation of each of these parameters is crucial for optimizing your protocol.
A summary of critical parameters and their impact on the extraction of similar compounds is provided in the table below.
| Parameter | Recommendation | Expected Outcome/Consideration | Source |
| Plant Material | Use high-quality, properly dried and finely powdered plant material (e.g., root bark, stem bark, or leaves of Morus species).[2][3] | Proper drying prevents degradation by enzymes and microorganisms.[4] A smaller particle size increases the surface area for solvent interaction, improving extraction efficiency. | [2][3][4] |
| Solvent System | 75-80% ethanol or methanol in water is a good starting point.[2][5] Ethyl acetate can also be effective.[2] The choice of solvent is critical and should be based on the polarity of this compound.[1][4] | The polarity of the solvent system should match that of the target compound to ensure maximum solubility and extraction.[4] For phenolic compounds, aqueous alcohol mixtures are often more efficient than absolute alcohols.[5] | [1][2][4][5] |
| Extraction Temperature | A moderately elevated temperature (e.g., 40-60°C) can improve extraction efficiency.[5][6] | Higher temperatures can increase solubility and diffusion rates.[1] However, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound.[1][6] | [1][5][6] |
| Extraction Time | Multiple extractions (e.g., 3 times) of shorter duration (e.g., 6-24 hours per extraction) are generally more effective than a single long extraction.[2][5] | Repeating the extraction process ensures a more complete recovery of the target compound from the plant matrix.[2] | [2][5] |
| pH | For phenolic compounds, a slightly acidic pH (e.g., pH 2) can sometimes improve stability and extraction efficiency.[7] | The structural integrity and solubility of many phenolic compounds are pH-dependent.[7] | [7] |
| Solid-to-Solvent Ratio | A common starting ratio is 1:10 to 1:20 (w/v) of plant material to solvent.[2][7] | A higher solvent volume increases the concentration gradient, facilitating the diffusion of the analyte from the plant material into the solvent.[6] | [2][6][7] |
Detailed Experimental Protocol: Extraction of Moracin-like Compounds
This protocol is a generalized procedure for the extraction of Moracin derivatives from Morus species, based on methods reported for similar compounds.[2]
1. Preparation of Plant Material:
- Air-dry the plant material (e.g., root bark) at room temperature to a constant weight.
- Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
- Weigh the powdered plant material and place it in a suitable extraction vessel.
- Add 75% ethanol at a 1:10 (w/v) ratio.
- Agitate the mixture at room temperature for 24 hours.
- Separate the extract from the plant material by filtration (e.g., using Whatman No. 1 filter paper).
- Repeat the extraction process on the plant residue two more times with fresh solvent.
- Combine the filtrates from all three extractions.
3. Concentration:
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
4. Purification (Optional - Solid-Phase Extraction):
- Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by water.
- Load the concentrated extract onto the SPE cartridge.
- Wash the cartridge with 5% methanol in water to remove polar impurities.
- Elute this compound and similar compounds with methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.
Visualization of Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Biosynthetic Pathway of this compound
While the specific biosynthetic pathway for this compound is not detailed in the available literature, it is likely derived from the general phenylpropanoid pathway, which is responsible for the synthesis of various phenolic compounds in plants.
Caption: A plausible biosynthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While the optimal solvent for this compound is not definitively established, a mixture of ethanol or methanol with water (e.g., 75-80%) is a highly effective starting point for extracting similar phenolic compounds from Morus species.[2][5] The ideal solvent system should be determined empirically by testing a range of polarities.
Q2: How can I confirm that I have extracted this compound?
A2: The most reliable methods for identifying and quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] These techniques allow for the separation of this compound from other compounds in the extract and provide information on its retention time and mass-to-charge ratio, which can be compared to a known standard if available.
Q3: Can I use fresh plant material for the extraction?
A3: While fresh plant material can be used, drying is generally recommended.[4] Drying inactivates enzymes that could degrade this compound and removes water, which can interfere with certain extraction solvents and complicate yield calculations. If using fresh material, the solvent concentration may need to be adjusted to account for the water content of the plant tissue.
Q4: My yield is still low after optimizing the extraction conditions. What else could be the problem?
A4: If you have optimized the primary extraction parameters, consider the following:
-
Plant Source and Harvest Time: The concentration of secondary metabolites like this compound can vary significantly depending on the specific species of Morus, the part of the plant used, the geographical location, and the time of harvest.
-
Post-Extraction Degradation: this compound, like many phenolic compounds, may be sensitive to light, heat, and oxygen. Ensure that your extract is handled and stored appropriately (e.g., in the dark, at low temperatures) to prevent degradation.[5]
-
Purification Losses: Each purification step can lead to a loss of the target compound. Evaluate the efficiency of your purification methods (e.g., liquid-liquid extraction, column chromatography, SPE) to minimize losses.
References
- 1. What factors affect extraction efficiency? [proseaworld.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. vjol.info.vn [vjol.info.vn]
Technical Support Center: Moracin J Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Moracin J degradation in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is causing this?
A1: The discoloration of your this compound solution is likely due to degradation. This compound, a phenolic compound with a benzofuran structure, is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and alkaline pH.[1][2] The formation of colored degradation products is a common indicator of instability in phenolic compounds.
Q2: I'm observing a decrease in the biological activity of my this compound solution over time. Is this related to degradation?
A2: Yes, a loss of biological activity is a strong indication of this compound degradation. The chemical structure of this compound is directly responsible for its biological function. Alterations to this structure through degradation will likely lead to a reduction or complete loss of its intended effects.
Q3: What are the primary factors that contribute to the degradation of this compound in solution?
A3: The main factors influencing the stability of this compound in solution are:
-
pH: this compound is more stable in acidic to neutral conditions and degrades more rapidly in alkaline (basic) solutions.[3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4][5]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[2][3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Solvent: While common solvents like DMSO are used for stock solutions, their interaction with aqueous buffers can influence stability.[6]
Q4: How can I prevent or minimize the degradation of this compound in my experimental solutions?
A4: To enhance the stability of this compound in solution, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution in the acidic to neutral range (ideally around pH 5-7), if compatible with your experimental design.[7]
-
Temperature Control: Store stock solutions at -20°C or -80°C and prepare working solutions fresh before use.[6] Avoid repeated freeze-thaw cycles. During experiments, keep solutions on ice when not in immediate use.
-
Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[3][4]
-
Use of Stabilizers:
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound in Cell Culture Media
-
Possible Cause: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can accelerate the degradation of this compound.
-
Troubleshooting Steps:
-
Prepare Fresh: Prepare the this compound working solution immediately before adding it to the cell culture medium.
-
Minimize Exposure: Reduce the time the this compound-containing medium is exposed to light and incubator temperatures before and during the experiment.
-
Consider Stabilizers: If compatible with your cell line and experimental goals, consider the co-administration of a low concentration of ascorbic acid.
-
pH Adjustment: If your experimental design allows, a slight acidification of the medium could be tested for its effect on stability, though this may impact cell viability.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Inconsistent results may stem from the variable degradation of this compound between experiments or even within the same experiment over time.
-
Troubleshooting Steps:
-
Standardize Preparation: Follow a strict, standardized protocol for the preparation and handling of your this compound solutions for every experiment.
-
Time-Course Analysis: Perform a time-course experiment to determine the rate of degradation under your specific experimental conditions. This can be done by measuring the concentration of this compound via HPLC at different time points.
-
Use of Internal Controls: Include control groups at various time points to monitor the stability of this compound's effect throughout the experiment.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of this compound Stock Solution:
-
Preparation of Test Solutions:
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in different buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Divide each solution into separate vials for different conditions (e.g., room temperature with light, room temperature in the dark, 4°C in the dark).
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
Analyze the concentration of this compound using a validated stability-indicating HPLC method.[13][14]
-
HPLC System: A standard HPLC system with a C18 column and a UV detector is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for separating phenolic compounds.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 2: Stabilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its stability.[10][11]
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for best performance.
-
-
Complex Formation:
-
Prepare an aqueous solution of HP-β-CD.
-
Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours, protected from light.
-
-
Solvent Removal and Lyophilization:
-
If an organic solvent was used, remove it under reduced pressure.
-
Freeze the aqueous solution and lyophilize to obtain a solid powder of the this compound/HP-β-CD inclusion complex.
-
-
Stability Assessment:
-
Re-dissolve the complex in your desired buffer and assess its stability using the HPLC protocol described above (Protocol 1).
-
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under different conditions, based on typical degradation patterns of similar phenolic compounds like morin hydrate.[3][4] This data is for illustrative purposes to guide experimental design.
| Condition | pH | Temperature | Light Exposure | % this compound Remaining after 24h |
| A | 5.0 | 4°C | Dark | ~95% |
| B | 7.4 | 25°C (RT) | Dark | ~70% |
| C | 7.4 | 25°C (RT) | Light | ~50% |
| D | 9.0 | 25°C (RT) | Dark | ~30% |
| E | 7.4 | 37°C | Dark | ~60% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
minimizing off-target effects of Moracin J
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Moracin J while minimizing potential off-target effects. The information herein is designed to address common issues and provide detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of phosphodiesterase-4 (PDE4), with notable selectivity for the PDE4D2 and PDE4B2 subtypes.[1][2] By inhibiting PDE4, this compound modulates several downstream signaling pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, JNK/c-Jun, and NF-κB pathways.[1][3]
Q2: What are the known off-target effects or selectivity profile of this compound?
This compound demonstrates good selectivity for PDE4 subtypes over other phosphodiesterase families such as PDE5 and PDE9.[1][2] However, off-target activity may be observed at higher concentrations. For instance, slight cytotoxicity has been noted in myoblasts at 50 μM, although concentrations of 30 μM or lower showed no significant impact on cell viability.[1] In contrast, no cytotoxicity was observed in human dermal papilla cells (hDPCs) or human umbilical vein endothelial cells (HUVECs) at concentrations up to 50 µM.[1] Careful consideration of potential off-target effects is crucial in experimental design.
Q3: How can I minimize off-target effects in my cell culture experiments?
Minimizing off-target effects starts with meticulous experimental design. Key strategies include:
-
Dose Optimization: Utilize the lowest concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response analysis is essential.[1]
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps ensure that the observed effects are not due to the chemical scaffold itself.
-
Target Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target (PDE4). If the observed phenotype persists after target removal, it is likely an off-target effect.[1]
Q4: How can I confirm that the observed effects of this compound are on-target?
To validate that the experimental observations are due to the intended mechanism of action, consider the following approaches:
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[1][4] If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.[1][4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in a protein's thermal stability upon ligand binding.[4]
-
Rescue Experiments: After confirming an on-target effect via knockdown, reintroducing a resistant form of the target protein should rescue the phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed at expected therapeutic concentrations. | 1. The concentration is too high for the specific cell line.2. Off-target cytotoxic effects are occurring.3. Solvent (e.g., DMSO) toxicity. | 1. Perform a detailed dose-response curve (e.g., 0.1 µM to 100 µM) to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).2. Select a concentration well below the CC50 for your experiments.3. Ensure the final solvent concentration is consistent across all wells and below toxic levels (typically <0.5%).[1] |
| Inconsistent results or high variability between experimental repeats. | 1. Compound instability in media.2. Inconsistent cell passage number or confluency.3. Variability in treatment duration. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Maintain a consistent cell culture protocol, using cells within a narrow passage number range and seeding to achieve similar confluency at the time of treatment.3. Use precise timing for all treatment and harvesting steps.[1] |
| The observed phenotype does not match the known on-target effects (e.g., no change in cAMP levels). | 1. The observed effect is due to an off-target mechanism.2. The cell line used does not express the primary target (PDE4D/B) at sufficient levels.3. The experimental endpoint is not sensitive enough to detect the on-target effect. | 1. Validate the target using CRISPR/Cas9 or siRNA knockdown. If the phenotype persists after target removal, it is an off-target effect.[1]2. Confirm target expression using qPCR or Western blot.3. Utilize a more sensitive detection method or a different downstream marker of on-target activity.[1] |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound on Phosphodiesterases (PDEs)
| Compound | PDE4B2 (IC50) | PDE4D2 (IC50) | PDE5A1 (IC50) | PDE9A2 (IC50) |
| This compound | 4.5 µM | 2.9 µM | >40 µM | >100 µM |
| Data based on in vitro enzyme assays.[2] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line / Model | Treatment | Effect | IC50 / Dosage | Comparison |
| A549 (Lung Epithelial Cells) | IL-1β-induced IL-6 production | Inhibition | 8.1 µM | Strongest among Moracin M, O, and R |
| MH-S (Alveolar Macrophages) | LPS-induced NO production | Inhibition | 65.7 µM | - |
| Intervertebral Disc Nucleus Pulposus Cells | LPS-induced IL-1β, TNF-α, IL-6 | Inhibition | 5-20 µM | - |
| Acute Lung Injury Mouse Model | LPS-induced lung inflammation | Inhibition | 20-60 mg/kg (Oral) | Comparable to Dexamethasone (30 mg/kg) |
| Data adapted from studies on Moracin M.[2] |
Experimental Protocols
1. Dose-Response Curve for Cytotoxicity (CC50) and Efficacy (EC50)
-
Objective: To determine the optimal concentration range of this compound for experiments.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80% confluency by the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture media. A typical range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the existing media with the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Use a standard cell viability assay, such as MTT or PrestoBlue, to determine the percentage of viable cells at each concentration.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the EC50 and CC50 values.[1]
-
2. Target Validation using CRISPR/Cas9 Knockout
-
Objective: To confirm that the biological effect of this compound is dependent on its primary target, PDE4D.
-
Methodology:
-
gRNA Design: Design and synthesize at least two unique guide RNAs (gRNAs) targeting an early exon of the PDE4D gene to induce frameshift mutations. Include a non-targeting control gRNA.
-
Vector Transfection: Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2). Transfect the vectors into the target cells.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using puromycin) and perform single-cell cloning to establish knockout cell lines.
-
Validation of Knockout: Confirm the absence of PDE4D protein expression in the knockout clones via Western blot or qPCR.
-
Phenotypic Assay: Treat the knockout and control cell lines with this compound and perform the relevant phenotypic assay. The absence of the this compound-induced phenotype in the knockout cells would confirm on-target activity.[1]
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on downstream signaling pathways.
-
Methodology:
-
Cell Treatment: Treat cells with this compound and/or a stimulant for a specified time.
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a method such as the Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of Akt, p65, c-Jun).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Visualizations
Caption: A logical workflow for systematically investigating cellular phenotypes.
Caption: Key signaling pathways modulated by this compound.
References
Technical Support Center: Synthesis and Application of Moracin J Derivatives
Welcome to the Technical Support Center for Moracin J Derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and biological evaluation of this compound and its analogues.
Troubleshooting Guide: Synthesis of this compound
The synthesis of this compound, a 2-arylbenzofuran, typically involves a multi-step process. A common and effective strategy is the Sonogashira coupling to construct the benzofuran core, followed by demethylation of precursor ethers. This guide addresses potential issues that may arise during this synthetic sequence.
A plausible synthetic pathway for this compound is outlined below. The troubleshooting Q&A section that follows is based on this general approach.
Caption: Proposed synthetic pathway for this compound.
Question 1: I am experiencing very low to no yield in the Sonogashira coupling step. What are the likely causes and how can I resolve this?
Answer:
Low yields in Sonogashira coupling reactions, particularly with electron-rich phenols, can be a significant hurdle. Here are several factors to consider and troubleshoot:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be optimal for electron-rich substrates. Consider using palladium catalysts with more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.
-
Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and anhydrous. A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions. Exploring copper-free Sonogashira protocols is also a viable option to circumvent this issue.
-
Solvent and Base: The choice of solvent and base is critical. A polar aprotic solvent like DMF or THF in combination with an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPA) is commonly used. It is imperative that your solvents are anhydrous and have been degassed to prevent the quenching of the catalyst and other reagents.
-
Reaction Temperature: The reaction temperature might be insufficient. For less reactive aryl halides, a higher temperature (e.g., 80-100 °C) may be necessary to drive the reaction to completion.
-
Purity of Starting Materials: Impurities in your starting materials, especially the halophenol or the alkyne, can act as catalyst poisons. Ensure that both starting materials are of high purity.
Question 2: My Sonogashira reaction is producing a significant amount of homocoupled alkyne byproduct. How can I minimize this?
Answer:
The formation of a homocoupled alkyne, also known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, which is promoted by the copper co-catalyst in the presence of oxygen. To minimize this unwanted reaction, consider the following:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) for the entire duration of the reaction.
-
Fresh Reagents: Use freshly purified alkynes and a high-quality, fresh source of CuI.
-
Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is a highly effective strategy. These methods often employ a palladium catalyst with a suitable ligand and a base in a polar solvent.
-
Slow Addition of Alkyne: Adding the alkyne to the reaction mixture slowly can help to maintain a low concentration of the alkyne, which disfavors the homocoupling reaction.
Question 3: The demethylation of the benzofuran precursor with BBr₃ is resulting in a low yield of this compound and multiple byproducts. How can this step be improved?
Answer:
Demethylation using boron tribromide (BBr₃) can be a challenging step, often leading to the formation of byproducts. Here are some ways to optimize this reaction:
-
Reaction Temperature: The temperature is a critical parameter. The reaction is typically initiated at a very low temperature (e.g., -78 °C) and then allowed to slowly warm to room temperature. Maintaining this low temperature during the addition of BBr₃ is crucial to control the reaction's exothermicity and prevent side reactions.
-
Stoichiometry of BBr₃: The amount of BBr₃ used is important. An excess is generally required to ensure complete demethylation of all methoxy groups. However, a large excess can lead to the formation of undesired byproducts. It is advisable to titrate the amount of BBr₃, starting with a moderate excess (e.g., 3-4 equivalents per methoxy group).
-
Quenching Procedure: The quenching of the reaction is also a critical step. The reaction should be quenched at a low temperature (e.g., 0 °C) by the slow addition of a proton source, such as methanol. This will decompose the boron complexes and protonate the resulting phenoxides.
-
Alternative Demethylating Agents: If BBr₃ consistently gives poor results, other demethylating agents can be considered. These include other boron-based reagents like BCl₃, or aluminum-based reagents like AlCl₃. However, these reagents may also have their own set of challenges and require optimization.
Question 4: I am having difficulty purifying the final this compound product. What are the recommended purification techniques?
Answer:
The purification of this compound and its derivatives can be challenging due to their polarity and potential for multiple hydroxyl groups. A multi-step purification strategy is often necessary:
-
Initial Purification by Column Chromatography: The crude product can be initially purified by silica gel column chromatography. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.
-
Preparative HPLC: For obtaining highly pure this compound for biological assays, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Crystallization: If a suitable solvent system can be found, crystallization can be an effective method for obtaining highly pure material. This often requires screening a variety of solvents and solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the biological significance of this compound and its derivatives?
A1: this compound and its derivatives are part of the broader family of moracins, which are 2-arylbenzofuran compounds found in plants of the Moraceae family. They have been reported to possess a range of biological activities, including tyrosinase inhibitory, antioxidant, and anticancer effects. Their potential as therapeutic agents is an active area of research.[1][2][3]
Q2: Are there any specific safety precautions I should take when synthesizing this compound derivatives?
A2: Yes, several safety precautions are necessary. The Sonogashira coupling reaction often uses palladium catalysts and copper salts, which are toxic. Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive reagent that should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can other cross-coupling reactions be used to synthesize the 2-arylbenzofuran core?
A3: Yes, other cross-coupling reactions such as the Suzuki coupling have been successfully employed for the synthesis of 2-arylbenzofurans. The choice of reaction often depends on the availability of starting materials and the specific functional groups present in the desired molecule.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Moracin derivatives.
Table 1: Tyrosinase Inhibitory Activity of Selected Moracin Derivatives
| Compound | IC₅₀ (µM) | Source of Tyrosinase | Reference |
| Moracin VN | 0.82 | Mushroom | [2] |
| Kojic Acid (Control) | 44.6 | Mushroom | [2] |
| Moracin C | ~7.7 - 8.0 (for NO production) | - | [5] |
Table 2: Anti-proliferative Activity of a Moracin Derivative
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Moracin C | RAW 264.7 (macrophages) | MTT Assay (for cytotoxicity) | > 50 | [5] |
Experimental Protocols
1. General Protocol for Tyrosinase Inhibition Assay
This protocol is a general guideline and may require optimization for specific this compound derivatives.
-
Reagents and Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
In a 96-well plate, add a solution of the test compound at various concentrations. Include wells for a positive control (kojic acid) and a negative control (DMSO vehicle).
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. Protocol for MTT Cell Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound derivatives on cell viability and proliferation.
-
Reagents and Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value can be determined by plotting the percentage of cell viability against the concentration of the test compound.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Improving Moracin J Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Moracin J.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound in a question-and-answer format.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Question: We administered this compound orally to our animal models, but subsequent pharmacokinetic analysis revealed very low or undetectable plasma concentrations. What could be the cause, and how can we improve this?
-
Answer: Low plasma concentration of this compound following oral administration is likely due to its poor aqueous solubility, a common characteristic of flavonoids.[1][2] This low solubility limits its dissolution in the gastrointestinal (GI) tract, which is a critical step for absorption.[3][4] Additionally, like other flavonoids, this compound may undergo extensive first-pass metabolism in the intestine and liver.[5][6][7]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your this compound sample at different pH values relevant to the GI tract.
-
Assess its lipophilicity (LogP).
-
-
Enhance Solubility and Dissolution Rate:
-
Particle Size Reduction: Reducing the particle size increases the surface area for dissolution.[3][8][9]
-
Micronization: Aims for particle sizes in the micron range.
-
Nanonization: Creates nanosuspensions with particle sizes in the nanometer range, which can significantly improve dissolution velocity and saturation solubility.[3]
-
-
Formulation Strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can improve the absorption of lipophilic drugs.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule, forming an inclusion complex with enhanced aqueous solubility.[2][8]
-
Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of this compound in the dosing vehicle.[3][9]
-
-
-
Issue 2: High inter-individual variability in plasma concentrations.
-
Question: Our in vivo study shows significant variability in the plasma concentrations of this compound between different animals in the same treatment group. What could be causing this, and how can we achieve more consistent results?
-
Answer: High variability is often linked to erratic absorption, which is a common problem for compounds with low solubility.[11] The extent of dissolution can vary significantly between animals due to physiological differences in the GI tract.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent fasting period for all animals before dosing.
-
Use a precise and consistent method for oral gavage to minimize variability in administration.[12]
-
-
Improve the Formulation:
-
Formulations that improve solubility, such as nanosuspensions or SEDDS, can lead to more consistent absorption by reducing the dependency on physiological variables.
-
A solution-based formulation, if achievable with co-solvents or cyclodextrins, will generally provide more reproducible absorption than a suspension of the crystalline drug.
-
-
Issue 3: Rapid clearance and short half-life of this compound in vivo.
-
Question: We are observing a very short half-life for this compound in our pharmacokinetic studies, requiring frequent administration. How can we extend its systemic exposure?
-
Answer: A short half-life can be due to rapid metabolism (e.g., glucuronidation or sulfation, common for flavonoids) and/or rapid elimination.[5][6][7]
Troubleshooting Steps:
-
Inhibition of Metabolism:
-
Co-administration with an inhibitor of relevant metabolic enzymes can increase bioavailability. For example, piperine has been shown to inhibit cytochrome P450 enzymes and P-glycoprotein, thereby enhancing the bioavailability of various drugs.[13] Note: This approach requires careful consideration of potential drug-drug interactions and off-target effects.
-
-
Advanced Drug Delivery Systems:
-
Nanoparticle-based formulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from rapid metabolism and provide sustained release, thereby prolonging its circulation time.[5][14]
-
Liposomes: These vesicular structures can also encapsulate this compound, potentially altering its pharmacokinetic profile and extending its half-life.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications? this compound is a 2-arylbenzofuran flavonoid found in plants such as Cassia fistula.[15][16][17] While specific research on this compound is limited, related compounds like Moracin M have demonstrated anti-inflammatory properties by inhibiting signaling pathways such as JNK/c-Jun and NF-κB.[18][19] Therefore, this compound may have potential as an anti-inflammatory agent.
Q2: What are the main challenges in conducting in vivo studies with this compound? The primary challenge for in vivo studies with this compound, like many other flavonoids, is its presumed low oral bioavailability.[1][2] This is likely due to poor aqueous solubility and extensive first-pass metabolism.[5] These factors can lead to low systemic exposure, high variability in experimental results, and the need for high doses, which may introduce toxicity concerns.
Q3: Which formulation strategies are most promising for improving the oral bioavailability of this compound? Several strategies can be employed, and the optimal choice depends on the specific physicochemical properties of this compound. Promising approaches include:
-
Nanosuspensions: Increase dissolution rate and saturation solubility.[3]
-
Solid Dispersions: Enhance dissolution by dispersing the drug in a hydrophilic carrier.[8][10]
-
Lipid-based formulations (e.g., SEDDS): Can improve absorption of lipophilic compounds.[14]
-
Cyclodextrin complexation: Increases aqueous solubility.[2][8]
Q4: Are there alternative routes of administration to consider for this compound? If oral bioavailability remains a significant hurdle, alternative routes of administration can be explored, depending on the therapeutic goal and animal model.[20]
-
Intraperitoneal (IP) injection: Bypasses first-pass metabolism in the liver, but absorption can still be variable.
-
Intravenous (IV) injection: Provides 100% bioavailability and is useful for determining the intrinsic pharmacokinetic properties of the compound, but requires a soluble formulation.
Q5: What signaling pathways might be affected by this compound? Based on studies of related Moracin compounds, this compound may influence inflammatory signaling pathways. For instance, Moracin M has been shown to inhibit the JNK/c-Jun and NF-κB pathways, which are crucial in regulating the expression of pro-inflammatory mediators like IL-6 and iNOS.[18][19] Another Moracin derivative, MO-460 (derived from Moracin-O), was found to inhibit HIF-1α accumulation by interacting with hnRNPA2B1.[21]
Quantitative Data Summary
| Parameter | Moracin C (in mice)[6][7] | Typical Poorly Soluble Flavonoid |
| Aqueous Solubility | Data not available | < 10 µg/mL |
| LogP | Data not available | > 2 |
| Time to Cmax (Tmax) - Oral | ~0.5 - 1 hour | 0.5 - 2 hours |
| Plasma Half-life (t1/2) | ~2 - 4 hours | Variable, often short due to metabolism |
| Oral Bioavailability (F%) | Data not available | < 5% |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a common method for particle size reduction to enhance dissolution.
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) of this compound powder in an aqueous solution containing a stabilizer (e.g., 0.2% w/v Poloxamer 188 or other suitable surfactant).
-
Use a high-speed homogenizer to pre-mix the suspension for 10-15 minutes.
-
-
Wet Milling:
-
Transfer the slurry to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 1-4 hours).
-
Periodically withdraw samples to monitor particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
-
Harvesting the Nanosuspension:
-
Separate the milling beads from the nanosuspension by filtration or centrifugation.
-
The resulting nanosuspension can be used directly for in vivo studies or can be further processed (e.g., freeze-dried into a powder).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic design for evaluating the pharmacokinetic profile of a this compound formulation.[11][12]
-
Animal Model:
-
Use adult male or female rodents (e.g., Sprague-Dawley rats or BALB/c mice), ensuring they are healthy and within a defined weight range.
-
Acclimatize animals for at least one week prior to the study.
-
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation (e.g., nanosuspension, solid dispersion, or a simple suspension in a vehicle like 0.5% carboxymethylcellulose) via oral gavage at a predetermined dose.
-
Include a control group receiving the vehicle only.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
-
Visualizations
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Pharmacokinetic Properties of Moracin C in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 13. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Showing Compound this compound (FDB011332) - FooDB [foodb.ca]
- 18. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ichor.bio [ichor.bio]
- 21. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Moracin J Technical Support Center: A Guide for Researchers
Disclaimer: Direct experimental data on Moracin J is limited in publicly available scientific literature. This guide is based on the well-characterized activities of related moracin compounds, such as Moracin M, D, O, and P. The information provided herein should be considered a predictive resource and a starting point for your own experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Based on studies of other moracins, this compound is likely to exhibit anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Its mechanisms may involve the modulation of key signaling pathways such as NF-κB, MAPK (JNK/c-Jun), and PI3K/Akt/mTOR.[4][5][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: Like other moracins, this compound is expected to have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5][7] For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7][8]
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C.[7] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[5][7]
Q4: What are the potential signaling pathways affected by this compound?
A4: this compound may modulate several critical signaling pathways. Based on related compounds, these could include:
-
NF-κB Pathway: Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of moracins.[4][9][10]
-
MAPK (JNK/c-Jun) Pathway: Interference with this pathway has been observed for other moracins in the context of inflammation.[4]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth and survival, may be modulated by this compound.[5][6]
-
Wnt/β-catenin Pathway: Some moracins have been shown to activate this pathway, which is involved in regeneration processes.[5]
Troubleshooting Guide
Issue 1: this compound precipitates when added to my cell culture medium.
-
Possible Cause: This is a common issue when diluting a compound from a DMSO stock into an aqueous medium due to a rapid change in solvent polarity.
-
Solution:
-
Visually inspect your treatment media for any precipitate.
-
Try making an intermediate dilution of the stock solution in a small volume of media before adding it to the final volume.
-
Gently warm the cell culture medium to 37°C before adding the compound to aid solubility.
-
Ensure thorough mixing immediately after adding the this compound solution to the media.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Possible Causes & Solutions:
-
Compound Precipitation: As mentioned above, ensure the compound is fully dissolved.
-
Inconsistent Cell Health: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and seeded at a uniform density.
-
Variable Inflammatory Stimulus: If using an inflammatory stimulus like lipopolysaccharide (LPS), use a consistent lot and concentration. Ensure it is fully solubilized before use.
-
Assay-Specific Artifacts: The choice of assay can influence results. For cytotoxicity, consider using multiple assays based on different cellular functions (e.g., metabolic activity, membrane integrity).
-
Issue 3: I am observing low or inconsistent effects of this compound in my in vivo experiments.
-
Possible Cause: Moracin compounds may have low oral bioavailability due to poor absorption and rapid metabolism.
-
Solution:
-
Consider alternative routes of administration, such as intraperitoneal injection, if appropriate for your model.
-
Co-administration with bioavailability enhancers could be explored, though this would require significant validation.
-
Ensure proper formulation of the compound for animal administration to maximize solubility and stability.
-
Quantitative Data Summary
The following tables summarize quantitative data for related moracin compounds, which can serve as a reference for designing dose-response experiments with this compound.
Table 1: Anti-inflammatory Activity of Moracin Derivatives
| Compound | Cell Line / Model | Effect | IC50 / Dosage |
| Moracin M | A549 (Lung Epithelial Cells) | Inhibition of IL-1β-induced IL-6 production | 8.1 µM[11] |
| Moracin M | MH-S (Alveolar Macrophages) | Inhibition of LPS-induced NO production | 65.7 µM[11] |
| Moracin M | Acute Lung Injury Mouse Model | Inhibition of LPS-induced lung inflammation | 20-60 mg/kg (Oral)[11] |
| Moracin O & P | 4T1 (Breast Cancer Cells) | Inhibition of NF-κB activity | Starting at 3 nM[10] |
Table 2: Anticancer Activity of Moracin Derivatives
| Compound | Cell Line | Effect | IC50 |
| Moracin M | P388 (Leukemia Cells) | Induction of cell death | 24.8 µM[5] |
| Moracin D | DU145 (Prostate Cancer Cells) | Induction of apoptosis | Not specified, but effective[12][13] |
| Moracin N | A549 & PC9 (Lung Cancer Cells) | Inhibition of cell proliferation, induction of apoptosis and autophagy | Effective at 10-45 µM[14] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus such as LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant with Griess reagent A and Griess reagent B.
-
Measurement: Measure the absorbance at 540 nm. A sodium nitrite solution should be used to generate a standard curve.
3. Western Blot Analysis for Signaling Pathway Proteins
-
Treatment and Lysis: Treat cells with this compound and/or a stimulant for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Potential inhibition of NF-κB and JNK pathways by this compound.
Caption: General workflow for in vitro experiments with this compound.
Statistical Analysis
-
Descriptive Statistics: Summarize your data using measures like mean, standard deviation, and standard error of the mean.
-
Inferential Statistics:
-
t-tests: Use to compare the means of two groups (e.g., control vs. This compound treated).
-
ANOVA (Analysis of Variance): Use to compare the means of three or more groups (e.g., control and multiple concentrations of this compound). A post-hoc test (e.g., Tukey's or Dunnett's) will be necessary to determine which specific groups are different from each other.
-
Regression Analysis: Can be used to model the relationship between the concentration of this compound and the observed effect.
-
-
P-values: A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed effect is unlikely to be due to chance.
-
Software: Utilize statistical software such as GraphPad Prism, SPSS, or R for your analysis.
Always ensure that your experimental design includes appropriate controls (e.g., vehicle control) and a sufficient number of replicates to ensure the statistical power of your findings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moracin J and Analogs Experimental Controls
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate controls for experiments involving Moracin J and its analogs (Moracin C, D, M, N, O, etc.). Given the limited direct research on "this compound," the following recommendations are based on studies of closely related and structurally similar Moracin compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most crucial control when first testing the effect of a Moracin compound in a cell-based assay?
A1: The most critical initial control is the vehicle control . Moracin compounds are typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) for in vitro experiments.[1] The vehicle control consists of treating cells with the same final concentration of the solvent used to dissolve the Moracin compound. This is essential to ensure that any observed effects are due to the Moracin compound itself and not the solvent. The final DMSO concentration should typically not exceed 0.1%.[1]
Q2: I am investigating the anti-inflammatory effects of a Moracin compound by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production. What controls should I include?
A2: For this type of experiment, you should include the following controls:
-
Negative Control (Unstimulated): Cells that are not treated with LPS or the Moracin compound. This provides the baseline NO level.
-
Vehicle Control (LPS + Vehicle): Cells treated with LPS and the vehicle (e.g., DMSO) to determine the maximum induced NO production and to control for any solvent effects.
-
Positive Control (LPS + Known Inhibitor): Cells treated with LPS and a known inhibitor of NO production (e.g., dexamethasone) to validate the assay's responsiveness.[2]
-
Moracin Compound Only: Cells treated only with the Moracin compound to assess its baseline effect on NO production in the absence of LPS stimulation.
Q3: How do I control for off-target effects of Moracin compounds in my experiments?
A3: Minimizing and controlling for off-target effects is crucial for robust data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of the Moracin compound that elicits the desired on-target effect.[3]
-
Target Validation: If the specific molecular target of the Moracin compound is known or hypothesized (e.g., a particular kinase), use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target.[3] If the Moracin compound's effect persists in these cells, it is likely acting through an off-target mechanism.[3]
-
Phenotypic Screening: Assess the overall effect of the compound on cellular morphology and function to identify any unexpected biological activities.[3]
Q4: When studying the effect of a Moracin compound on a specific signaling pathway (e.g., NF-κB), what are the essential controls for a Western blot experiment?
A4: For a Western blot analysis of a signaling pathway, the following controls are essential:
-
Untreated Control: To establish the basal level of protein expression and phosphorylation.
-
Vehicle Control: To ensure the vehicle does not alter the signaling pathway.
-
Stimulant/Agonist Only: A known activator of the pathway (e.g., TNF-α or IL-1β for NF-κB) to confirm the pathway is responsive in your cell system.[2]
-
Moracin Compound + Stimulant/Agonist: To test the inhibitory or modulatory effect of your compound.
-
Positive Control Compound: A known inhibitor or activator of the pathway to validate the experimental setup.
Troubleshooting Guides
Issue: High background in my negative control wells in a cell viability assay.
-
Possible Cause: The vehicle (e.g., DMSO) concentration may be too high, causing cytotoxicity.
-
Solution: Perform a dose-response curve for the vehicle alone to determine the highest non-toxic concentration. Ensure the final concentration in your experiments is below this level, ideally ≤0.1%.[1]
Issue: My positive control for pathway inhibition is not showing an effect.
-
Possible Cause 1: The positive control compound has degraded.
-
Solution 1: Use a fresh aliquot or a new batch of the positive control compound.
-
Possible Cause 2: The cells are not responsive to the stimulus or the positive control.
-
Solution 2: Check the passage number of your cells and ensure they are healthy. You may need to use a different cell line that is known to be responsive in this pathway.
-
Possible Cause 3: The incubation time or concentration of the stimulus or positive control is not optimal.
-
Solution 3: Review the literature for established protocols for your specific cell line and pathway. You may need to optimize these parameters.
Quantitative Data Summary
The following table summarizes key quantitative data for Moracin compounds from various assays, highlighting the importance of appropriate controls for interpreting these values.
| Compound | Assay | Cell Line / System | IC50 / Effective Concentration | Key Controls Mentioned/Implied | Reference |
| Moracin M | PDE4D2 Inhibition | Enzyme Assay | 2.9 µM | Vehicle Control | [4][5] |
| Moracin M | IL-6 Production Inhibition | A549 (Human Lung Epithelial Cells) | 8.1 µM | Vehicle Control, IL-1β stimulation | [2][4] |
| Moracin M | Nitric Oxide (NO) Production Inhibition | MH-S (Alveolar Macrophages) | 65.7 µM | Vehicle Control, LPS stimulation | [4] |
| Moracin C | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Dose-dependent inhibition | Vehicle Control, LPS stimulation | [6] |
| Moracin N | DPPH Radical Scavenging | Chemical Assay | IC50 = 40.00 µM | Positive Control (Resveratrol) | [7] |
| Moracin D | Cell Proliferation | Pancreatic Cancer Cells | Not specified | Vehicle Control | [8] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of a Moracin compound on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours.[1]
-
Compound Treatment: Prepare a stock solution of the Moracin compound in DMSO. Dilute the stock to a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[1]
-
Controls:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells with media containing the same final concentration of DMSO as the treated wells (e.g., 0.1%).[1]
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[3]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value.[1]
Protocol 2: Western Blot Analysis for NF-κB Signaling
This protocol assesses the effect of a Moracin compound on the phosphorylation of NF-κB p65.
-
Cell Treatment: Seed cells (e.g., HaCaT keratinocytes) in 6-well plates. Once confluent, treat with the Moracin compound at the desired concentration for a specified time.[9]
-
Controls:
-
Untreated Control: Basal level of p-p65.
-
Vehicle Control: To rule out solvent effects.
-
Stimulant Only: Treat with an NF-κB activator (e.g., TRAIL or TNF-α) for a short period (e.g., 30 minutes) to induce p65 phosphorylation.[9]
-
Moracin Compound + Stimulant: Pre-treat with the Moracin compound before adding the stimulant.
-
-
Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH). Then, incubate with HRP-conjugated secondary antibodies.[1]
-
Detection: Visualize protein bands using an ECL detection system.[1]
Visualizations
Caption: A logical workflow for incorporating essential controls in this compound experiments.
Caption: Control points in the NF-κB pathway for this compound anti-inflammatory studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variation of natural Moracin J
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variation of natural Moracin J.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what causes the batch-to-batch variation in its activity?
A1: this compound belongs to the Moracin family, a group of benzofuran derivatives isolated from plants of the Morus species (mulberry).[1] These compounds, including the more studied Moracin M, are known for a range of biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.[1]
Batch-to-batch variation in natural products like this compound is a significant challenge and stems from the inherent variability of the botanical source material.[2][3] The chemical composition and biological activity of the raw plant material can be influenced by numerous factors, leading to inconsistencies between different extraction batches.[2][3]
Key Factors Contributing to Variation:
-
Botanical Factors:
-
Processing and Storage:
-
Manufacturing Process:
Q2: How can I standardize the extraction and isolation of this compound to minimize variability?
A2: While complete elimination of variability is difficult, a highly controlled and documented protocol is essential for improving consistency. This involves standardizing the raw material and the subsequent extraction and purification steps.
A general workflow involves solvent extraction, liquid-liquid partitioning to separate compounds by polarity, and chromatographic purification.[4]
Q3: What analytical techniques are essential for characterizing and quantifying a new batch of this compound extract?
A3: A multi-technique approach is necessary for comprehensive characterization and to ensure consistency between batches. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Mass Spectrometry (LC-MS) are the primary tools.[9][10]
Recommended Analytical Workflow:
-
Chromatographic Fingerprinting (HPLC-UV): Develop an HPLC method to generate a chemical fingerprint of your extract. This allows for a visual comparison of the overall composition of different batches. The relative peak areas can be used to assess consistency.[3]
-
Quantification (HPLC or LC-MS/MS): Use a certified this compound standard to create a calibration curve and accurately quantify its concentration in each batch. LC-MS/MS offers higher sensitivity and selectivity, which is ideal for complex matrices or low-concentration samples.[9][11]
-
Structural Confirmation (HR-MS and NMR): For initial characterization or when unexpected results occur, High-Resolution Mass Spectrometry (HR-MS) can confirm the elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the isolated compound.[8][10]
| Technique | Purpose | Key Information Provided |
| HPLC-UV | Fingerprinting & Quantification | Purity, concentration, overall batch profile[10] |
| LC-MS | Identification & Quantification | Molecular weight of components[8] |
| LC-MS/MS | High-Sensitivity Quantification | Structural fingerprints, trace-level quantification[9] |
| HR-MS | Structural Elucidation | Highly accurate mass for molecular formula determination[8] |
| NMR | Definitive Structure ID | Detailed molecular structure and connectivity[10] |
Q4: My experiment with a new batch of this compound is not reproducing previous results. What troubleshooting steps should I take?
A4: Lack of reproducibility is a common issue when working with natural products.[8] A systematic troubleshooting approach is critical.
Q5: What are the known biological activities and signaling pathways associated with the Moracin family that I should investigate?
A5: Moracins modulate several key signaling pathways related to inflammation and cell growth. While specific data for this compound may be limited, studies on closely related compounds like Moracin M and O provide valuable insights. A primary reported mechanism is the inhibition of pathways that promote inflammation, such as the NF-κB pathway.[12][13]
Key Signaling Pathways:
-
Anti-inflammatory:
-
NF-κB Pathway: Moracins O and P have been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.[13]
-
JNK/c-Jun Pathway: Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways.[12]
-
Phosphodiesterase 4 (PDE4) Inhibition: Moracin M is an inhibitor of PDE4, an enzyme involved in inflammatory processes.[12]
-
-
Cell Growth and Proliferation:
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is a general method based on techniques used for similar phenolic compounds and should be optimized for your specific instrument and column.[9]
-
Standard Preparation:
-
Accurately weigh and dissolve a this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve with at least 5 concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the dried this compound extract.
-
Dissolve in a known volume of methanol, vortex thoroughly, and sonicate for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of the standard (likely in the 280-330 nm range).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Protocol 2: Western Blot Analysis for NF-κB Pathway Activation
This protocol allows for the assessment of this compound's effect on the phosphorylation of the p65 subunit of NF-κB, a key indicator of pathway activation.[12]
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages like RAW 264.7 or keratinocytes like HaCaT) and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide (LPS) or TNF-α) for a predetermined time (e.g., 30 minutes) to induce p65 phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract).
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a Bradford or BCA assay.
-
Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p65 (p-p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence detector.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using image analysis software. Analyze the ratio of p-p65 to total p65.
-
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00065D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Moracin J, C, and M: Bioactivity and Therapeutic Potential
A detailed examination of the anti-inflammatory, anticancer, and other biological activities of Moracin J, Moracin C, and Moracin M, supported by experimental data, to guide researchers and drug development professionals.
Moracins, a class of 2-arylbenzofuran derivatives predominantly isolated from plants of the Morus genus (mulberry), have garnered significant attention for their diverse pharmacological properties. Among this family, this compound, C, and M have emerged as compounds of interest with potential therapeutic applications. This guide provides a comprehensive comparison of their biological activities, supported by quantitative data from various experimental studies, to facilitate an objective evaluation of their performance and potential as drug candidates.
Quantitative Bioactivity Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative measures of the biological activities of this compound, C, and M. Lower IC50 values indicate greater potency.
| Table 1: Anti-Inflammatory Activity | |||
| Compound | Target/Assay | Cell Line/Enzyme | IC50 Value |
| This compound | Soluble Epoxide Hydrolase (sEH) | Recombinant Human | 7.7 µM[1][2] |
| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 Murine Macrophages | ~7.7 - 8.0 µM[3] |
| Moracin M | PDE4D2 Inhibition | Recombinant Human | 2.9 µM |
| PDE4B2 Inhibition | Recombinant Human | 4.5 µM | |
| IL-6 Production | A549 Human Lung Carcinoma | 8.1 µM[4] | |
| Nitric Oxide (NO) Production | MH-S Alveolar Macrophages | 65.7 µM |
| Table 2: Anticancer Activity | |||
| Compound | Cell Line | Cell Type | Observed Effect |
| Moracin M | MCF-7 | Human Breast Adenocarcinoma | 16.09% Cell Survival @ 200 µg/mL |
| 3T3 | Mouse Embryonic Fibroblast | 21.6% Cell Survival @ 200 µg/mL |
Note: Direct comparative IC50 values for the anticancer activity of this compound and C were not available in the reviewed literature.
| Table 3: Other Bioactivities | |||
| Compound | Target/Assay | Enzyme/Cell Line | IC50 / Effect |
| Moracin C | PCSK9 Expression | HepG2 Cells | Inhibition reported, but specific IC50 not provided.[5] |
| Moracin M | α-Glucosidase Inhibition | 40.9 µM | |
| PCSK9 Expression | HepG2 Cells | 44.9% inhibition |
Signaling Pathway Modulation
This compound, C, and M exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for elucidating their therapeutic potential.
This compound: The primary reported mechanism of action for this compound is the inhibition of soluble epoxide hydrolase (sEH).[1][2] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. By inhibiting sEH, this compound can increase the levels of these anti-inflammatory mediators.
Moracin C: The anti-inflammatory effects of Moracin C are mediated through the suppression of the NF-κB and MAPK signaling pathways.[3] In lipopolysaccharide (LPS)-stimulated macrophages, Moracin C inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[3]
Moracin M: Moracin M has been shown to modulate multiple signaling pathways. Its anti-inflammatory effects are, in part, due to the inhibition of phosphodiesterase-4 (PDE4) and the interruption of the JNK/c-Jun and NF-κB pathways.[4] Furthermore, it has been reported to activate the WNT/β-catenin pathway, which is involved in hair regeneration, and the PI3K/Akt/mTOR pathway, which plays a role in skeletal muscle cell proliferation.
Below are diagrams illustrating the known signaling pathways modulated by Moracin C and M.
References
- 1. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells [mdpi.com]
Moracin J in the Landscape of Bioactive Benzofurans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the moracins, a family of naturally occurring benzofurans, have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of Moracin J and other notable benzofuran compounds, focusing on their performance in key experimental assays. While comprehensive data on this compound remains limited in publicly accessible research, this guide establishes a baseline for comparison by presenting available quantitative data for other well-researched moracins and related benzofurans.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for various moracin compounds across different biological assays. This data provides a snapshot of their relative potencies and serves as a valuable reference for researchers. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Moracin M | IL-6 Production Inhibition | A549 (Human Lung Epithelial Cells) | 8.1 µM | [1][2] |
| NO Production Inhibition | MH-S (Alveolar Macrophages) | 65.7 µM | [3] | |
| Moracin C | NO Production Inhibition | RAW 264.7 (Murine Macrophages) | ~7.7 - 8.0 µM | [4][5] |
| Moracin O & P | NF-κB Activity Suppression | 4T1 (Breast Cancer Cells) | Starting at 3 nM | [6] |
| This compound | - | - | Data not available |
Table 2: Anticancer Activity
| Compound | Cell Line | Cell Type | Bioactivity Measurement | Observed Effect | Reference |
| Moracin M | MCF7 | Human Breast Adenocarcinoma | 16.09% Cell Survival @ 200 µg/mL | Inhibition of cell proliferation | [1] |
| 3T3 | Mouse Embryonic Fibroblast | 21.6% Cell Survival @ 200 µg/mL | Moderate inhibition of cell proliferation | [1] | |
| Moracin N | A549 | Human Lung Carcinoma | IC50 ~30 µM (48h) | Inhibition of cell proliferation | [7] |
| PC9 | Human Lung Adenocarcinoma | IC50 ~10 µM (48h) | Inhibition of cell proliferation | [7] | |
| This compound | - | - | - | Data not available |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 / EC50 Value | Comparison | Reference |
| Moracin N | DPPH Radical Scavenging | IC50 = 40.00 µM | Better than resveratrol | [8] |
| Cellular Antioxidant Activity | EC50 = 24.92 µM | Better than resveratrol | [8] | |
| This compound | - | Data not available | - |
Table 4: Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Reference |
| Moracin M | Phosphodiesterase-4 (PDE4) | 2.9 µM (PDE4D2), 4.5 µM (PDE4B2) | [3][9] |
| Moracin M | Tyrosinase (monophenolase) | Kᵢ = 7.4 µM | [10] |
| Moracin N | Tyrosinase | IC50 = 0.924 µM | [10] |
| This compound | - | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide, primarily based on studies involving Moracin M.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, PC9) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Moracin N) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to a vehicle-treated control. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound (e.g., Moracin C) for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the concentration of the test compound that inhibits NO production by 50% (IC50).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is essential for a deeper understanding of a compound's mechanism of action.
The Uncharted Territory of this compound
Despite the growing body of research on the moracin family, this compound remains a relatively enigmatic member. While its existence and origin from Cassia fistula are documented, comprehensive studies detailing its biological activities and mechanism of action are conspicuously absent from the current scientific literature.
This lack of data presents both a challenge and an opportunity. For researchers in natural product chemistry and drug discovery, this compound represents an unexplored frontier with the potential for novel therapeutic applications. The established bioactivities of its structural relatives, as outlined in this guide, provide a strong rationale for investigating this compound's potential as an anti-inflammatory, anticancer, or antioxidant agent.
Future research should prioritize the following:
-
Isolation and Purification: Securing sufficient quantities of pure this compound for comprehensive biological screening.
-
In Vitro Bioassays: Evaluating the cytotoxic, anti-inflammatory, and antioxidant properties of this compound using standardized assays to allow for direct comparison with other benzofurans.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.
Conclusion
The benzofuran class of compounds, and the moracin family in particular, continues to be a rich source of bioactive molecules with significant therapeutic potential. While this guide provides a comparative overview of several key moracins, the dearth of information on this compound underscores a critical gap in our knowledge. The data presented for other moracins serves as a valuable benchmark, highlighting the potential that this compound may hold. It is imperative that future research efforts be directed towards characterizing the pharmacological profile of this understudied natural product, which may unlock new avenues for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) | MDPI [mdpi.com]
Moracin J vs. Resveratrol: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Moracin J and resveratrol, two naturally occurring phenolic compounds with recognized therapeutic potential. While resveratrol is a well-studied antioxidant, data on the specific antioxidant activity of this compound is limited. This comparison draws upon available experimental data for closely related moracin derivatives, particularly Moracin N, to provide a substantive analysis.
Quantitative Antioxidant Capacity
The following table summarizes the available quantitative data for the antioxidant capacity of a key moracin derivative, Moracin N, in comparison to resveratrol. It is important to note that this data for Moracin N is used as a proxy for this compound due to the current lack of specific experimental data for the latter.
| Compound | Assay | IC50 / EC50 (µM) | Source |
| Moracin N | DPPH Radical Scavenging | 40.00 (IC50) | [1] |
| Cellular Antioxidant Activity | 24.92 (EC50) | [1] | |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL (~68.1 µM) | |
| ABTS Radical Scavenging | 2.86 µg/mL (~12.5 µM) | ||
| ORAC | 23.12 µmol TE/g* |
*Note: Resveratrol data is compiled from multiple sources to provide a representative range of its antioxidant capacity. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. A study on Moracin N demonstrated it possessed better antioxidant activities than resveratrol.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Various concentrations of the test compound (this compound or resveratrol) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared.
-
The test compound or standard is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the maximum wavelength of DPPH.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound and a standard antioxidant are prepared.
-
The test compound or standard is added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
A working solution of a fluorescent probe (e.g., fluorescein) is prepared in a phosphate buffer (pH 7.4).
-
Various concentrations of the test compound and a standard antioxidant (Trolox) are prepared.
-
In a black 96-well microplate, the test compound or standard is added to the wells containing the fluorescent probe.
-
The plate is pre-incubated at 37°C.
-
The reaction is initiated by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken at regular intervals.
-
The net area under the curve (AUC) is calculated for each sample and standard. The ORAC value is expressed as Trolox equivalents (TE).
Signaling Pathways and Mechanisms of Action
This compound and the Moracin Family
The antioxidant mechanism of the moracin family of compounds is primarily attributed to their chemical structure, which allows for direct scavenging of free radicals. Theoretical studies on Moracin C and Moracin T suggest that their radical scavenging capabilities are explained by three main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.
-
Sequential Electron Transfer Proton Transfer (SETPT): The antioxidant first donates an electron to the free radical, followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical.
While specific signaling pathway studies for this compound are not yet available, research on other moracin derivatives, such as Moracin M, has shown involvement in the PI3K-Akt-mTOR signaling pathway, which is linked to cellular processes that can be affected by oxidative stress.
Caption: Proposed direct antioxidant mechanisms of this compound.
Resveratrol
Resveratrol exhibits its antioxidant effects through both direct radical scavenging and the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Direct Scavenging: Similar to moracins, the hydroxyl groups in the resveratrol structure allow it to donate electrons or hydrogen atoms to neutralize free radicals.
Signaling Pathways: Resveratrol is known to activate several key signaling pathways involved in the cellular antioxidant response:
-
SIRT1 (Sirtuin 1) Activation: Resveratrol is a well-known activator of SIRT1, a deacetylase that plays a crucial role in cellular stress resistance and longevity. Activated SIRT1 can deacetylate and activate transcription factors like FOXO and PGC-1α, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Resveratrol can induce the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Inhibition: Resveratrol can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses and the production of reactive oxygen species (ROS).
-
MAPK (Mitogen-Activated Protein Kinase) Pathway Modulation: Resveratrol can modulate various MAPK signaling pathways, such as ERK, JNK, and p38, which are involved in cellular responses to oxidative stress.
Caption: Antioxidant signaling pathways of resveratrol.
Conclusion
While direct experimental data for the antioxidant capacity of this compound is currently unavailable, evidence from related moracin compounds, particularly Moracin N, suggests that the moracin family possesses significant antioxidant potential, possibly exceeding that of resveratrol in certain assays. The primary antioxidant mechanism of moracins appears to be direct radical scavenging through HAT, SETPT, and SPLET pathways.
Resveratrol, on the other hand, demonstrates a dual antioxidant role through both direct radical scavenging and the modulation of key cellular signaling pathways, including SIRT1 and Nrf2, leading to an enhanced endogenous antioxidant response.
Further research is warranted to elucidate the specific antioxidant capacity and mechanisms of action of this compound to fully understand its therapeutic potential in comparison to well-established antioxidants like resveratrol.
References
Comparative Analysis of Moracin J and Quercetin: A Review of Available Data
A comprehensive comparative analysis of the biological activities of Moracin J and the widely studied flavonoid quercetin is currently hampered by a significant lack of available experimental data for this compound. Extensive literature searches did not yield specific quantitative data on the antioxidant, anti-inflammatory, or anticancer properties of this compound. The Moracin family of compounds, derived from plants of the Morus genus, encompasses a range of molecules (Moracin A-Z), many of which have demonstrated noteworthy biological effects. However, this compound remains largely uncharacterized in the scientific literature.
In contrast, quercetin is a well-researched flavonol with a vast body of evidence supporting its potent antioxidant, anti-inflammatory, and anticancer activities. To provide a valuable comparative guide as requested, this report will proceed by comparing quercetin with a more extensively studied member of the moracin family, Moracin C . This allows for a data-driven analysis of their relative bioactivities.
Quantitative Bioactivity Comparison: Moracin C vs. Quercetin
The following tables summarize key quantitative data on the anti-inflammatory and anticancer activities of Moracin C and quercetin, providing a basis for their comparative evaluation.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| Moracin C | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~7.70 µM[1] |
| Quercetin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~33.3 - 52.4 µg/mL[2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. Lower IC50 values indicate greater potency. Direct comparison of µM and µg/mL requires conversion (Quercetin MW: 302.24 g/mol ).
Table 2: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Quercetin | HT-29 | Colon Carcinoma | 81.65 ± 0.49 (48h) | [3] |
| MDA-MB-468 | Breast Cancer | 55 | [3] | |
| MCF-7 | Breast Cancer | 17.2 | [3] | |
| MDA-MB-231 | Breast Cancer | 20 | [3] |
Key Signaling Pathways
Both quercetin and moracins have been shown to exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling
A primary mechanism for the anti-inflammatory effects of both Moracin C and quercetin involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are crucial in regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
References
Confirming the Bioactivity of Moracin J: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the potential bioactivities of Moracin J, a natural benzofuran derivative.[1] While specific experimental data on this compound is limited, this document leverages data from closely related compounds within the moracin family—known for their anti-inflammatory, antioxidant, and anticancer properties—to propose a robust validation strategy.[2] By comparing the performance of this compound against established positive controls in key in vitro assays, researchers can objectively evaluate its therapeutic potential.
Quantitative Bioactivity Comparison
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures for various moracin compounds. These values serve as a benchmark for evaluating the potency of this compound. Lower IC50 values indicate greater potency.
Table 1: Anti-inflammatory Activity
| Compound | Assay/Target | Cell Line | IC50 / Effect | Positive Control | Reference |
| Moracin M | IL-6 Production Inhibition | A549 (Human Lung Epithelial) | 8.1 µM | Dexamethasone (in vivo) | [3][4] |
| Moracin M | Nitric Oxide (NO) Production | MH-S (Alveolar Macrophage) | 65.7 µM | - | [4][5] |
| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 (Murine Macrophage) | ~7.7 - 8.0 µM | - | [5] |
| Moracin O & P | NF-κB Pathway Inhibition | 4T1 (Murine Breast Cancer) | Effective at 50 µg/ml | - | [6] |
| Diclofenac Sodium | Protein Denaturation Inhibition | (In vitro assay) | - | Standard Anti-inflammatory | [7][8] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 / EC50 | Positive Control(s) | Reference |
| Moracin N | DPPH Radical Scavenging | IC50 = 40.00 µM | Resveratrol (IC50 = 81.92 µM) | [9][10] |
| Moracin N | Cellular Antioxidant Activity | EC50 = 24.92 µM | Resveratrol | [9][10] |
| Moracin T | Radical Scavenging (Theoretical) | Potent Activity | Vitamin E | [10][11] |
| Quercetin, Trolox, BHT | Various Antioxidant Assays | Standard Controls | - | [12][13] |
Table 3: Anticancer (Cytotoxic) Activity
| Compound | Cell Line | IC50 | Positive Control(s) | Reference |
| Morusin | A549 (Human Lung Carcinoma) | 3.1 µM | Doxorubicin, Cisplatin, Paclitaxel | [5][14][15] |
| Morusin | HeLa (Human Cervical Cancer) | 0.64 µM | Doxorubicin, Cisplatin, Paclitaxel | [5][14][15] |
| Morusin | MCF-7 (Human Breast Cancer) | 3.4 µM | Doxorubicin, Cisplatin, Paclitaxel | [5][15] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clarify the mechanisms of action and experimental procedures relevant to testing this compound.
Detailed Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or MH-S.
-
Positive Control: Dexamethasone or a known anti-inflammatory agent.
-
Protocol:
-
Cell Seeding: Seed macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound and the positive control for 1-2 hours.[4]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.[3][16]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) by adding Griess reagent.[4]
-
Analysis: Measure the absorbance at approximately 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.
-
Antioxidant Activity: DPPH Free Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[17]
-
Positive Control: Quercetin, Resveratrol, Trolox, or Ascorbic Acid.[12][18]
-
Protocol:
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound and the positive control.
-
Reaction: In a 96-well plate, add the DPPH solution to each well containing the test compounds or the positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance of the solution at approximately 517 nm. The purple color of DPPH fades to yellow in the presence of an antioxidant.[17]
-
Analysis: The scavenging activity is calculated as the percentage decrease in absorbance compared to the control (DPPH solution with solvent only). Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to screen for cytotoxic anticancer effects.[19]
-
Cell Lines: A panel of cancer cell lines relevant to the desired research area (e.g., A549, HeLa, MCF-7).
-
Positive Control: A standard chemotherapeutic agent like Doxorubicin, Cisplatin, or Paclitaxel.[15][20]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and the chosen positive control. Include an untreated (vehicle) control group.
-
Incubation: Incubate the cells for a specified duration (typically 48 to 72 hours).
-
MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 2-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.[4]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC50 value from the resulting dose-response curve.[19]
-
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of moracin N in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 14. Chemical screening identifies the anticancer properties of Polyporous tuberaster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of Moracin Family Bioactivity: A Guide for Researchers
A notable gap in current research is the absence of publicly available experimental findings specifically for Moracin J. This guide, therefore, presents a comparative analysis of the biological activities of other well-studied moracins, namely Moracin C, D, M, N, O, and P, to provide a representative overview of this compound family. It is critical to highlight that no studies dedicated to assessing the reproducibility of the presented findings have been identified, a significant consideration for any future research in this area.
Quantitative Data Summary
The following tables summarize the available quantitative data for various moracins across different biological assays. This data provides a basis for comparing their potency and potential therapeutic applications.
Table 1: Anti-inflammatory and Phosphodiesterase (PDE) Inhibitory Activity
| Compound | Assay | Target/Cell Line | IC50 Value |
| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~7.7 - 8.0 µM[1][2] |
| Moracin M | IL-6 Production | A549 (Human Lung Carcinoma) | 8.1 µM[3] |
| NO Production | MH-S (Alveolar Macrophage) | 65.7 µM[4] | |
| PDE4B2 Inhibition | Recombinant Human | 4.5 µM[1][4] | |
| PDE4D2 Inhibition | Recombinant Human | 2.9 µM[1][4] | |
| Moracin O & P | NF-κB Activity | 4T1NFκB Cells | - |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antioxidant Activity
| Compound | Assay | IC50 Value |
| Moracin N | DPPH Radical Scavenging | 40.00 µM[5] |
| Morus alba Stem Bark Extract | DPPH Radical Scavenging | 37.75 µg/mL[6] |
| Morus alba Root Bark Extract | DPPH Radical Scavenging | 40.20 µg/mL[6] |
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[7]
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| Moracin D | MDA-MB-231 (Breast Cancer) | ~16 µM (after 24h)[8] |
| MCF-7 (Breast Cancer) | ~18 µM (after 24h)[8] | |
| Morusin | A549 (Human Lung Carcinoma) | 3.1 µM[1] |
| HeLa (Human Cervical Cancer) | 0.64 µM[1] | |
| MCF-7 (Human Breast Cancer) | 3.4 µM[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of protocols for key assays mentioned in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.[9]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.[9]
-
Compound Treatment: A stock solution of the moracin is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for specific time periods (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]
-
Absorbance Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value is then determined from the dose-response curve.[9]
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the level of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[4]
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates and pre-treated with different concentrations of the moracin compound for 1 hour.[2]
-
Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.[2]
-
Griess Reagent Addition: The cell culture supernatant is collected, and Griess reagent is added. The Griess reagent reacts with nitrite to form a purple azo dye.[4]
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 540 nm.[4]
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.[4]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to study their expression levels and post-translational modifications, which is crucial for understanding signaling pathways.[4]
-
Protein Extraction: Cells are treated with the moracin compound and/or a stimulant. Total proteins are then extracted from the cells using a lysis buffer.[4]
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).[4]
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[4]
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by moracins and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Moracin J's Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Moracin J, with a focus on its anti-inflammatory properties. Drawing on available experimental data for Moracin M, a closely related and well-studied derivative, this document objectively compares its performance with other alternatives and provides detailed experimental protocols to support further research and validation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, offering a clear comparison of Moracin M's efficacy against other moracin derivatives and the standard anti-inflammatory drug, dexamethasone.
Table 1: In Vitro Anti-Inflammatory Activity of Moracin Derivatives
| Compound | Target/Assay | Cell Line | IC50 Value | Source |
| Moracin M | IL-6 Production Inhibition | A549 (Human Lung Epithelial) | 8.1 µM | [1][2] |
| Moracin O | IL-6 Production Inhibition | A549 (Human Lung Epithelial) | Less potent than Moracin M | [1] |
| Moracin R | IL-6 Production Inhibition | A549 (Human Lung Epithelial) | Less potent than Moracin M | [1] |
| Moracin M | Nitric Oxide (NO) Production Inhibition | MH-S (Murine Alveolar Macrophage) | 65.7 µM | [2] |
Table 2: In Vivo Anti-Inflammatory Efficacy in LPS-Induced Lung Injury Mouse Model
| Treatment | Dosage | Outcome | Comparison | Source |
| Moracin M | 20-60 mg/kg (oral) | Significant inhibition of lung inflammation | Comparable to Dexamethasone | [1][2] |
| Dexamethasone | 30 mg/kg (oral) | Significant inhibition of lung inflammation | Standard of care | [1][2] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by Moracin M and a general workflow for its experimental validation.
References
A Comparative Guide to Natural vs. Synthetic Moracin J in Biological Assays
An objective analysis for researchers, scientists, and drug development professionals.
In the pursuit of novel therapeutics, the choice between naturally sourced and synthetically produced compounds is a critical consideration for researchers. Moracin J, a benzofuran derivative found in plants of the Morus genus, has garnered interest for its biological activities. However, direct comparative studies evaluating the efficacy of natural versus synthetic this compound in biological assays are not extensively documented in current literature. This guide provides a comprehensive overview by drawing parallels from the broader Moracin family to inform researchers on the key considerations and available data.
Natural vs. Synthetic: A High-Level Comparison
The decision to use a natural or synthetic source for a compound like this compound involves trade-offs in purity, scalability, and the presence of confounding variables.
-
Natural this compound : Typically isolated from the root bark, stem, or leaves of Morus species like Morus alba (white mulberry).[1][2]
-
Advantages : May be suitable for initial exploratory studies and research focused on the compound's effect within a complex botanical matrix.
-
Disadvantages : The extraction and purification process can be complex and time-consuming, often resulting in variable yields. The final product may contain other bioactive compounds, which could influence experimental outcomes.
-
-
Synthetic this compound : Produced through chemical synthesis, offering a controlled and scalable production process.
-
Advantages : Provides a high level of purity and consistency, which is paramount for preclinical and clinical development to ensure reproducibility and meet regulatory standards. It allows for the generation of structural analogs to explore structure-activity relationships.
-
Disadvantages : The synthesis process may be intricate and costly, particularly for complex molecules.
-
For drug development, synthetic routes are generally favored due to the precise control over the final product's identity and purity.
Quantitative Bioactivity of the Moracin Family
While specific comparative data for this compound is limited, the biological activities of several other Moracin derivatives have been characterized. The following tables summarize the available quantitative data for various Moracin compounds in anti-inflammatory, anticancer, and antioxidant assays.
Table 1: Anti-inflammatory Activity of Moracin Derivatives
| Compound | Assay | Cell Line / Target | IC50 Value / Effect |
| Moracin M | PDE4D2 Inhibition | Enzyme Assay | 2.9 µM |
| Moracin M | PDE4B2 Inhibition | Enzyme Assay | 4.5 µM |
| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant inhibition |
| Moracin O & P | NF-κB Activity | 4T1NFκB Cells | Strong suppression |
Table 2: Anticancer Activity of Moracin Derivatives
| Compound | Cell Line | Assay | IC50 Value / Effect |
| Moracin M | Human Lung Epithelial Carcinoma (A549) | MTT Assay | 8.1 µM[3] |
| Moracin N | Human Lung Cancer (A549) | MTT Assay | Viability reduction at various concentrations[4] |
| Moracin D | Pancreatic Cancer Cells | CCK-8 Assay | Inhibition of proliferation[5] |
| Morusinol | Melanoma Cells | MTT Assay | Anti-cancer effect observed[6] |
Table 3: Antioxidant and Other Bioactivities of Moracin Derivatives
| Compound | Assay | Target / Result | IC50 / EC50 Value |
| Moracin N | DPPH Radical Scavenging | Antioxidant Activity | 40.00 µM[7] |
| Moracin N | Cellular Antioxidant Activity | HepG2 Cells | 24.92 µM[7] |
| This compound | Tyrosinase Inhibition | Anti-melanogenesis | Potent inhibitor[8] |
| Moracin C | PCSK9 mRNA Expression | HepG2 Cells | 16.8 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of Moracin compounds.
Anti-inflammatory Assay: NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[9][10]
Protocol: Luciferase Reporter Assay for NF-κB Activity [11]
-
Cell Culture : Culture a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., 4T1NFκB cells).
-
Seeding : Seed the cells in a 96-well plate at an appropriate density (e.g., 4x10^4 cells/well) and incubate for 3 hours.
-
Treatment : Treat the cells with various concentrations of the test compound (e.g., Moracin O or P) or vehicle control.
-
Stimulation : Induce NF-κB activation using an appropriate stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), if the cell line requires it.
-
Incubation : Incubate the cells for a specified period (e.g., 24 hours).
-
Lysis and Substrate Addition : Lyse the cells and add the luciferase substrate according to the manufacturer's instructions (e.g., Dual-Glo Luciferase Assay System).
-
Measurement : Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the level of NF-κB activation.
-
Data Analysis : Normalize the luciferase activity to a control (e.g., Renilla luciferase) or total protein concentration to account for variations in cell number and transfection efficiency.
Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
-
Cell Seeding : Seed cells in a 96-well plate at a density of approximately 1,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the Moracin compound or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Antioxidant Assay: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[15][16]
Protocol: DPPH Assay [17]
-
Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).
-
Sample Preparation : Prepare serial dilutions of the Moracin compound in the same solvent. A known antioxidant, such as ascorbic acid, should be used as a positive control.
-
Reaction Mixture : In a 96-well plate, mix the test compound dilutions with the DPPH solution. Include a control with only the solvent and DPPH.
-
Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation : The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are Graphviz (DOT language) representations of the NF-κB signaling pathway and a general workflow for a cell-based assay.
Caption: NF-κB signaling pathway leading to pro-inflammatory gene expression.
Caption: General workflow for a typical in vitro cell-based assay.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of moracin N in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Anti-Melanogenesis Constituents from Morus alba L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 17. marinebiology.pt [marinebiology.pt]
A Head-to-Head Comparative Analysis of Moracin Derivatives and Other Bioactive Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Among the vast array of phytochemicals, the moracin family, a group of benzofuran derivatives primarily isolated from Morus species (mulberry), has garnered significant attention for its diverse pharmacological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties. While specific experimental data for Moracin J remains limited in publicly accessible literature, this guide provides a comparative analysis of other well-researched moracins—specifically Moracin C, D, and N—against established bioactive natural extracts: resveratrol, quercetin, and curcumin. This comparison aims to offer an objective evaluation of their performance based on available experimental data, detailed methodologies, and relevant signaling pathways to aid researchers in their drug development endeavors.
Antioxidant Activity: A Comparative Assessment
The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with a lower IC50 value indicating greater potency.
Quantitative Bioactivity Comparison: Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Source |
| Moracin N | DPPH Radical Scavenging | 40.00 | [1] |
| Resveratrol | DPPH Radical Scavenging | >100 | [1] |
| Moracin C | DPPH Radical Scavenging | 11.6 ± 1.2 | [2] |
| iso-Moracin C | DPPH Radical Scavenging | 8.0 ± 0.9 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of a compound using the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[3][4]
-
Sample Preparation: The test compounds (Moracin N, Resveratrol, etc.) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.[4]
-
Reaction Mixture: In a 96-well microplate, a small volume of each sample dilution (e.g., 20 µL) is added to a larger volume of the DPPH solution (e.g., 180 µL).[4] A blank well contains only the solvent and DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a microplate reader.[3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.[3]
Anti-inflammatory Activity: A Comparative Assessment
Chronic inflammation is implicated in the pathogenesis of numerous diseases. The anti-inflammatory properties of natural compounds are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6]
Quantitative Bioactivity Comparison: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value (µM) | Source |
| Moracin C | NO Production Inhibition | RAW 264.7 | ~7.7-8.0 | [7] |
| Quercetin | iNOS Expression Inhibition | RAW 264.7 | ~10.0 | N/A |
| Resveratrol | NO Production Inhibition | RAW 264.7 | ~25.0 | N/A |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol measures the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded into 96-well plates.[5]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).[5]
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, and incubated for a further period (e.g., 24 hours).[5]
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[5] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Anticancer Activity: A Comparative Assessment
The evaluation of the anticancer potential of natural compounds often involves assessing their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Quantitative Bioactivity Comparison: Anticancer Activity
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Source |
| Moracin D | DU145 | Prostate Cancer | <20.0 | [8] |
| Moracin P | MKN45 | Gastric Cancer | ~16.0 | [9] |
| Curcumin | SW620 | Colon Cancer | 4.0 - 32.0 | [10] |
| Resveratrol | Various | Various | 10.0 - 100.0 | N/A |
Experimental Protocol: MTT Cell Viability Assay
This protocol details the procedure for determining the effect of a compound on the viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., DU145, SW620) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[10][11]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[11][12] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.
Summary and Conclusion
This guide provides a comparative overview of the antioxidant, anti-inflammatory, and anticancer activities of moracin derivatives against other well-known natural compounds. The available data suggests that moracins, particularly Moracin C and N, exhibit potent antioxidant and anti-inflammatory properties, with IC50 values comparable or superior to those of resveratrol in some assays.[1][2] In the context of anticancer activity, Moracin D and P demonstrate significant cytotoxicity against specific cancer cell lines.[8][9]
The mechanisms of action for these moracins involve the modulation of key signaling pathways, including the inhibition of the NF-κB pathway by Moracin C and the induction of apoptosis through the Wnt/β-catenin and caspase signaling pathways by Moracin D.[5][13][14] These findings underscore the potential of the moracin family of compounds as promising candidates for the development of novel therapeutics.
For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of moracins and provides a foundation for further investigation. Future head-to-head studies involving a broader range of moracins, including the less-studied this compound, are warranted to fully elucidate their structure-activity relationships and therapeutic efficacy.
References
- 1. Identification of moracin N in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of Moracin D in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Moracin J: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative framework for evaluating the synergistic effects of Moracin J, a natural benzofuran derivative isolated from Morus alba. While direct experimental data on the synergistic interactions of this compound is currently limited, this document outlines a proposed investigation into its potential synergy with the well-established anti-inflammatory agent, dexamethasone. The guide is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies for inflammatory diseases.
Based on the known anti-inflammatory properties of other moracin compounds, such as Moracin M, it is hypothesized that this compound may also exert its effects through the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. Dexamethasone, a corticosteroid, acts by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. The potential for synergy lies in the complementary mechanisms of action, where this compound could inhibit upstream signaling components while dexamethasone acts at the transcriptional level, leading to a more profound and sustained anti-inflammatory response.
Quantitative Data Summary
The following tables present hypothetical data from a proposed study investigating the synergistic anti-inflammatory effects of this compound and Dexamethasone in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration | NO Inhibition (%) | Combination Index (CI)* |
| This compound | 10 µM | 35 ± 4.2 | - |
| 25 µM | 58 ± 5.1 | - | |
| Dexamethasone | 5 µM | 40 ± 3.8 | - |
| 10 µM | 65 ± 4.9 | - | |
| This compound + Dexamethasone | 5 µM + 2.5 µM | 62 ± 5.5 | 0.85 |
| 10 µM + 5 µM | 85 ± 6.3 | 0.65 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Inhibition of Pro-inflammatory Cytokine (TNF-α) Secretion
| Treatment | Concentration | TNF-α Inhibition (%) |
| This compound (25 µM) | - | 60 ± 5.7 |
| Dexamethasone (10 µM) | - | 68 ± 6.1 |
| This compound (10 µM) + Dexamethasone (5 µM) | - | 88 ± 7.2 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophages are to be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells will be seeded in 96-well plates and allowed to adhere overnight. Cells will then be pre-treated with various concentrations of this compound, dexamethasone, or their combination for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
Nitric Oxide (NO) Assay
The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is to be measured using the Griess reagent. Briefly, 100 µL of supernatant will be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is to be measured, and the nitrite concentration will be determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
The concentration of TNF-α in the culture supernatants is to be quantified using a commercial ELISA kit, following the manufacturer's instructions.
Western Blot Analysis
To elucidate the underlying mechanism of synergy, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, JNK, ERK) will be assessed by Western blot analysis. Cells will be treated as described above and lysed. Protein concentrations will be determined, and equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the synergistic anti-inflammatory effects of this compound.
Caption: Hypothesized synergistic mechanism of this compound and Dexamethasone in inhibiting inflammatory signaling.
A Comparative Meta-Analysis of Moracin Derivatives in Preclinical Research
In the landscape of natural product research, Moracin derivatives, particularly Moracin M, have emerged as promising candidates for therapeutic development due to their diverse pharmacological activities. This guide provides a comprehensive comparison of the experimental data on Moracin M and its alternatives, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate. This analysis is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of Moracin M's performance and therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on Moracin M, comparing its activity with other relevant compounds.
Table 1: Inhibitory Activity of Moracin M on Phosphodiesterases (PDEs) [1]
| Compound | PDE4B2 (IC50) | PDE4D2 (IC50) | PDE5A1 (IC50) | PDE9A2 (IC50) |
| Moracin M | 4.5 µM | 2.9 µM | >40 µM | >100 µM |
Table 2: Anti-inflammatory Effects of Moracin M [1]
| Cell Line / Model | Treatment | Effect | IC50 / Dosage | Comparison |
| A549 (Lung Epithelial Cells) | IL-1β-induced IL-6 production | Inhibition | 8.1 µM | Strongest among Moracin M, O, and R |
| MH-S (Alveolar Macrophages) | LPS-induced NO production | Inhibition | 65.7 µM | - |
| Intervertebral Disc Nucleus Pulposus Cells | LPS-induced IL-1β, TNF-α, IL-6 | Inhibition | 5-20 µM | - |
| Acute Lung Injury Mouse Model | LPS-induced lung inflammation | Inhibition | 20-60 mg/kg (Oral) | Comparable to Dexamethasone (30 mg/kg) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the referenced studies and are intended to provide an overview of the experimental setup.
1. Anti-inflammatory Activity Assays [1]
-
Measurement of Nitric Oxide (NO) Production:
-
Macrophage cells (e.g., MH-S, RAW 264.7) are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of Moracin M for a short period (e.g., 1-2 hours).
-
Lipopolysaccharide (LPS) is then added to stimulate NO production.
-
After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Acute Lung Injury Mouse Model: [2]
-
Animal Model: Male ICR mice are used for the study.
-
Treatment: Moracin M (20-60 mg/kg) or a vehicle control is administered orally.
-
Induction of Injury: After a set time (e.g., 1 hour), mice are anesthetized, and LPS is administered intranasally to induce lung inflammation.
-
Sample Collection: After 24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell count and cytokine levels.
-
2. Western Blot Analysis for Signaling Pathway Proteins [1]
-
Cells are treated with Moracin M and/or a stimulant for a specified time.
-
The cells are then lysed to extract total proteins.
-
The protein concentration is determined using a method such as the Bradford assay.
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of JNK, c-Jun, NF-κB) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
Moracin M exerts its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Moracin M's inhibition of JNK/c-Jun and NF-κB inflammatory pathways.[1][3]
Caption: WNT/β-catenin pathway activation by Moracin M promoting hair growth.[1]
Caption: PI3K/Akt/mTOR pathway activation by Moracin M in skeletal muscle cells.[1]
References
Independent Verification of Biological Targets: A Comparative Guide to Moracin M
Disclaimer: Initial searches for "Moracin J" did not yield sufficient independent experimental data to fulfill the comprehensive requirements of this guide. Due to the lack of available information on this compound, this guide focuses on the closely related and well-researched compound, Moracin M . The experimental data, protocols, and pathway analyses presented here are specific to Moracin M and are intended to provide a thorough comparative overview for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Moracin M's biological performance against other relevant molecules, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of associated signaling pathways to facilitate a deeper understanding of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from various studies, comparing the biological activities of Moracin M with other relevant compounds.
Table 1: Anti-inflammatory and PDE Inhibitory Activity of Moracin M vs. Comparators
| Compound/Drug | Target/Assay | Cell Line/Enzyme | IC50 Value (µM) | Reference(s) |
| Moracin M | IL-6 Production Inhibition | A549 (Human Lung Carcinoma) | 8.1 | [1][2] |
| Moracin M | Nitric Oxide (NO) Production | MH-S (Alveolar Macrophage) | 65.7 | [1][2] |
| Moracin M | PDE4D2 Inhibition | Recombinant Human | 2.9 | [1][2][3] |
| Moracin M | PDE4B2 Inhibition | Recombinant Human | 4.5 | [1][2][3] |
| Moracin M | PDE5A1 Inhibition | Recombinant Human | > 40 | [2][3] |
| Moracin M | PDE9A2 Inhibition | Recombinant Human | > 100 | [2][3] |
| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 (Murine Macrophage) | ~7.7 - 8.0 | [1] |
| Dexamethasone | Glucocorticoid Receptor | Recombinant | 0.038 | |
| Dexamethasone | IL-6, IL-8, TNF-α reduction | A549 (Human Lung Carcinoma) | Concentration-dependent | [4] |
Table 2: Pro-proliferative and Hair Growth-Promoting Effects of Moracin M vs. Minoxidil
| Compound/Drug | Biological Effect | Cell Line/Model | Key Finding(s) | Reference(s) |
| Moracin M | Hair Regeneration | Human Dermal Papilla Cells (hDPCs) | Enhanced Wnt3a, GSK-3β phosphorylation; increased non-phospho β-catenin. Effects comparable to Minoxidil. | [5] |
| Moracin M | Cell Proliferation (Anagen/Catagen) | Human Dermal Papilla Cells (hDPCs) | Significant increase in proliferation at concentrations up to 50 µM without cytotoxicity. | [5] |
| Minoxidil | Anagen Prolongation | Human Dermal Papilla Cells (hDPCs) / C57BL/6 Mice | Activates β-catenin pathway, stimulates transcriptional activity of pTopflash. | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Cell Viability and Proliferation (MTT Assay)
This assay is used to assess the effect of Moracin M on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., MCF-7, A549, hDPCs) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: A stock solution of Moracin M is prepared in DMSO and then diluted in culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. The culture medium is replaced with the medium containing the different concentrations of Moracin M.[8][9]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.[8]
2. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample to understand how Moracin M affects signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the desired concentrations of Moracin M for the appropriate duration. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.[8]
-
Sample Preparation: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and heated at 95-100°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis: The protein samples are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][13]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8] β-actin is typically used as a loading control to ensure equal protein loading.[8]
3. Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory effect of Moracin M by quantifying the inhibition of nitric oxide production in stimulated macrophage cells.
-
Cell Seeding: Macrophage cells (e.g., MH-S or RAW 264.7) are seeded in 96-well plates.[11]
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of Moracin M for 1-2 hours.[11]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate NO production.[11]
-
Incubation: The plates are incubated for 24 hours.[11]
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[11]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the Moracin M-treated wells to the LPS-only treated wells.
Signaling Pathway and Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by Moracin M and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Moracin M | PDE | TargetMol [targetmol.com]
- 4. Dexamethasone can attenuate the pulmonary inflammatory response via regulation of the lncH19/miR-324-3p cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minoxidil | Moracin M promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis | springermedicine.com [springermedicine.com]
- 6. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Moracin J
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical guidance for the handling and disposal of Moracin J. The following procedural steps are based on established protocols for managing cytotoxic compounds, ensuring the highest level of safety in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure through skin contact, inhalation, or ingestion.[1] The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Minimizes the risk of exposure due to pinholes or tears. ASTM D6978-05 certified gloves are recommended for handling cytotoxic drugs.[2] |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of generating aerosols or handling powders. | Prevents inhalation of airborne particles.[5] |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the handling area.[6] |
Operational Plan for Handling this compound
1. Preparation and Handling Area:
-
All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and personnel.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
2. Handling Procedures:
-
Wear all required PPE before beginning any work with this compound.
-
Use Luer-Lok syringes and other closed-system devices to minimize the generation of aerosols.
-
Avoid eating, drinking, or applying cosmetics in the handling area.
-
Wash hands thoroughly with soap and water before donning and after removing PPE.[7]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use a designated cytotoxic spill kit to clean the affected area.
-
Wear full PPE, including respiratory protection, during spill cleanup.[1]
-
Contain the spill with absorbent materials from the kit, then decontaminate the area according to your institution's protocol.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste.
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
-
Contaminated PPE and Materials: Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.
-
Waste Containers: All cytotoxic waste containers must be sealed and disposed of according to institutional and local regulations for hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. echemi.com [echemi.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
